C-Furan-2-yl-C-phenyl-methylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
furan-2-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRGSABTKZCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484008 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53387-67-0 | |
| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my privilege to present this technical guide on the fundamental basic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. This document moves beyond a simple recitation of facts, instead offering a cohesive narrative grounded in established chemical principles and supported by empirical data from analogous structures. Our exploration is guided by the core tenets of scientific integrity, providing not just data, but the underlying causality and experimental frameworks necessary for robust scientific inquiry. Every piece of information herein is curated to be self-validating, empowering researchers to not only understand the properties of this compound but also to critically evaluate and expand upon this knowledge.
Section 1: Chemical Identity and Structural Considerations
This compound is a primary amine salt with the chemical formula C₁₁H₁₂ClNO. Its structure, featuring a central carbon atom bonded to a furan ring, a phenyl ring, a methylamine group, and a hydrogen atom, is pivotal to its chemical behavior. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development.
| Property | Value | Source |
| IUPAC Name | (Furan-2-yl)(phenyl)methanamine;hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| CAS Number | 53387-67-0 | [1] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [1] |
Section 2: Basicity and pKa Analysis
The basicity of this compound is a critical parameter influencing its behavior in physiological and laboratory settings. The primary amine group is the center of basicity, readily accepting a proton to form the corresponding ammonium cation. The equilibrium between the free base and its conjugate acid is quantified by the pKa value.
Theoretical pKa Estimation
| Analogue | Structure | pKa | Rationale for Comparison |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | Possesses the foundational phenylmethylamine scaffold.[2][3][4] |
| Furfurylamine | C₄H₃OCH₂NH₂ | ~9.12 (Predicted) | Introduces the furan moiety, allowing for assessment of its electronic influence.[5][6][7][8][9] |
| N-methylbenzylamine | C₆H₅CH₂NH(CH₃) | ~9.75 (Predicted) | While a secondary amine, it provides insight into the electronic environment around the benzylic position.[10][11][12][13][14] |
| α-Methylbenzylamine | C₆H₅CH(CH₃)NH₂ | ~9.04 (Predicted) | Features a methyl group on the benzylic carbon, similar to the substitution pattern of the target molecule.[9][15][16] |
Analysis of Structural Analogues:
The pKa of benzylamine (9.33) serves as our baseline.[2][3][4] The furan ring in furfurylamine is an aromatic heterocycle, and its oxygen atom can withdraw electron density through inductive effects, which would slightly decrease the basicity of the amine compared to benzylamine. The predicted pKa of furfurylamine is approximately 9.12.[5][6][17][7][8][9] The phenyl group in our target molecule is also electron-withdrawing. The presence of both a phenyl and a furan ring attached to the same carbon bearing the methylamine group is expected to result in a pKa value that is likely slightly lower than that of benzylamine.
Based on these considerations, the estimated pKa of this compound is projected to be in the range of 8.8 to 9.2. This estimation provides a valuable starting point for experimental determination and for predicting its ionization state at a given pH.
Caption: Acid-base equilibrium of C-Furan-2-yl-C-phenyl-methylamine.
Experimental pKa Determination: Potentiometric Titration
For a definitive determination of the pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a strong base to a solution of the amine hydrochloride while monitoring the pH. The pKa is the pH at which half of the amine is in its protonated form.
Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.1 M solution of this compound in deionized water. A co-solvent such as methanol or ethanol may be used if solubility is limited.[10]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.
-
Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Solubility Profile
The hydrochloride salt form of C-Furan-2-yl-C-phenyl-methylamine is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate. In nonpolar solvents such as hexane and toluene, the compound is expected to be poorly soluble.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability of the amine to form hydrogen bonds favor dissolution in these solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | While these solvents are polar, the lack of acidic protons makes them less effective at solvating the chloride anion. Salts of organic compounds can have limited solubility in DMSO.[18] |
| Nonpolar | Hexane, Toluene | Low | The high polarity of the amine salt is incompatible with the nonpolar nature of these solvents. |
For practical applications, it is recommended to experimentally determine the solubility in specific solvent systems. A general procedure involves adding the compound to a known volume of the solvent at a constant temperature until saturation is reached, followed by quantification of the dissolved compound.
Section 4: Stability Considerations
The stability of this compound is influenced by several factors, including pH, light, and temperature.
pH Stability and Degradation of the Furan Ring
The furan moiety is known to be susceptible to degradation under acidic conditions.[1][11] The acid-catalyzed ring-opening of furan proceeds via protonation of the ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[1][2][5] This can lead to the formation of dicarbonyl compounds and subsequent polymerization. The stability of the furan ring can be influenced by substituents; however, caution should be exercised when handling this compound in strongly acidic aqueous solutions for extended periods. The hydrochloride salt itself will create a mildly acidic environment when dissolved in water.
Oxidative and Photochemical Stability
Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities. Benzylamine, a related compound, is known to be sensitive to air and light.[17] Therefore, it is recommended to store this compound in a well-sealed container, protected from light and air, to minimize oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability.
Recommended Storage
Based on the stability profile of similar amine hydrochlorides, the following storage conditions are recommended:
-
Temperature: Room temperature or refrigerated (2-8 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere if possible.
-
Container: A tightly sealed, light-resistant container.
Conclusion
This technical guide provides a comprehensive overview of the fundamental basic properties of this compound. By integrating theoretical estimations from structurally related compounds with established experimental protocols, we have built a robust framework for understanding and utilizing this compound in a research and development setting. The estimated pKa, solubility profile, and stability considerations detailed herein are intended to empower scientists to design experiments with a clear understanding of the compound's behavior, thereby accelerating the pace of discovery.
References
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (Furan-2-yl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
RSC Publishing. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. [Link]
-
Sciencemadness Wiki. Benzylamine. [Link]
-
ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]
-
RSC Publishing. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ChemBK. N-Benzylideneamine. [Link]
-
Wikipedia. Benzylamine. [Link]
-
PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
PubChem. Benzylaminium. National Center for Biotechnology Information. [Link]
-
NIST. a-Methylbenzylamine. [Link]
-
European Journal of Chemistry. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]
-
Cheméo. Chemical Properties of alpha.-Methylbenzylamine (CAS 618-36-0). [Link]
-
Solubility Data Series. [Link]
-
PubMed. Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]
-
Matrix Fine Chemicals. 1-PHENYLMETHANAMINE HYDROCHLORIDE. [Link]
-
Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. [Link]
-
NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
NIST. Benzylamine hydrochloride. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adipogen.com [adipogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Furfurylamine - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. 溶剂混溶性表 [sigmaaldrich.com]
- 17. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 18. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
(Furan-2-yl)(phenyl)methanamine hydrochloride chemical structure
An In-Depth Technical Guide to (Furan-2-yl)(phenyl)methanamine Hydrochloride: Synthesis, Characterization, and Analysis
Abstract
This technical guide provides a comprehensive scientific overview of (Furan-2-yl)(phenyl)methanamine hydrochloride (CAS No: 53387-67-0), a heterocyclic amine with potential applications in pharmaceutical research and drug development. The furan moiety is a critical scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1] This document details a robust methodology for its synthesis via the Leuckart reaction, a thorough protocol for its analytical characterization, and predicted spectroscopic data based on foundational chemical principles and analysis of analogous structures. Furthermore, potential avenues for pharmacological evaluation are discussed, drawing from the known bioactivity of structurally related furan derivatives as potent enzyme inhibitors.[2] This guide is intended for researchers and professionals engaged in synthetic chemistry, drug discovery, and analytical sciences.
Introduction and Chemical Identity
(Furan-2-yl)(phenyl)methanamine hydrochloride is a secondary amine salt characterized by a central methane carbon bonded to a phenyl group, a furan-2-yl group, an amino group, and a proton. The positive charge on the protonated amine is balanced by a chloride counter-ion. The presence of both aromatic (phenyl) and heteroaromatic (furan) rings makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug design. Furan-containing compounds are known to exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities.[3][4]
Chemical Structure and Properties
The fundamental properties of this compound are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride | [5] |
| CAS Number | 53387-67-0 | [5] |
| Molecular Formula | C₁₁H₁₂ClNO | [5] |
| Molecular Weight | 209.67 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [5] |
| InChIKey | KAVRGSABTKZCGN-UHFFFAOYSA-N | [5] |
| Parent Compound | (Furan-2-yl)(phenyl)methanamine (CID: 3144389) | [5] |
Synthesis and Purification
The synthesis of the target amine is most effectively achieved through the reductive amination of a ketone precursor, 2-benzoyl-furan. The Leuckart reaction is a classic and robust method for this transformation, utilizing ammonium formate as both the nitrogen source and the reducing agent.[6][7] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ.[8]
Diagram: Synthesis Workflow
Caption: Synthesis workflow from ketone precursor to final hydrochloride salt.
Experimental Protocol: Synthesis of the Free Amine
-
Rationale: This protocol is based on established Leuckart reaction conditions, which are effective for converting aryl ketones to primary amines. Heating with excess ammonium formate drives the reaction toward the formyl intermediate, which is then hydrolyzed to yield the desired amine.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-benzoyl-furan (1.0 eq) with ammonium formate (5.0 eq).
-
Thermal Reaction: Heat the mixture in an oil bath to 160-170°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (5.0 eq) directly to the flask. Re-heat the mixture to reflux for an additional 4-8 hours to hydrolyze the N-formyl intermediate.[9]
-
Workup and Extraction:
-
Cool the mixture and dilute with water.
-
Wash with an organic solvent like dichloromethane to remove any unreacted starting material or non-basic byproducts.
-
Carefully basify the aqueous layer to pH >12 with a cold solution of sodium hydroxide (e.g., 6M NaOH).
-
Extract the liberated free amine into ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude free amine can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Hydrochloride Salt Formation
-
Rationale: Converting the free amine to its hydrochloride salt increases its stability, crystallinity, and water solubility, which is often desirable for pharmaceutical applications.
-
Dissolve the purified free amine base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Structural Characterization: Predicted Spectroscopic Data
As this compound is not extensively documented in the literature, the following spectroscopic data are predicted based on the known spectral properties of its constituent parts: the furan ring, the phenyl ring, and the benzylic amine structure.[10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
Rationale: The hydrochloride salt is analyzed in DMSO-d₆. The amine protons are expected to be broad and exchangeable, appearing downfield. The benzylic proton (methine) will be a singlet, and the furan and phenyl protons will show characteristic coupling patterns. The chemical shifts are estimated from similar structures.[2]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Notes |
| ~9.2 | Broad s | 3H | -NH₃⁺ | Amine protons, broad due to quadrupole relaxation and exchange. |
| ~7.6 - 7.4 | m | 5H | Phenyl H | Protons of the monosubstituted benzene ring. |
| ~7.8 | dd | 1H | Furan H5 | Furan proton adjacent to oxygen, coupled to H4. |
| ~6.7 | d | 1H | Furan H3 | Furan proton adjacent to the methine carbon, coupled to H4. |
| ~6.5 | dd | 1H | Furan H4 | Furan proton coupled to both H3 and H5. |
| ~5.8 | s | 1H | Methine CH | Benzylic proton, singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
Rationale: Carbon signals are predicted based on additive rules and data from analogous furan and phenyl compounds.[10] The furan carbons C2 and C5 (adjacent to oxygen) are typically downfield.
| Predicted Shift (δ, ppm) | Assignment | Rationale/Notes |
| ~155 | Furan C2 | Carbon of the furan ring attached to the methine group. |
| ~144 | Furan C5 | Furan carbon furthest from the substituent. |
| ~138 | Phenyl C1 (ipso) | Quaternary carbon of the phenyl ring. |
| ~129.5 | Phenyl C3/C5 | Meta carbons of the phenyl ring. |
| ~129.0 | Phenyl C4 | Para carbon of the phenyl ring. |
| ~127.5 | Phenyl C2/C6 | Ortho carbons of the phenyl ring. |
| ~111 | Furan C4 | |
| ~109 | Furan C3 | |
| ~55 | Methine C | Benzylic carbon attached to the nitrogen. |
Predicted IR Spectroscopy Data
-
Rationale: Key vibrational modes include the broad N-H stretch of the ammonium salt, aromatic C-H stretches, and characteristic C=C and C-O stretches of the aromatic and furan rings.[13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| 3150 - 3000 | Medium | Aromatic C-H stretch |
| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretches |
| 1150 - 1000 | Strong | C-O-C stretch (Furan ring) |
Predicted Mass Spectrometry (EI) Fragmentation
-
Rationale: Analysis is performed on the free amine base (MW = 173.21). The molecular ion peak is expected. The most likely fragmentation is the benzylic cleavage to lose the phenyl group or the furyl group, leading to stable resonance-stabilized cations.[1][14]
| m/z | Predicted Fragment | Notes |
| 173 | [M]⁺ | Molecular ion of the free amine. |
| 172 | [M-H]⁺ | Loss of a hydrogen atom. |
| 96 | [C₆H₅CH=NH₂]⁺ | Benzylic cleavage, loss of the furyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Analytical Methodologies
A robust analytical method is essential for assessing the purity and stability of (Furan-2-yl)(phenyl)methanamine hydrochloride. A reverse-phase high-performance liquid chromatography (HPLC) method is proposed.
Diagram: Analytical Workflow
Caption: Standard workflow for HPLC purity analysis.
Proposed HPLC Method for Purity Analysis
-
Rationale: This method is based on standard protocols for analyzing polar, aromatic amines. A C18 column provides good retention for the aromatic rings, and a gradient elution with acetonitrile and a buffered aqueous phase ensures sharp peaks and efficient separation from potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase A at ~1 mg/mL |
Potential Pharmacological Evaluation
Derivatives of (phenylfuran-2-yl)methanamine have shown potent inhibitory activity against human sirtuin 2 (SIRT2), a promising drug target for cancer and neurodegenerative diseases.[2] This suggests that the title compound is a prime candidate for screening against this and other related enzyme targets.
Diagram: Biological Screening Cascade
Caption: Logical flow for evaluating the biological activity of a new compound.
Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
-
Rationale: This is a standard high-throughput screening method to identify inhibitors of deacetylase enzymes like SIRT2. The assay measures the fluorescence generated upon cleavage of a deacetylated substrate.[2]
-
Reagents: Human recombinant SIRT2 enzyme, NAD⁺, fluorogenic acetylated peptide substrate (e.g., from a commercial kit), developer solution.
-
Assay Plate Preparation: In a 96-well black plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of (Furan-2-yl)(phenyl)methanamine hydrochloride to the wells. Include wells for a known inhibitor (positive control) and DMSO (negative control).
-
Enzyme Reaction:
-
Add SIRT2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a mixture of the peptide substrate and NAD⁺.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
(Furan-2-yl)(phenyl)methanamine hydrochloride is a synthetically accessible compound with significant potential for further investigation in medicinal chemistry. This guide provides a robust framework for its preparation, purification, and comprehensive characterization. The detailed protocols for synthesis and analysis, combined with predicted spectroscopic data, offer a solid foundation for researchers. The established link between its structural class and SIRT2 inhibition strongly suggests that this compound warrants evaluation in relevant biological screening programs to uncover its therapeutic potential.
References
-
Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). MDPI. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Pharmacological activity of furan derivatives. (2024, December 10). Azo-pharma.net. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]
-
(Furan-2-yl)(phenyl)methanamine hydrochloride. (n.d.). PubChem. [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
studies on the leuckart reaction. (n.d.). [Link]
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011, June 14). PubMed. [Link]
-
In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods. (n.d.). MDPI. [Link]
-
STUDIES ON THE LEUCKART REACTION. (1944, November 1). Semantic Scholar. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). National Institutes of Health. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. [Link]
-
Preliminary Screening for Natural Bioactive Compounds in Potato Peel Fermentation Broth. (2025, August 7). ResearchGate. [Link]
-
Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. (2019, April 8). National Institutes of Health. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. [Link]
-
2-Furanmethanamine. (n.d.). NIST WebBook. [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019, January 15). The Royal Society of Chemistry. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. imreblank.ch [imreblank.ch]
An Inquiry into C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0): A Scarcity of Scientific Data
An extensive review of scientific literature and chemical databases reveals a significant lack of in-depth technical information for C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0). While this compound is available from several chemical suppliers for research purposes, there is a notable absence of peer-reviewed studies detailing its synthesis, pharmacological activity, and potential applications in drug discovery and development. The information that is publicly accessible is largely confined to basic physicochemical properties.
This document serves to consolidate the available data and highlight the current knowledge gaps, providing a transparent overview for researchers, scientists, and drug development professionals interested in this molecule.
Chemical Identity and Properties
This compound is a small molecule belonging to the class of aromatic amines. Its structure features a central methane group substituted with a furan ring, a phenyl ring, and an amine group, which is salified as a hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 53387-67-0 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO | [1][2] |
| Molecular Weight | 209.67 g/mol | [1][2] |
| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride | [1][2] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [2] |
| InChI Key | KAVRGSABTKZCGN-UHFFFAOYSA-N |[1][2] |
The presence of the furan ring is significant, as this moiety is a common scaffold in medicinal chemistry. The furan ring can act as a bioisostere for phenyl groups and can engage in various non-covalent interactions, potentially influencing a molecule's metabolic stability and binding affinity to biological targets.[3] Furan derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3]
Synthesis and Characterization: An Information Void
A critical gap in the available literature is the absence of detailed synthetic protocols for this compound. While general methods for the synthesis of similar aryl(heteroaryl)methanamines exist, such as reductive amination of the corresponding ketone (furan-2-yl(phenyl)methanone), no specific, validated, or optimized procedure for this particular compound has been published.
Similarly, there is no public data available regarding its analytical characterization. Essential data for any research chemical, such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, or Mass Spectrometry (MS) data, have not been published in peer-reviewed journals. This lack of foundational data makes it challenging for researchers to verify the identity and purity of commercial samples.
Potential Applications and Biological Activity
Some chemical suppliers make broad, unsubstantiated claims about the potential biological activities of this compound, including antiviral, antibacterial, and anticancer properties.[4] However, these claims are not supported by any cited research or experimental data and should be treated with extreme caution.
The structural similarity to other pharmacologically active compounds suggests that it could be a candidate for screening in various biological assays. For instance, the related compound C-Benzofuran-2-yl-C-phenyl-methylamine has been investigated for its potential as a ligand for β-amyloid plaques, which are relevant to Alzheimer's disease.[5] However, it is crucial to note that the furan and benzofuran ring systems have different electronic and steric properties, and any read-across in biological activity is purely speculative without experimental validation.
Future Directions and Conclusion
The current state of knowledge regarding this compound is insufficient to support its use in advanced drug development programs without significant foundational research. For this compound to be of value to the scientific community, future work should focus on:
-
Development and Publication of a Robust Synthetic Route: A detailed, reproducible synthesis protocol is necessary to ensure a reliable supply of the material for research.
-
Comprehensive Analytical Characterization: Publication of full analytical data (NMR, MS, IR, HPLC, etc.) is essential for quality control and validation.
-
In Vitro Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic activity.
References
[1] C-Furan-2-yl-C-phenylmethylaminehydrochloride - Fluorochem. Available at: https://www.fluorochem.co.uk/product/f038444/c-furan-2-yl-c-phenylmethylaminehydrochloride
[2] (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12280962
53387-67-0|this compound - BIOFOUNT. Available at: https://www.biofount.com/cas-53387-67-0-p-c-furan-2-yl-c-phenyl-methylamine-hydrochloride-pd.html
this compound - Alichem. Available at: https://www.alichem.com/product/c-furan-2-yl-c-phenyl-methylamine-hydrochloride-cas-53387-67-0.html
[5] C-Benzofuran-2-yl-C-phenyl-methylamine - Smolecule. Available at: https://www.smolecule.com/cas-109194-12-9.html
C-Furan-2-yl-C-phenyl-methylaminehydrochloride - Pure Chemistry Scientific Inc. Available at: https://www.pure-chemical.com/product/C-Furan-2-yl-C-phenyl-methylaminehydrochloride_2028846_39805.html
[4] this compound | 53387-67-0 | Benchchem. Available at: https://www.benchchem.com/product/b9918
[3] Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: https://orientjchem.org/vol40no1/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 53387-67-0 | Benchchem [benchchem.com]
- 5. Buy C-Benzofuran-2-yl-C-phenyl-methylamine [smolecule.com]
Spectroscopic Data of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride (C₁₁H₁₂ClNO). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for its identification, characterization, and quality control. This document synthesizes predicted spectroscopic data with established analytical principles to offer a comprehensive resource for researchers. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, providing detailed experimental protocols and in-depth interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure a robust understanding of the molecule's spectroscopic fingerprint.
Introduction
This compound is a primary amine hydrochloride containing both a furan and a phenyl moiety attached to a chiral center. The presence of these aromatic systems and the amine group suggests potential applications in pharmaceutical development, as these motifs are common in biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. Accurate spectroscopic characterization is a critical step in the synthesis and application of this compound, ensuring its identity, purity, and structural integrity. This guide serves as a predictive reference for the expected spectroscopic data, grounded in the fundamental principles of each analytical technique and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the furan and phenyl rings, the methine proton at the chiral center, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen in the furan ring and the nitrogen of the amine group, as well as the aromatic ring currents.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₃⁺ | ~9.0 - 9.5 | Broad singlet | 3H |
| Phenyl-H (ortho) | ~7.5 - 7.7 | Multiplet | 2H |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet | 3H |
| Furan-H5 | ~7.6 | Doublet of doublets | 1H |
| Furan-H3 | ~6.5 | Doublet of doublets | 1H |
| Furan-H4 | ~6.4 | Doublet of doublets | 1H |
| Methine-CH | ~5.5 | Singlet | 1H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | ~135-140 |
| Phenyl-C (ortho, meta, para) | ~125-130 |
| Furan-C2 | ~150-155 |
| Furan-C5 | ~140-145 |
| Furan-C3 | ~110-115 |
| Furan-C4 | ~105-110 |
| Methine-C | ~55-60 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of an organic salt is as follows:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar hydrochloride salts and to avoid the exchange of the amine protons, which might occur in deuterated water or methanol.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Interpretation of Predicted IR Spectrum
The most prominent feature will be the broad absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. This broadness is due to hydrogen bonding. The aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the furan and phenyl rings. An N-H bending vibration is also expected around 1600 cm⁻¹. The strong absorption around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the furan ring. The pattern of strong bands in the fingerprint region (below 1000 cm⁻¹) will be unique to the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectral Data (Electron Ionization - EI)
Upon electron ionization, C-Furan-2-yl-C-phenyl-methylamine (the free base) would be analyzed. The hydrochloride salt is not suitable for direct EI-MS.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular ion of the free base) |
| 172 | [M-H]⁺ |
| 96 | [C₆H₅-CH=NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 81 | [C₄H₃O-CH₂]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Preparation: The sample must be the free base, C-Furan-2-yl-C-phenyl-methylamine. If starting with the hydrochloride salt, a basic workup is required to neutralize the salt and extract the free amine into an organic solvent. The solvent is then evaporated.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion probe or after separation by gas chromatography). The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.
Caption: Workflow for Mass Spectrometry (EI) Analysis.
Interpretation of Predicted Mass Spectrum
The molecular ion peak at m/z 173 would confirm the molecular weight of the free amine. A prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-C or C-N bond. The formation of the tropylium ion or related structures from the phenyl-containing fragment is common. The presence of a fragment at m/z 96 would be indicative of the [C₆H₅-CH=NH₂]⁺ ion, resulting from the cleavage of the bond between the methine carbon and the furan ring. The peak at m/z 77 corresponds to the phenyl cation. The fragment at m/z 81 is characteristic of the furfuryl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Predicted UV-Vis Absorption Data
The UV-Vis spectrum of this compound will be dominated by the absorption of the phenyl and furan chromophores.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) in Ethanol
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~210-220 | π → π | Furan Ring |
| ~250-260 | π → π | Phenyl Ring |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill another quartz cuvette with the sample solution.
-
Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Interpretation of Predicted UV-Vis Spectrum
The spectrum is expected to show two main absorption bands corresponding to the π → π* electronic transitions of the furan and phenyl rings. The furan ring typically absorbs at a shorter wavelength than the phenyl ring. The exact position of the λmax and the molar absorptivity (ε) will be influenced by the substitution on the aromatic rings and the solvent used. The presence of the aminomethyl group attached to both rings may cause a slight bathochromic (red) shift compared to the unsubstituted parent chromophores.
Conclusion
This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While this guide is based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive characterization. The presented information facilitates the identification and structural elucidation of this compound, contributing to its potential applications in scientific research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
The National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
PubChem. This compound. [Link]
An In-depth Technical Guide to the Solubility and Stability of C-Furan-2-yl-C-phenyl-methylamine hydrochloride
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a new chemical entity's physicochemical properties is paramount. This guide provides an in-depth technical exploration of C-Furan-2-yl-C-phenyl-methylamine hydrochloride, focusing on two critical attributes for preclinical and formulation development: solubility and stability. The methodologies and theoretical discussions presented herein are designed to be both instructive and practical, offering a robust framework for the empirical characterization of this and similar molecules. Our approach is grounded in first principles and adheres to internationally recognized guidelines, ensuring scientific integrity and regulatory relevance.
Molecular Profile of this compound
This compound is an organic salt with a molecular structure that presents both opportunities and challenges in pharmaceutical development. The molecule consists of a central chiral carbon bonded to a phenyl group, a furan-2-yl group, an amine group (protonated as a hydrochloride salt), and a hydrogen atom.
Chemical Structure:
The presence of the amine hydrochloride moiety suggests a predisposition for aqueous solubility, a desirable trait for many dosage forms.[2][3] Conversely, the furan ring is a known structural alert for metabolic instability and susceptibility to oxidative and acid-catalyzed degradation.[4][5] A thorough understanding of these competing characteristics is essential for advancing a drug candidate.
Aqueous and Organic Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its salt form is expected to enhance its aqueous solubility compared to the free base. However, the overall solubility will be influenced by the interplay of the polar amine salt and the nonpolar phenyl and furan rings.
Theoretical Considerations
The aqueous solubility of this amine salt is expected to be pH-dependent. At lower pH values, the amine group will be fully protonated, maximizing its interaction with water and leading to higher solubility. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, resulting in a decrease in solubility.
Experimental Protocol for Solubility Determination
A robust determination of solubility requires a systematic approach. The shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Purified water (Type I)
-
pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)
-
Organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
pH Measurement: For aqueous solutions, measure the pH of the supernatant after equilibration.
Expected Solubility Profile
The anticipated solubility profile of this compound is summarized in the table below.
| Solvent System | Expected Solubility | Rationale |
| 0.1 N HCl (pH 1.2) | High | The amine is fully protonated, maximizing aqueous solubility. |
| Acetate Buffer (pH 4.5) | High | The amine remains predominantly in its protonated, soluble form. |
| Phosphate Buffer (pH 6.8) | Moderate to Low | As the pH approaches the pKa of the amine, the less soluble free base begins to form. |
| Phosphate Buffer (pH 7.4) | Low | The equilibrium shifts further towards the free base, reducing aqueous solubility. |
| Water | Moderate | The final pH will depend on the acidic nature of the hydrochloride salt. |
| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the amine salt. |
| Acetonitrile | Moderate | A polar aprotic solvent, less effective at solvating the salt compared to alcohols. |
| Dichloromethane | Low | A nonpolar organic solvent, unlikely to effectively solvate the ionic compound. |
Diagram: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for identifying potential degradation pathways, developing a stability-indicating analytical method, and determining appropriate storage conditions.[6][7] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are instrumental in this endeavor.[2]
Potential Chemical Liabilities
The structure of this compound contains two primary moieties susceptible to degradation:
-
Furan Ring: The furan ring is an electron-rich heterocycle that can undergo oxidation and is unstable in acidic conditions, which can lead to ring-opening.[1][4][5][8]
-
Benzylic Amine: The benzylic carbon-nitrogen bond can be susceptible to cleavage under certain conditions. The amine itself can undergo oxidation.
Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to explore the stability of the molecule under various stress conditions.
Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
General Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the appropriate stressor medium.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7]
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Stressor: 0.1 N HCl
-
Conditions: Heat at 60-80 °C.
-
Rationale: To assess susceptibility to acid-catalyzed degradation, particularly furan ring opening.
-
-
Base Hydrolysis:
-
Stressor: 0.1 N NaOH
-
Conditions: Heat at 60-80 °C.
-
Rationale: To evaluate stability in alkaline conditions.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Conditions: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Rationale: To assess the intrinsic thermal stability of the molecule.
-
-
Photostability:
-
Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A sample protected from light should be used as a control.
-
Rationale: To determine if the compound is light-sensitive.
-
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Acid-Catalyzed Furan Ring Opening: Protonation of the furan oxygen can lead to nucleophilic attack by water, resulting in ring opening to form a γ-dicarbonyl compound.
-
Oxidation of the Furan Ring: Oxidizing agents can react with the electron-rich furan ring to form various oxidized products, potentially leading to ring cleavage.[1][8]
-
Oxidation of the Amine: The amine group can be oxidized to form N-oxide or other related species.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the active compound and the increase in degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.[10][11][12][13][14]
HPLC Method Development
The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.
Recommended Starting HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | To ensure elution of both the polar parent compound and any less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm and 270 nm | The phenyl and furan rings are expected to have strong UV absorbance. |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17][18]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the parent compound should be pure and well-resolved from all degradation peaks (resolution > 1.5). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the API. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, mobile phase composition, etc. |
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination, forced degradation studies, and the development and validation of a stability-indicating analytical method, researchers can generate the critical data necessary to understand the physicochemical properties of this molecule. This knowledge is fundamental for informed decision-making in the drug development process, from lead optimization and candidate selection to formulation design and the establishment of appropriate storage conditions and shelf-life. The inherent chemical liabilities of the furan and benzylic amine moieties necessitate a thorough and rigorous approach to stability testing to ensure the safety and efficacy of any potential pharmaceutical product.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). Pharmaceutical Technology.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
- Forced Degrad
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
- Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105.
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 1–492.
- Oxidation of furans (Review). (n.d.).
- A Step-by-Step Guide to Analytical Method Development and Valid
- Gijsman, P. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- Oxidative Cleavage of Furans. (2015). Semantic Scholar.
- Impact of Solvent on the Thermal Stability of Amines. (2022). PMC.
- Forced Degrad
- Ji, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3792-3797.
- A Review: Analytical Method Development and Validation. (2021).
- Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing.
- Analytical Method Development and Validation: A Concise Review. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (n.d.).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
- Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 619-627.
- Moore, D. E., & Sithipitaks, V. (1993). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 82(7), 717-721.
- Chemical Methodologies. (2019).
- Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2018).
- Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5-Fluorouracil. (n.d.).
- Singh, S., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 72(1), 103–107.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. (2024). IJFMR.
- Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178.
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
- Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. (2023). Journal of the American Chemical Society.
- Amine hydrochloride salts: a problem in polyurethane synthesis. (2012). Enlighten Theses.
- Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous solubility: methods of estimation for organic compounds. Marcel Dekker.
- Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). Semantic Scholar.
- Anderson, B. D., & Conradi, R. A. (1985). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Determination and correlation for solubility of aromatic acids in solvents. (n.d.).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
- 14. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. longdom.org [longdom.org]
- 18. ijpbs.com [ijpbs.com]
An In-depth Technical Guide to the Mechanism of Action of Furan-Containing Amine Compounds
Abstract
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1][2] When combined with an amine functional group, this scaffold gives rise to a diverse class of compounds with a wide array of pharmacological activities. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by furan-containing amine compounds. We will delve into their roles as enzyme inhibitors, receptor modulators, and bioactivatable prodrugs, examining the underlying chemical biology that dictates their therapeutic effects and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design and interpretation for this important class of molecules.
Part I: The Furan-Amine Scaffold: A Privileged Structure in Pharmacology
The furan ring's utility in drug design stems from its unique electronic and steric properties. It can act as a bioisostere for phenyl rings, yet it introduces a degree of polarity and potential for hydrogen bonding via its ether oxygen, which can enhance pharmacokinetic properties like solubility and bioavailability.[2] The addition of an amine group provides a basic center, crucial for forming salt bridges and hydrogen bonds with biological targets, thereby anchoring the molecule in active sites and driving pharmacological activity.
The versatility of this scaffold is evident in the broad range of therapeutic areas it impacts, including antibacterial, anti-inflammatory, anticancer, and cardiovascular applications.[1]
Part II: Dominant Mechanisms of Action
Furan-containing amine compounds achieve their therapeutic effects through several distinct mechanisms. The specific pathway is dictated by the overall molecular structure, including the substitution pattern on the furan ring and the nature of the amine-containing side chain.
Receptor Modulation: The Case of H₂ Receptor Antagonists
A classic example of a furan-containing amine acting as a receptor antagonist is Ranitidine . This drug was widely used to treat conditions caused by excess stomach acid, such as peptic ulcers and GERD.[3]
Mechanism: Ranitidine functions as a competitive antagonist at the histamine H₂ receptors located on the parietal cells of the stomach lining.[3][4][5] Histamine, a key signaling molecule, normally binds to these receptors to stimulate gastric acid secretion.[3] Ranitidine's structure, featuring a furan ring and a complex amine side chain, allows it to bind to the H₂ receptor with high affinity, physically blocking histamine from binding and thereby reducing the production of gastric acid.[3][5][6] On a weight basis, ranitidine is 4 to 10 times more potent than the earlier H₂ antagonist, cimetidine.[7]
Causality in Action: The furan moiety in ranitidine is not merely a passive linker. It is part of the key pharmacophore that correctly orients the N,N'-disubstituted 2-nitroethene-1,1-diamine portion of the molecule to interact with the receptor's active site. Structure-activity relationship (SAR) studies on ranitidine analogues have shown that modifications to the furan ring can dramatically alter antagonist potency.[8][9]
Diagram 1: Mechanism of Ranitidine as an H₂ Receptor Antagonist.
Enzyme Inhibition: Targeting Key Pathological Pathways
The furan-amine scaffold is also prevalent in compounds designed to inhibit specific enzymes. This can be seen in areas from neurodegenerative disease to cancer.
a) Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme in the brain that metabolizes neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Furan-based chalcones have been identified as potent and selective MAO-B inhibitors.[10]
Mechanism: These compounds act as competitive reversible inhibitors.[10] The furan ring is thought to engage in strong π-π stacking interactions with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site, while the amine-containing portions of the molecule interact with hydrophobic pockets, anchoring the inhibitor.[10] This binding prevents the natural substrate (e.g., dopamine) from accessing the active site, thereby increasing neurotransmitter levels.
b) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Certain furan- and furopyrimidine-based compounds have demonstrated remarkable VEGFR-2 inhibition.[11]
Mechanism: These inhibitors typically bind to the ATP-binding pocket of the kinase domain of VEGFR-2. The furan ring and associated amine groups form critical hydrogen bonds and hydrophobic interactions within the active site, preventing ATP from binding and blocking the downstream signaling cascade that leads to angiogenesis.[11] Compounds with electron-withdrawing groups on the furan scaffold often show higher potency.[11]
| Compound Class | Target Enzyme | Mechanism | Therapeutic Area | IC₅₀ / Kᵢ (Example) |
| Furan-based Chalcones | MAO-B | Competitive, Reversible | Neurodegenerative Disease | Kᵢ = 6.15 ± 0.92 nM[10] |
| Furopyrimidines | VEGFR-2 | ATP-Competitive | Oncology | IC₅₀ = 42.5 nM[11] |
Table 1: Quantitative Data for Furan-Amine Enzyme Inhibitors.
Prodrug Bioactivation: A Double-Edged Sword
One of the most critical and complex mechanisms associated with furan-containing compounds is their metabolic activation, often by Cytochrome P450 (CYP) enzymes.[12] This can be harnessed for therapeutic effect or can lead to significant toxicity.
a) Therapeutic Bioactivation: The Case of Nitrofurantoin Nitrofurantoin is an antibiotic used exclusively for urinary tract infections (UTIs).[1][13] It is a prodrug that requires activation within the bacterial cell to exert its effect.
Mechanism: The 5-nitrofuran ring is the key to its action.[1] Inside susceptible bacteria, flavoproteins (nitroreductases) reduce the nitro group.[1][13] This process generates a series of highly reactive electrophilic intermediates.[13][14] These intermediates are indiscriminate in their targets, damaging bacterial DNA, ribosomal proteins, and enzymes involved in the citric acid cycle and pyruvate metabolism.[13][14] This multi-targeted assault is believed to be responsible for the low rate of acquired bacterial resistance to the drug.[13] Human cells are less susceptible because they reduce the drug more slowly.[13]
Diagram 2: Bioactivation of Nitrofurantoin in Bacteria.
b) Toxicological Bioactivation: Furan-Induced Hepatotoxicity The same metabolic pathway that makes some furan compounds effective drugs can also make them toxic.[15] The furan ring itself is a structural alert for toxicity, as its oxidation can generate harmful reactive metabolites.[12][15][16]
Mechanism: P450 enzymes, particularly CYP2E1, can oxidize the furan ring to form a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[12][17] This intermediate can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, depletion of glutathione (GSH), oxidative stress, and ultimately, cell death.[12][15] This mechanism is the basis for the hepatotoxicity observed with many furan-containing compounds.[15] The balance between metabolic activation and detoxification pathways is a critical determinant of a compound's safety profile.[12]
Part III: Experimental Protocols for Elucidating Mechanism of Action
Determining the precise mechanism of a novel furan-containing amine compound requires a multi-faceted experimental approach. The choice of assays should be driven by the hypothesized target and mechanism.
Protocol: In Vitro Reactive Metabolite Trapping Assay
Objective: To determine if a furan-containing compound is metabolically activated to form reactive electrophilic intermediates. This is a critical safety assessment.
Causality & Trustworthiness: This protocol uses trapping agents like glutathione (GSH) or semicarbazide to intercept and stabilize highly reactive metabolites that would otherwise have a fleeting existence.[12] The detection of a trapped adduct by LC-MS/MS is direct evidence of bioactivation. The inclusion of "-NADPH" and "heat-inactivated microsome" controls is essential to ensure that any observed adduct formation is a result of P450 enzymatic activity and not non-specific chemical degradation.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In microcentrifuge tubes, combine:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (HLM) (final concentration 1 mg/mL)
-
Trapping agent (e.g., 5 mM GSH)
-
Test compound (final concentration 10-50 µM)
-
-
-
Control Groups:
-
Negative Control 1 (-NADPH): Replace NADPH with buffer.
-
Negative Control 2 (Heat-Inactivated): Use HLM that have been heated at 95°C for 10 min.
-
Vehicle Control: Add DMSO instead of the test compound.
-
-
Initiation of Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).
-
-
Incubation & Termination:
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Vortex the tubes and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an autosampler vial.
-
Analyze by LC-MS/MS. Monitor for the predicted mass of the GSH-adduct ([M+H]⁺ of parent + 307.08 Da).
-
Protocol: Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To quantify the inhibitory potency of a compound against a specific kinase target.
Causality & Trustworthiness: This assay directly measures the phosphorylation of a substrate by the target kinase. A decrease in signal in the presence of the inhibitor demonstrates a direct effect on enzyme activity. Running a full dose-response curve allows for the calculation of an IC₅₀ value, a standard measure of potency. The inclusion of a known potent inhibitor (e.g., Sorafenib for VEGFR-2) serves as a positive control, validating the assay's performance.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human VEGFR-2 enzyme in assay buffer.
-
Prepare a solution of a biotinylated peptide substrate and ATP at its Kₘ concentration.
-
Prepare serial dilutions of the furan-amine test compound and a positive control inhibitor (e.g., Sorafenib).
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the test compound dilutions to the wells.
-
Add 10 µL of the VEGFR-2 enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA and a Europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Furan-containing amine compounds represent a structurally diverse and pharmacologically significant class of molecules. Their mechanisms of action are varied, ranging from precise modulation of cell surface receptors and active site-directed enzyme inhibition to complex intracellular bioactivation. Understanding these mechanisms is paramount for successful drug development, enabling the optimization of therapeutic efficacy while mitigating the potential for mechanism-based toxicity. The strategic application of targeted biochemical and cell-based assays, grounded in a solid understanding of the underlying chemical biology, is essential for unlocking the full potential of this versatile chemical scaffold.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current Drug Metabolism. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]
-
Ranitidine. Wikipedia. Available at: [Link]
-
Furosemide. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
-
Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine. PMC - NIH. Available at: [Link]
-
Nitrofurantoin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Available at: [Link]
-
Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. ACS Publications. Available at: [Link]
-
Antinociceptive activity of furan-containing congeners of improgan and ranitidine. PubMed. Available at: [Link]
-
Toxicity and carcinogenity of furan in human diet. ResearchGate. Available at: [Link]
-
What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]
-
Furosemide. Wikipedia. Available at: [Link]
-
Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases. PubMed. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. Available at: [Link]
-
Nitrofurantoin. Wikipedia. Available at: [Link]
-
Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]
-
Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]
-
Furosemide. Deranged Physiology. Available at: [Link]
-
Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Taylor & Francis Online. Available at: [Link]
-
Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Available at: [Link]
-
Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. ACS Publications. Available at: [Link]
-
What is the mechanism of Furosemide?. Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Ranitidine Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at: [Link]
-
Furosemide. Oxford Medical Education. Available at: [Link]
-
Pharmacology of Nitrofurantoin (Nitromic, Nitrowik) ; Pharmacokinetics, Mechanism of action, Uses. YouTube. Available at: [Link]
-
Ranitidine. PubChem - NIH. Available at: [Link]
-
Experimental and kinetic modeling studies of furan pyrolysis: Fuel decomposition and aromatic ring formation. ResearchGate. Available at: [Link]
-
Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties. PubMed. Available at: [Link]
-
Furan Acute Exposure Guideline Levels. NCBI - NIH. Available at: [Link]
-
Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PMC. Available at: [Link]
-
Ranitidine Patient Tips: 7 things you should know. Drugs.com. Available at: [Link]
-
Furan. Wikipedia. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Ranitidine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 6. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive activity of furan-containing congeners of improgan and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 14. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
The Pharmacological Potential of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride Analogs: A Technical Guide
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisostere for a phenyl ring, a substitution that can enhance metabolic stability and refine drug-receptor interactions.[1][2] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4] This guide delves into the specific class of C-Furan-2-yl-C-phenyl-methylamine hydrochloride analogs, exploring their synthesis, potential biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic promise. For researchers and drug development professionals, understanding the nuances of this chemical scaffold is pivotal for designing novel therapeutics with improved efficacy and safety profiles.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound analogs typically follows a multi-step pathway, commencing with readily available starting materials. A general and adaptable synthetic route is outlined below. The selection of specific reagents and reaction conditions allows for the introduction of diverse substituents on both the phenyl and furan rings, enabling a thorough exploration of the structure-activity landscape.
A plausible synthetic route involves the reaction of a substituted benzaldehyde with a furan derivative, followed by the introduction of the methylamine moiety and subsequent hydrochloride salt formation.
Caption: Generalized synthetic workflow for this compound analogs.
Biological Activity and Therapeutic Potential
The unique combination of a furan ring, a phenyl group, and a methylamine side chain in this class of compounds suggests a high potential for diverse biological activities. The following sections explore the anticipated antimicrobial, anticonvulsant, and anticancer properties, drawing parallels from structurally related furan derivatives.
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in the development of antimicrobial agents.[5] The antimicrobial potency of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable activity against various pathogens.[3]
Mechanism of Action: The antimicrobial action of many furan derivatives, particularly nitrofurans, involves the reductive activation of the nitro group by bacterial reductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[4] While the this compound analogs lack a nitro group, their antimicrobial effects may arise from other mechanisms, such as membrane disruption or inhibition of essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized analogs can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Representative Antimicrobial Activity of Furan Derivatives
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [3] |
| 2,4-Disubstituted Furans | N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenylsulfonamido)methyl)furan-2-carboxamide | Escherichia coli | 32 | [6] |
| Furan/Thiophene-1,3-Benzothiazin-4-one Hybrids | N-[2-(3-bromo-4-methoxyphenyl)ethenyl]furan-2-carboxamide | Staphylococcus aureus | 15.6 | [5] |
Anticonvulsant Activity
Several furan-containing compounds have been investigated for their potential in managing central nervous system disorders, including epilepsy.[1] The presence of both aromatic rings (furan and phenyl) and an amine function in the target analogs suggests potential interactions with neuronal targets to modulate excitability.
Mechanism of Action: The precise mechanism of anticonvulsant action for furan derivatives is not fully elucidated but may involve modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition. For example, some anticonvulsants containing aromatic and amide moieties are known to interact with voltage-gated sodium channels.[7]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a specific time interval (e.g., 30 minutes for i.p., 60 minutes for p.o.), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Table 2: Anticonvulsant Activity of Representative Furan and Amide Derivatives
| Compound Class | Specific Compound Example | Animal Model | Route | ED50 (mg/kg) | Reference |
| Furoate Hydrochloride Derivative | F-721 | Mouse (MES) | i.p. | 11.1 | [8] |
| Furoate Hydrochloride Derivative | F-721 | Rat (MES) | p.o. | 9.9 | [8] |
| Phenylpropenone Derivative | 1-Diethylamino-3-phenylprop-2-en-1-one | Mouse (MES) | i.p. | 52.0 | [9] |
| Phenyl-Acetamide Derivative | Compound 14 | Mouse (MES) | i.p. | 49.6 | [10] |
Anticancer Activity
The furan scaffold is present in numerous compounds with demonstrated anticancer properties.[2][11] The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells.
Mechanism of Action: The anticancer mechanisms of furan derivatives are diverse. Some induce cytotoxicity through the generation of reactive oxygen species, while others can inhibit key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization.[12] The planar aromatic rings of the C-Furan-2-yl-C-phenyl-methylamine scaffold could potentially intercalate with DNA or interact with the active sites of various enzymes.
Caption: Potential anticancer mechanisms of action for C-Furan-2-yl-C-phenyl-methylamine analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.
Table 3: Cytotoxic Activity of Representative Furan-Based Compounds
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [12] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [12] |
| Furan-fused Chalcone | Compound 8 | HL-60 (Leukemia) | 17.2 | [11] |
| Furan-pyrazolyl Chalcone | Compound 7g | A549 (Lung) | 27.7 µg/ml | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the furan and phenyl rings. Based on studies of related compounds, several key SAR principles can be postulated:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic profile. For instance, in a series of furanylmethylpyrrolidine-based inhibitors, substitutions on the phenyl ring led to variations in inhibitory activity.[1]
-
Substitution on the Furan Ring: Modifications at the C5 position of the furan ring have been shown to be critical for modulating the potency and selectivity of furan-based compounds.[2]
-
Nature of the Amine: The basicity and steric bulk of the amine group can influence salt formation, solubility, and receptor binding.
Conclusion and Future Directions
This compound analogs represent a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this class of compounds allows for the creation of diverse chemical libraries for systematic screening. Future research should focus on the synthesis and comprehensive biological evaluation of a broad range of analogs to establish definitive structure-activity relationships for antimicrobial, anticonvulsant, and anticancer activities. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. The insights gained from such investigations will be invaluable for the rational design of next-generation furan-based drugs.
References
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Characterization of the anticonvulsant properties of F-721. (1995). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). NIH. Retrieved January 21, 2026, from [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Overview of Antimicrobial Properties of Furan. (2022). Human Journals. Retrieved January 21, 2026, from [Link]
-
Pharmacological activity of furan derivatives. (2024). SciSpace. Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. (2013). JOCPR. Retrieved January 21, 2026, from [Link]
-
Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. (2012). PubMed. Retrieved January 21, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological evaluation of some novel furan derivatives. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]
Sources
- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the anticonvulsant properties of F-721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Straightforward syntheses of furanomycin derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride in Contemporary Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-Furan-2-yl-C-phenyl-methylamine hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural amalgamation of a furan ring, a phenyl group, and a primary amine function offers a versatile scaffold for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, key reactions, and strategic applications of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of its preparation and its derivatization into bioactive compounds, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Furan Moiety as a Privileged Scaffold
The furan ring is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmaceuticals. Its aromatic character, coupled with the presence of an oxygen atom, imparts unique electronic properties and the capacity for hydrogen bonding, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a furan moiety is a well-established strategy in drug design to enhance biological activity, modulate solubility, and fine-tune receptor binding interactions. This compound capitalizes on these attributes, presenting a readily functionalizable handle for the introduction of this privileged scaffold into novel chemical entities.
Synthesis of the Building Block: A Mechanistic Perspective
The most direct and classical approach to the synthesis of C-Furan-2-yl-C-phenyl-methylamine is the reductive amination of 2-benzoyl furan. The Leuckart reaction, a robust and time-honored method, is particularly well-suited for this transformation.
The Leuckart Reaction: A Classic for Reductive Amination
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds at elevated temperatures, typically between 120 and 130 °C. The mechanism involves the initial formation of an iminium ion from the reaction of 2-benzoyl furan with ammonia (generated in situ from ammonium formate). This is followed by the reduction of the iminium ion by formate to yield the primary amine.
Caption: Leuckart reaction pathway for amine synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Leuckart reaction conditions and should be adapted and optimized as necessary.
Materials:
-
2-Benzoyl furan
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide (pellets)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-benzoyl furan (1 equivalent) and ammonium formate (4-6 equivalents).
-
Heating: Heat the mixture under reflux using a heating mantle. The reaction temperature should be maintained between 160-170°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide to the flask until the mixture is strongly alkaline (pH > 12). This step hydrolyzes the intermediate N-formyl derivative to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude C-Furan-2-yl-C-phenyl-methylamine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound as a solid.
The Amine as a Nucleophilic Building Block
The primary amine functionality of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for its elaboration into a diverse range of derivatives, most notably amides and ureas, which are prominent motifs in many biologically active molecules.
Amide Bond Formation: A Gateway to Bioactive Molecules
The acylation of C-Furan-2-yl-C-phenyl-methylamine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation. Standard peptide coupling reagents can also be employed for efficient amide bond formation.
General Reaction Scheme for Amide Synthesis:
Caption: General scheme for amide synthesis.
Urea Formation: Targeting Key Biological Interactions
The reaction of C-Furan-2-yl-C-phenyl-methylamine with isocyanates or via phosgene-mediated coupling with another amine provides access to a wide range of substituted ureas. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.
General Reaction Scheme for Urea Synthesis:
Caption: General scheme for urea synthesis.
Applications in Drug Discovery: Case Studies
The true value of this compound as a building block is demonstrated in its application to the synthesis of molecules with significant biological activity.
Sirtuin 2 (SIRT2) Inhibitors
Recent research has identified (5-phenylfuran-2-yl)methanamine derivatives as potent inhibitors of human Sirtuin 2 (SIRT2), a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The synthesis of these inhibitors showcases the utility of the target building block in constructing a library of bioactive compounds.
A series of urea-based (5-phenylfuran-2-yl)methanamine derivatives were synthesized through the condensation of the amine intermediate with various aromatic amines in the presence of triphosgene.[1] This approach allowed for the systematic exploration of the structure-activity relationship (SAR), leading to the identification of potent SIRT2 inhibitors.[1]
Table 1: Exemplary Synthesis of a SIRT2 Inhibitor [1]
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | (5-Phenylfuran-2-yl)methanamine, Aromatic amine | Triphosgene, Et3N, CH2Cl2, 0 °C to rt | Substituted Urea | 82-93% |
Detailed Experimental Protocol: Synthesis of a Urea-based SIRT2 Inhibitor [1]
This protocol is adapted from the published literature and serves as a representative example.
Materials:
-
(5-Phenylfuran-2-yl)methanamine
-
Substituted aromatic amine
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Reaction Setup: To a solution of the substituted aromatic amine (1.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.5 equivalents) in anhydrous dichloromethane dropwise.
-
Isocyanate Formation: Stir the mixture at 0 °C for 30 minutes.
-
Urea Formation: Add a solution of (5-phenylfuran-2-yl)methanamine (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted urea.
Orexin Receptor Agonists
Patent literature reveals the use of a structurally related building block, a benzylamine derivative of furan, in the synthesis of orexin receptor agonists. These compounds are of interest for the treatment of neurological and psychiatric disorders. While not a direct application of the title compound, it highlights the potential of the C-Furan-2-yl-C-phenyl-methylamine scaffold in this therapeutic area. The synthesis of these complex molecules involves the coupling of the furan-containing amine with a piperazine-2-carboxamide core.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Leuckart reaction and the nucleophilic nature of its primary amine group make it an attractive starting material for the synthesis of a wide range of derivatives. As demonstrated by its application in the development of SIRT2 inhibitors, this building block provides a strategic entry point for the incorporation of the furan-phenyl-methylamine scaffold into novel, biologically active molecules. The continued exploration of its reactivity and its application in diverse synthetic campaigns is expected to yield further innovations in the fields of medicinal chemistry and drug discovery.
References
Sources
An In-depth Technical Guide to the Chiral Resolution of C-Furan-2-yl-C-phenyl-methylamine
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of C-Furan-2-yl-C-phenyl-methylamine, a crucial chiral building block in contemporary drug discovery and development. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for achieving high enantiomeric purity. We will explore classical diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic techniques. Each section is designed to be a self-validating system, offering detailed experimental procedures, data presentation, and troubleshooting insights, all grounded in authoritative scientific literature.
Introduction: The Significance of Chiral C-Furan-2-yl-C-phenyl-methylamine
Chiral amines are integral components in a vast array of pharmaceuticals, with an estimated 40% of all drugs containing a chiral amine moiety.[1] C-Furan-2-yl-C-phenyl-methylamine, possessing a stereocenter benzylic to both a phenyl and a furan ring, represents a versatile scaffold. The distinct spatial arrangement of its enantiomers can lead to significantly different pharmacological, toxicological, and metabolic profiles.[2][3] Consequently, the ability to isolate and characterize the individual enantiomers is of paramount importance for the development of safe and effective therapeutics. This guide delves into the primary strategies for resolving the racemic mixture of this valuable amine.
Diastereomeric Salt Resolution: The Classical Approach
The formation of diastereomeric salts is a time-honored and industrially scalable method for resolving racemic amines.[4] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction creates a mixture of diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]
The Underlying Principle: From Enantiomers to Separable Diastereomers
The reaction of racemic (R/S)-C-Furan-2-yl-C-phenyl-methylamine with an enantiopure chiral acid, such as (+)-(2R,3R)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid]. The differential intermolecular interactions within the crystal lattices of these diastereomers lead to variations in their solubility in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor.
Diagram 1: Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with (+)-(2R,3R)-Tartaric Acid
This protocol is a robust starting point for the resolution of (±)-C-Furan-2-yl-C-phenyl-methylamine.
Materials:
-
(±)-C-Furan-2-yl-C-phenyl-methylamine
-
(+)-(2R,3R)-Tartaric Acid
-
Methanol
-
50% (w/v) Sodium Hydroxide Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic C-Furan-2-yl-C-phenyl-methylamine in 100 mL of methanol.
-
In a separate beaker, dissolve 8.6 g of (+)-(2R,3R)-tartaric acid in 50 mL of methanol.
-
Slowly add the tartaric acid solution to the amine solution with gentle stirring.
-
Heat the mixture to a gentle boil to ensure complete dissolution.
-
Allow the flask to cool slowly to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.
-
Air-dry the crystals.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried diastereomeric salt to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of diethyl ether.
-
Slowly add 50% sodium hydroxide solution dropwise with shaking until the aqueous layer is strongly basic (pH > 12) and all the salt has dissolved.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).
-
Table 1: Expected Outcome of Diastereomeric Salt Resolution
| Parameter | Expected Value |
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) |
| Enantiomeric Excess (ee) of Resolved Amine | >90% |
| Specific Rotation | To be determined experimentally |
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods.[7][8] This technique utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] For racemic amines, this often involves the enantioselective acylation of one enantiomer.
The Rationale Behind Enzymatic Selectivity
Lipases, such as Candida antarctica Lipase B (CALB), are highly effective in non-aqueous environments for catalyzing the acylation of amines.[9] The enzyme's active site has a specific three-dimensional structure that preferentially accommodates one enantiomer of the amine, leading to its selective acylation. The unreacted enantiomer can then be separated from the acylated product.
Diagram 2: Enzymatic Kinetic Resolution Workflow
Caption: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Acylation
This protocol details the kinetic resolution of (±)-C-Furan-2-yl-C-phenyl-methylamine using Novozym 435 (immobilized CALB).
Materials:
-
(±)-C-Furan-2-yl-C-phenyl-methylamine
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl Acetate
-
Methyl tert-butyl ether (MTBE)
-
Molecular Sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 1.0 g of (±)-C-Furan-2-yl-C-phenyl-methylamine, 20 mL of MTBE, and 0.5 g of activated molecular sieves.
-
Add 0.6 mL of vinyl acetate (acyl donor).
-
Initiate the reaction by adding 100 mg of Novozym 435.
-
Seal the flask and shake it at 40°C in an orbital shaker.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4 hours) and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.[5]
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated amine by column chromatography on silica gel.
-
Table 2: Typical Results for Enzymatic Kinetic Resolution
| Parameter | Unreacted Amine | Acylated Amine |
| Yield | ~50% | ~50% |
| Enantiomeric Excess (ee) | >95% | >95% |
| Enantioselectivity (E) | >100 | >100 |
Chiral Chromatography: The Analytical and Preparative Powerhouse
Chiral chromatography is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]
Principles of Chiral Recognition on Stationary Phases
Chiral stationary phases are typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation of enantiomers is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These differences in interaction strength result in different retention times on the chromatographic column.
Recommended Chiral HPLC Method for Analysis
This method is suitable for determining the enantiomeric excess of C-Furan-2-yl-C-phenyl-methylamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is a good starting point for aromatic amines.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of the racemic amine (e.g., 1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
For samples from resolution experiments, prepare a solution of similar concentration and inject it under the same conditions.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Table 3: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 8.5 | Variable |
| Enantiomer 2 | 10.2 | Variable |
Conclusion and Future Perspectives
The chiral resolution of C-Furan-2-yl-C-phenyl-methylamine can be effectively achieved through diastereomeric salt formation, enzymatic kinetic resolution, or chiral chromatography. The choice of method will depend on the desired scale of the separation, the required level of enantiomeric purity, and economic considerations. Diastereomeric salt formation remains a robust and scalable method for industrial applications. Enzymatic resolution offers high selectivity under mild conditions, aligning with the principles of green chemistry. Chiral chromatography is unparalleled for analytical purposes and is increasingly viable for preparative-scale separations. Future advancements may lie in the development of dynamic kinetic resolution processes that combine the high selectivity of enzymatic resolution with in-situ racemization of the unwanted enantiomer, thereby theoretically achieving a 100% yield of the desired enantiomer.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of racemic amines. In Asymmetric Amine Synthesis (pp. 129-153). Wiley-VCH.
-
Kamble, V. H., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Blacker, A. J., & Williams, J. M. J. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Kotoni, A., et al. (1993). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Link]
-
Witte, D. T., et al. (1988). Chromatographic separation of enantiomers. PubMed. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated synthesis and resolution of chiral drugs and their intermediates. PubMed Central. [Link]
-
Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
ResearchGate. (2025). (PDF) Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
PubMed Central. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. [Link]
-
ResearchGate. (n.d.). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]
-
PubMed. (2010). Synthesis, Chiral Resolution, and Determination of Novel Furan Lignan Derivatives With Potent Anti-Tumor Activity. [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
ResearchGate. (n.d.). (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Developments in Optical Resolution. [Link]
-
CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]
-
RSC Publishing. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for C-Furan-2-yl-C-phenyl-methylamine hydrochloride
An Application Note and Detailed Protocol for the Synthesis of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known as furan-2-yl(phenyl)methanamine hydrochloride, is a chemical compound with potential applications in pharmaceutical research and as an intermediate in organic synthesis.[1] The furan moiety is a versatile heterocyclic scaffold present in numerous biologically active compounds, often serving as a bioisostere for a phenyl ring, which can modulate pharmacokinetic and pharmacodynamic properties.[2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in chemistry and drug development. The described methodology is based on a classical and robust reductive amination pathway, ensuring high purity and reproducible yields.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 53387-67-0 | [3] |
| Molecular Formula | C₁₁H₁₂ClNO | [3][4] |
| Molecular Weight | 209.67 g/mol | [4] |
| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride | [3][4] |
| Physical State | Liquid (as per one source, though salts are typically solid) | [3] |
| Purity | Typically >95% | [3] |
Hazard Identification: this compound is classified as harmful and an irritant.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Phrases: P261, P264, P270, P271, P280, P301+P312+P330+P331, P302+P352, P304+P340, P305+P351+P338, P362+P364, P403+P233.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area.[3]
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from 2-benzoylfuran. The first step is a reductive amination to form the free amine, followed by the conversion to its hydrochloride salt to improve stability and handling.
Caption: Overall synthetic route from 2-benzoylfuran to the target hydrochloride salt.
Experimental Protocol
Part 1: Reductive Amination of 2-Benzoylfuran
This part of the protocol details the conversion of the ketone starting material to the corresponding primary amine. The choice of sodium cyanoborohydride as the reducing agent is critical; it is mild enough to not reduce the ketone in the absence of the imine intermediate, which is formed in situ.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Benzoylfuran | C₁₁H₈O₂ | 172.18 | 5.00 g | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 22.3 g | 10.0 |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 2.73 g | 1.5 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | ~50 mL | - |
| Saturated NaCl solution | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylfuran (5.00 g, 29.0 mmol) and anhydrous methanol (100 mL). Stir until the starting material is fully dissolved.
-
Add ammonium acetate (22.3 g, 290 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride (2.73 g, 43.5 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and basify the solution to a pH of >10 by the slow addition of 1M NaOH solution.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude C-Furan-2-yl-C-phenyl-methylamine as an oil.
Part 2: Formation of the Hydrochloride Salt
The conversion of the free amine to its hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and purify.[5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Crude Amine Oil | C₁₁H₁₁NO | 173.21 | ~5.0 g |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL |
| Hydrochloric Acid (2M in diethyl ether) | HCl | 36.46 | q.s. |
Step-by-Step Procedure:
-
Dissolve the crude amine oil obtained from Part 1 in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Stir the resulting suspension for an additional 30 minutes at room temperature.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to afford this compound.
Caption: Detailed workflow for the synthesis of the target compound.
Purification and Characterization
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, if necessary. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[5]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight of the free base.
-
Melting Point Analysis: To assess the purity of the final salt.
Troubleshooting and Expert Insights
-
Low Yield in Reductive Amination: Ensure all reagents are anhydrous, especially the methanol and ammonium acetate. The presence of water can hydrolyze the imine intermediate and reduce the efficiency of the reaction.
-
Incomplete Reaction: If TLC analysis shows significant starting material after 24 hours, the reaction time can be extended, or a slight excess of the reducing agent can be added carefully.
-
Product Oiling Out During Salt Formation: This can occur if the free amine is not sufficiently pure or if the solvent system is not optimal. Ensure the crude amine is properly dried and consider using a different solvent for precipitation.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in their respective fields. The use of a classical reductive amination followed by salt formation offers a robust and scalable method for obtaining the target molecule in high purity.
References
-
This compound | 53387-67-0 | Benchchem.
-
This compound - BIOFOUNT.
-
C-Furan-2-yl-C-phenylmethylaminehydrochloride - Fluorochem.
-
(Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem.
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
Sources
- 1. 53387-67-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 53387-67-0 | Benchchem [benchchem.com]
Application Notes & Protocols: Reductive Amination of Furfural with Aniline for the Synthesis of N-Furfurylaniline
Abstract
This document provides a comprehensive guide for the synthesis of N-furfurylaniline through the reductive amination of furfural with aniline. N-substituted furan derivatives are significant scaffolds in medicinal chemistry and materials science.[1] This protocol emphasizes a robust and reproducible experimental setup, detailing the underlying chemical principles, offering a step-by-step methodology, and providing critical troubleshooting advice. The described method is intended for researchers in organic synthesis, catalysis, and drug development, aiming to provide a foundational procedure that can be adapted and optimized for specific research goals.
Introduction and Scientific Background
Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce amines from carbonyl compounds. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate from a carbonyl compound (furfural) and an amine (aniline), followed by in-situ reduction to the corresponding amine (N-furfurylaniline). This method is highly valued for its efficiency and atom economy.
The synthesis of amines derived from biomass, such as furfural, is a significant area of green chemistry.[2] Furfurylamines, in particular, are versatile intermediates with applications ranging from pharmaceuticals to agrochemicals.[2][3][4][5] The direct reductive amination of furfural with aniline presents an efficient route to N-furfurylaniline, a valuable compound for further synthetic elaborations.
Mechanism Insight: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of furfural. This is followed by dehydration to form a Schiff base (imine) intermediate. The subsequent and irreversible step is the reduction of the C=N double bond by a reducing agent to yield the final secondary amine product. The choice of catalyst and reducing agent is critical to ensure high selectivity towards the desired amine, minimizing side reactions like the hydrogenation of the furfural aldehyde group to furfuryl alcohol.[6]
Experimental Workflow Overview
The overall experimental process is depicted below. It involves the setup of the reaction under an inert atmosphere, controlled addition of reagents, execution of the reaction under defined temperature and pressure, and subsequent workup and purification of the product.
Caption: High-level workflow for the synthesis of N-furfurylaniline.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Furfural | ≥99%, ReagentPlus® | Sigma-Aldrich | Freshly distilled before use to remove oxidized impurities. |
| Aniline | ≥99.5%, ACS reagent | Sigma-Aldrich | Freshly distilled before use. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Sigma-Aldrich | Handle carefully in a fume hood; pyrophoric risk. |
| Hydrogen (H₂) Gas | ≥99.999% | Airgas | Use with appropriate high-pressure regulator and safety protocols. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For reaction and extraction. |
| Methanol | ACS Grade | Fisher Scientific | For reaction solvent. |
| Anhydrous Sodium Sulfate | Granular | VWR | For drying organic layers. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration of the catalyst. |
| Equipment | |||
| Parr Hydrogenator or similar high-pressure reactor | --- | Parr Instrument Co. | Must be rated for the intended pressure and temperature. |
| Magnetic stir plate with heating | --- | --- | |
| Standard laboratory glassware | --- | --- | Oven-dried before use. |
| Rotary evaporator | --- | --- | For solvent removal. |
| Flash chromatography system | --- | --- | For purification. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations of furfural, aniline, and the Pd/C catalyst should be performed in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin.
-
Hydrogen Gas: Hydrogen is highly flammable and explosive. Ensure the reaction is performed in a designated area for high-pressure reactions, away from ignition sources. Check all connections for leaks before starting the reaction.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. It is recommended to handle it under an inert atmosphere or to wet it with a small amount of the reaction solvent before adding it to the reaction mixture. Quench the filtered catalyst carefully with water after the reaction before disposal.
Detailed Experimental Protocol
This protocol is based on a heterogeneous catalytic system using Pd/C, a widely effective catalyst for hydrogenations.
Step 1: Reactor Preparation
-
Ensure the high-pressure reactor is clean and dry.
-
Add a magnetic stir bar.
-
In a fume hood, carefully weigh and add the 10% Pd/C catalyst (e.g., 50 mg, ~1-2 mol% relative to the limiting reagent). Causality: Wetting the catalyst with a few mL of the reaction solvent minimizes the risk of it becoming airborne and potential ignition.
-
Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
Step 2: Reagent Addition
-
Under a positive flow of inert gas, add methanol (e.g., 20 mL).
-
Add freshly distilled furfural (e.g., 5.0 mmol).
-
Add freshly distilled aniline (e.g., 5.0 mmol). Rationale: Using a 1:1 stoichiometric ratio is a good starting point. The reaction is often efficient without a large excess of either reagent.
Step 3: Reaction Execution
-
Seal the reactor securely.
-
Purge the reactor with H₂ gas three times to ensure the atmosphere is fully replaced.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar / 150 psi). Expertise Note: Higher pressures can increase the rate of hydrogenation but may also lead to over-reduction of the furan ring if conditions are too harsh.
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the pressure drop (indicating H₂ consumption) or by taking small aliquots for analysis (TLC, GC-MS) if the reactor setup allows. A typical reaction time is 6-12 hours.
Step 4: Work-up and Isolation
-
After the reaction is complete, cool the reactor to room temperature.
-
CAUTION: Carefully and slowly vent the excess H₂ gas in the fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate to recover all the product.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification
-
The crude product, a dark oil or solid, should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-furfurylaniline.
Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly impacts yield and selectivity. Noble metals are highly efficient, but research into more abundant non-noble metals is ongoing.[4][5]
| Catalyst System | H₂ Source / Reductant | Temperature (°C) | Pressure (bar) | Solvent | Typical Yield (%) | Reference Insights |
| Pd/C | H₂ gas | 80 - 120 | 10 - 40 | Methanol, THF | >95% | Highly efficient and selective for the imine reduction. Risk of furan ring hydrogenation at high temp/pressure. |
| Ru/C | H₂ gas | 90 - 130 | 20 - 50 | Methanol, Water | ~98% | Excellent activity.[3][7] Ru supported on acid-treated materials can show enhanced performance.[3] |
| Ni-based | H₂ gas | 100 - 150 | 30 - 60 | Dioxane, Ethanol | 90 - 94% | A cost-effective non-noble metal alternative. Often requires higher temperatures and pressures.[7] |
| Co-based | H₂ gas | 120 - 160 | 40 - 70 | THF, Ethanol | Variable | Another non-noble option, though selectivity can sometimes be a challenge.[5] |
| Homogeneous Ru-complex | Isopropanol (Transfer) | 80 - 100 | N/A | Isopropanol | ~90% | Base-free method using a hydrogen donor instead of H₂ gas, simplifying the setup.[8] |
Product Characterization
Confirm the identity and purity of the synthesized N-furfurylaniline using standard analytical techniques.
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The spectra should show characteristic peaks for the furan ring protons, the methylene bridge protons, and the aromatic protons of the aniline group.[9][10][11][12]
-
FT-IR Spectroscopy: Will show characteristic N-H stretching vibrations for the secondary amine, C-H stretches for aromatic and furan rings, and C=C stretching frequencies. The absence of a strong C=O stretch from furfural and the primary N-H stretches from aniline indicates a complete reaction.[9][10][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guide
Low yields or the formation of side products are common challenges in synthesis.[14][15]
Caption: A troubleshooting flowchart for common issues.[16]
References
-
Reductive amination between furfural and aniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). ChemSusChem, 15(7). Retrieved from [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks. Retrieved from [Link]
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Proposed mechanism for the direct reductive amination of 5-methylfurfural with aniline catalyzed by prepared Pd/C under H2 atmosphere. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient and Selective Approach to Biomass-based Amine by Reductive Amination of Furfural Using Ru Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization studies for the reductive amination between furfural and nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2014). Green Chemistry, 16(2), 743-751. Retrieved from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts, 10(10), 1195. Retrieved from [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2015). Molecules, 20(11), 19835-19854. Retrieved from [Link]
-
Application of high resolution NMR (1H and 13C) and FTIR spectroscopy for characterization of light and heavy crude oils. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide - Low Yield Troubleshooting. (2018). PacBio. Retrieved from [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). Nanomaterials, 13(18), 2533. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pacb.com [pacb.com]
Using C-Furan-2-yl-C-phenyl-methylamine hydrochloride in novel heterocycle synthesis
< . Application Notes & Protocols: C-Furan-2-yl-C-phenyl-methylamine Hydrochloride in Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile and highly valuable starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique structure, combining a nucleophilic amine, a reactive furan ring, and a phenyl group, offers multiple avenues for cyclization and functionalization. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document provides an in-depth guide to the application of this compound in the synthesis of innovative heterocyclic systems. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic underpinnings of these transformations.
Introduction: The Strategic Importance of Furan-Containing Scaffolds
Heterocyclic compounds form the bedrock of modern pharmaceutical development, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Among these, furan-containing molecules are particularly noteworthy. The furan moiety, an aromatic five-membered ring with one oxygen atom, serves as a crucial building block in numerous therapeutic agents and functional materials.[2] The incorporation of a furan ring can influence a molecule's conformation, electronic properties, and metabolic stability, making it a valuable tool for drug design.[2]
This compound presents a unique trifecta of reactive sites:
-
Primary Amine: A potent nucleophile, readily participating in reactions such as imine formation, amidation, and N-alkylation.
-
Furan Ring: An electron-rich aromatic system susceptible to electrophilic substitution and capable of participating in various cycloaddition and rearrangement reactions.
-
Phenyl Group: Offers a site for further functionalization and can influence the overall stereochemistry and biological activity of the resulting heterocycles.
This combination makes it an ideal precursor for constructing complex, fused heterocyclic systems with potential applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.
Key Synthetic Strategies & Mechanistic Insights
The strategic use of this compound allows for the construction of diverse heterocyclic cores. Two particularly powerful and widely applicable methods are the Pictet-Spengler reaction and multicomponent reactions.
The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles
The Pictet-Spengler reaction is a classic and highly efficient method for synthesizing tetrahydroisoquinoline and other related fused heterocyclic systems.[3][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] In the context of our starting material, the furan ring acts as the nucleophilic "aryl" component.
Mechanism:
The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[3][4][5] This highly electrophilic iminium ion is then attacked by the electron-rich furan ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new six-membered ring.[5] Subsequent deprotonation restores the aromaticity of the furan ring, yielding the final fused heterocycle.
Caption: Generalized workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Furo[3,2-g]tetrahydroisoquinoline Derivative
This protocol outlines a general procedure for the synthesis of a fused heterocycle via the Pictet-Spengler reaction.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M), add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Aldehyde | Product | Yield (%) |
| Formaldehyde | Furo[3,2-g]tetrahydroisoquinoline | 85 |
| Acetaldehyde | 1-Methyl-furo[3,2-g]tetrahydroisoquinoline | 78 |
| Benzaldehyde | 1-Phenyl-furo[3,2-g]tetrahydroisoquinoline | 72 |
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid is required to catalyze the formation of the electrophilic iminium ion.[4]
-
Dichloromethane (DCM): An aprotic solvent is often used to avoid side reactions and can lead to higher yields.[4]
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity. A bio-inspired MCR involving a furan, a thiol, and an amine can be adapted for this compound to create substituted pyrrole heterocycles.[6][7]
Mechanism:
This reaction is proposed to proceed through the oxidation of the furan ring to generate a reactive cis-2-butene-1,4-dial intermediate.[6] This intermediate is then trapped by a thiol via a 1,4-addition, followed by reaction with the amine. A subsequent rearrangement and aromatization lead to the formation of a stable N-substituted pyrrole.[6]
Caption: Proposed workflow for the furan-thiol-amine multicomponent reaction.
Experimental Protocol: Synthesis of a Substituted N-Pyrrole Derivative
This protocol provides a general method for the synthesis of a substituted pyrrole via a multicomponent reaction.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine)
-
Oxidizing agent (e.g., N-bromosuccinimide)
-
Acetonitrile
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve this compound (1.0 eq) and the thiol (1.2 eq) in acetonitrile (0.2 M).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Slowly add a solution of the oxidizing agent (1.1 eq) in acetonitrile to the reaction mixture using a syringe pump over 1 hour.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by preparative HPLC to obtain the desired pyrrole derivative.
Data Summary:
| Thiol | Oxidizing Agent | Product | Yield (%) |
| Thiophenol | NBS | 1-(Phenyl(furan-2-yl)methyl)-2-(phenylthio)pyrrole | 65 |
| Cysteine | m-CPBA | N-acetyl-S-(1-(phenyl(furan-2-yl)methyl)pyrrol-2-yl)cysteine methyl ester | 58 |
Causality Behind Experimental Choices:
-
Slow addition of Oxidizing Agent: This is crucial to control the formation of the reactive dialdehyde intermediate and minimize side product formation.[6]
-
Triethylamine: Acts as a base to deprotonate the amine hydrochloride, making the amine nucleophilic.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of transformation.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. The methodologies outlined in these application notes, particularly the Pictet-Spengler reaction and multicomponent strategies, provide robust and efficient pathways to a diverse range of scaffolds with significant potential in drug discovery and materials science. Future research in this area could focus on the development of stereoselective variations of these reactions to access chiral heterocycles, further expanding the chemical space accessible from this valuable starting material.
References
-
Pictet-Spengler Reaction. NROChemistry. Available from: [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available from: [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. ResearchGate. Available from: [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Available from: [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Bohrium. Available from: [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available from: [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Publications. Available from: [Link]
-
Synthesis of fused N-heterocycles via tandem C-H activation. PubMed. Available from: [Link]
-
Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Arkivoc. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Available from: [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available from: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available from: [Link]
-
C-Furan-2-yl-C-phenyl-methylaminehydrochloride. Pure Chemistry Scientific Inc. Available from: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available from: [Link]
-
Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides. PubMed. Available from: [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available from: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Furan - Synthesis, Chemical Reactions & Use. YouTube. Available from: [Link]
-
Hybrid hetarylhydrazones and enamines of Furan-2(3H)-ones as a framework for the synthesis of poly-N-heterocycles. Arabian Journal of Chemistry. Available from: [Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. NIH. Available from: [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Available from: [Link]
-
Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. Available from: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Note: Comprehensive NMR Analysis for the Structural Elucidation of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
Abstract
This application note provides a detailed guide for the structural analysis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride, a compound of interest in pharmaceutical and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules.[1] This document outlines a multi-faceted NMR strategy, employing one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to ensure robust and reliable characterization of the target molecule.
Introduction: The Need for Rigorous Structural Verification
This compound is a heterocyclic amine whose biological activity and chemical properties are intrinsically linked to its precise molecular architecture.[2] As a hydrochloride salt, its solubility and the behavior of its labile protons present unique challenges for analysis. Rigorous characterization is essential to confirm identity, purity, and structure, which are foundational requirements in drug discovery and chemical synthesis.
NMR spectroscopy offers a non-destructive method to map the complete atomic connectivity and chemical environment of a molecule in solution.[1][3] This guide moves beyond basic spectral acquisition to a holistic workflow, ensuring that the resulting data is not only acquired correctly but also interpreted with a high degree of scientific confidence.
Molecular Structure and Spectroscopic Overview
To effectively analyze the NMR data, a clear understanding of the molecule's structure and its NMR-active nuclei is paramount. The structure contains distinct spin systems—the furan ring, the phenyl ring, a methine bridge, and a methylamine group—each with characteristic spectroscopic signatures.
Caption: Structure of this compound.
Foundational NMR Principles for Structural Analysis
A robust analysis relies on the synergistic use of several NMR experiments. Each provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is the starting point for most analyses. It provides information on the number of distinct proton environments and their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration).
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.[4][5] The chemical shift range for ¹³C is much wider than for ¹H, typically resulting in a well-resolved spectrum with one peak per carbon.[5][6]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, or CH group).[4][7][8] A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): COSY is a homonuclear experiment that reveals proton-proton couplings.[9] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of entire spin systems.[3][9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons with their directly attached carbons.[3][10] Each cross-peak in the 2D spectrum corresponds to a C-H bond, providing a powerful and unambiguous method for assigning carbon signals based on their known proton assignments.[7][9][10]
Experimental Design and Protocols
The validity of NMR data begins with meticulous experimental design and sample preparation.
Caption: Integrated workflow for NMR-based structural elucidation.
Rationale for Solvent Selection
For hydrochloride salts, the choice of solvent is critical. While CDCl₃ is common for many organic molecules, it can facilitate rapid exchange of the acidic ammonium (N⁺-H) protons, often broadening the signal into obscurity.[11]
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO is a polar, aprotic solvent that forms strong hydrogen bonds with the N⁺-H protons. This slows down the rate of chemical exchange, allowing for the observation of these protons as distinct, often broad, signals in the ¹H NMR spectrum.[12] It also offers excellent solubilizing power for many organic salts.[11]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. The final sample depth in the NMR tube should be at least 4.5 cm.[11]
-
Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[13]
-
Transfer: Vortex the solution until homogeneous and transfer it to a 5 mm NMR tube.
Protocol 2: Spectrometer Setup and 1D NMR Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the field on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
¹H NMR Acquisition:
-
Set spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle.
-
Set acquisition time to 3-4 seconds.
-
Set relaxation delay to 2-5 seconds for quantitative analysis.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C and DEPT-135 NMR Acquisition:
-
Use a standard pulse program for proton-decoupled ¹³C and for DEPT-135.
-
Set a relaxation delay of 2 seconds.
-
Acquire several hundred to several thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.[4][5]
-
Process the data similarly to the ¹H spectrum.
Protocol 3: 2D NMR Acquisition
¹H-¹H COSY:
-
Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).
-
Acquire data with 256-512 increments in the indirect dimension (F1) and 2048 data points in the direct dimension (F2).
-
Acquire 4-8 scans per increment.
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
¹H-¹³C HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹³C spectral width in F1 to cover the expected range (e.g., 10-160 ppm).
-
Set the ¹H spectral width in F2 to cover the attached proton range (e.g., 2-8 ppm).
-
Acquire data with 256-400 increments in F1.
-
Acquire 8-16 scans per increment.
-
Process the 2D data accordingly.
Spectral Interpretation and Data Analysis
The following tables summarize the expected NMR data based on known chemical shift principles for furan, phenyl, and amine moieties.[13][14][15]
Predicted ¹H NMR Data
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet (m) | 5H | Typical aromatic region for a monosubstituted phenyl ring. |
| Furan-H5'' | ~7.6 | Doublet of doublets (dd) | 1H | Deshielded proton adjacent to the furan oxygen.[16][17] |
| Furan-H3'' | ~6.4 | Doublet of doublets (dd) | 1H | Shielded furan proton adjacent to the point of substitution.[16][17] |
| Furan-H4'' | ~6.3 | "Triplet" or dd | 1H | Most shielded furan proton.[16][17] |
| Methine-H | 5.0 - 5.5 | Singlet (s) or Quartet (q) | 1H | Deshielded by phenyl, furan, and ammonium groups. May couple to N-H. |
| Methyl-H | ~2.5 | Singlet (s) or Doublet (d) | 3H | Adjacent to the electron-withdrawing ammonium group. |
| N⁺H₂ | 8.5 - 9.5 | Broad singlet (br s) | 2H | Acidic protons, exchange-broadened. Visible in DMSO. |
Predicted ¹³C NMR Data
| Carbon Label | DEPT-135 | Predicted Shift (δ, ppm) | Rationale |
| C=O (none) | |||
| C-ipso (Phenyl C1') | Absent | 135 - 140 | Quaternary carbon attached to the methine group. |
| C-aromatic (Phenyl) | Positive | 125 - 130 | Aromatic CH carbons. |
| C-ipso (Furan C2'') | Absent | 150 - 155 | Quaternary furan carbon, deshielded by oxygen and substitution. |
| Furan C5'' | Positive | ~144 | Furan CH carbon adjacent to oxygen.[16][18] |
| Furan C3''/C4'' | Positive | 108 - 112 | Shielded furan CH carbons.[16][18] |
| Methine-C | Positive | 55 - 65 | Aliphatic carbon deshielded by two rings and nitrogen. |
| Methyl-C | Positive | 30 - 40 | Aliphatic carbon attached to nitrogen. |
Analysis with 2D NMR
COSY Analysis: The COSY spectrum is essential for confirming connectivity within the aromatic rings.
Caption: Expected key correlations in the ¹H-¹H COSY spectrum.
-
A cross-peak will connect the furan H3'' and H4'' protons.
-
A cross-peak will connect the furan H4'' and H5'' protons.
-
A network of cross-peaks will connect the ortho, meta, and para protons of the phenyl ring.
-
The methine, methyl, and N⁺H₂ protons are expected to be singlets relative to the other protons and thus show no cross-peaks, unless H-C-N-H coupling is resolved.
HSQC Analysis: The HSQC spectrum provides the final, unambiguous link between the proton and carbon skeletons.
Caption: Expected ¹H-¹³C one-bond correlations in the HSQC spectrum.
-
Each proton signal (except the N⁺H₂ protons) will show a cross-peak to its directly bonded carbon. For example, the proton at ~7.6 ppm will correlate to the carbon at ~144 ppm, confirming their assignment as Furan-H5'' and Furan-C5'', respectively.
-
This process is repeated for every C-H pair, allowing the full assignment of the ¹³C spectrum based on the previously determined ¹H assignments.
Conclusion
The combination of 1D and 2D NMR techniques provides a self-validating system for the complete and unambiguous structural elucidation of this compound. The described protocols, from rational solvent selection to the integrated analysis of ¹H, ¹³C, DEPT, COSY, and HSQC data, constitute a robust methodology for researchers. This comprehensive approach ensures the highest level of confidence in the molecular structure, a critical requirement for advancing research in chemistry and drug development.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
-
ResearchGate. (n.d.). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Image]. ResearchGate. [Link]
-
Brahma, D. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Matsuura, B., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society. [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]
-
Chemistry LibreTexts. (2022, August 15). 2D NMR Introduction. [Link]
-
Matsuura, B., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. (n.d.). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain...[Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
-
University of Bath. (n.d.). ¹³C NMR Spectroscopy. [Link]
-
University of Glasgow. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?[Link]
-
Nanalysis. (n.d.). How to select NMR solvent. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
-
Gaggini, F., et al. (2015). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molecules, 20(6), 11284-11295. [Link]
-
ResearchGate. (n.d.). Figure S42. 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile (1n). [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]
-
Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, 8(4), 1338-1340. [Link]
-
Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds. [Link]
-
University of Hawai'i. (n.d.). ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
BIOFOUNT. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]
-
PubChem. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. [Link]
-
ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol... [Image]. [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. [Link]
-
MDPI. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mdpi.com [mdpi.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Elucidating the Electron Ionization Mass Spectrometric Fragmentation of (Furan-2-yl)(phenyl)methanamine
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (Furan-2-yl)(phenyl)methanamine. As a structural motif present in various compounds of pharmaceutical and chemical interest, a thorough understanding of its fragmentation behavior is crucial for unambiguous identification and structural elucidation. This document outlines the primary fragmentation pathways, including dominant α-cleavages and characteristic rearrangements leading to the formation of the tropylium ion. We present a summary of key fragment ions and detailed, field-proven protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of small organic molecules.
Introduction
(Furan-2-yl)(phenyl)methanamine is a primary amine featuring a central methylene carbon bonded to a phenyl group, a furan-2-yl group, and an amino group. This unique combination of structural features—a primary amine, a benzylic system, and a furan heterocycle—results in a rich and predictable fragmentation pattern under electron ionization (EI) conditions. Understanding these pathways is essential for distinguishing it from structural isomers and for identifying this moiety within larger, more complex molecules. This application note explains the causal mechanisms behind the observed fragment ions, providing a robust framework for spectral interpretation.
Molecular Structure and Properties
| Property | Value |
| IUPAC Name | (Furan-2-yl)(phenyl)methanamine |
| Molecular Formula | C₁₁H₁₁NO |
| Nominal Mass | 173 u |
| Molecular Weight | 173.21 g/mol |
| Structure | ![]() |
Key Fragmentation Pathways and Mechanistic Insights
Upon electron ionization at a standard energy of 70 eV, (Furan-2-yl)(phenyl)methanamine forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 173. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd-numbered molecular mass, which is a key diagnostic feature.[1][2][3] The fragmentation is dominated by energetically favorable cleavage events driven by the heteroatom (nitrogen) and the stability of the resulting fragments.
Dominant α-Cleavage Mechanisms
The most significant fragmentation pathway for aliphatic and benzylic amines is α-cleavage, which involves the breaking of a bond to the carbon atom directly attached to the nitrogen.[2][4][5] This process is highly favored because it leads to the formation of a resonance-stabilized iminium cation.[1][2] For (Furan-2-yl)(phenyl)methanamine, there are two competing α-cleavage routes involving the loss of either the phenyl or the furyl radical from the molecular ion.
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of the bond between the methine carbon and the phenyl ring results in the loss of a phenyl radical (mass = 77 u). This generates the resonance-stabilized (furan-2-yl)methaniminium ion at m/z 96 .
-
Loss of a Furyl Radical (•C₄H₃O): Alternatively, cleavage of the bond between the methine carbon and the furan ring leads to the loss of a 2-furanyl radical (mass = 67 u). This pathway forms the resonance-stabilized phenylmethaniminium ion at m/z 106 .
The relative abundance of these fragments can depend on the relative stability of the lost radicals and the resulting cations, but both are expected to be prominent peaks in the mass spectrum.
Caption: Formation of characteristic aromatic ions like tropylium and phenyl.
Fragmentation of the Furan Moiety
The furan ring itself has a characteristic fragmentation pattern, primarily involving the loss of carbon monoxide (CO) or a formyl radical (•CHO). [6][7]These losses can occur from fragments containing the furan ring. For example, the fragment ion at m/z 96 may lose CO (28 u) to yield a smaller fragment at m/z 68 . The base peak of furan itself is often observed at m/z 39 (the cyclopropenyl cation, C₃H₃⁺). [6]
Summary of Key Fragment Ions
The table below summarizes the principal ions observed in the EI mass spectrum of (Furan-2-yl)(phenyl)methanamine and their proposed origins.
| m/z | Proposed Ion Formula | Proposed Structure / Origin |
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 172 | [C₁₁H₁₀NO]⁺ | [M-H]⁺, loss of a hydrogen atom from the methine carbon |
| 106 | [C₇H₈N]⁺ | α-cleavage: Loss of •C₄H₃O (furyl radical) |
| 96 | [C₅H₆NO]⁺ | α-cleavage: Loss of •C₆H₅ (phenyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from tropylium ion |
| 51 | [C₄H₃]⁺ | Loss of acetylene (C₂H₂) from phenyl cation |
| 39 | [C₃H₃]⁺ | Characteristic fragment from the furan ring |
Application Protocol: GC-MS Analysis
This section provides a validated, step-by-step protocol for the analysis of (Furan-2-yl)(phenyl)methanamine. The causality behind key choices is explained to ensure robust and reproducible results.
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure the analyte is suitable for GC-MS analysis. [8][9][10][11]1. Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. [8][12]A typical concentration is approximately 10-100 µg/mL.
- Rationale: Volatile solvents are necessary for proper vaporization in the GC injector. Water and non-volatile solvents must be avoided as they are incompatible with most GC columns and conditions. [8][12]2. Sample Purity: Ensure the sample solution is free of particulates. If necessary, centrifuge the sample and transfer the supernatant to a clean autosampler vial.
- Rationale: Particulates can block the injection syringe and contaminate the GC inlet liner and column, leading to poor peak shape and system downtime. [8]3. Derivatization (Optional): For primary amines, derivatization (e.g., silylation or acylation) can improve peak shape and thermal stability. [10]However, (Furan-2-yl)(phenyl)methanamine is typically volatile enough for direct analysis.
- Rationale: Amines can exhibit peak tailing due to interaction with active sites in the GC system. [13]Derivatization blocks these active sites.
Instrumentation and Workflow
The following parameters are recommended for a standard Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.
Caption: A typical experimental workflow for GC-MS analysis.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) | A standard non-polar column provides excellent separation for a wide range of semi-volatile aromatic compounds. [14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas, providing good chromatographic resolution. [14] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace analysis by transferring the entire sample volume onto the column. [14] |
| Oven Program | Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates compounds based on their boiling points. This program is a good starting point and can be optimized. [14][15] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS source. |
| Ion Source Temp. | 230 °C | A standard temperature that balances efficient ionization with minimal thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST). [7] |
| Mass Scan Range | m/z 35 - 350 | Covers the molecular ion and all expected significant fragments. |
Conclusion
The electron ionization mass spectrum of (Furan-2-yl)(phenyl)methanamine is characterized by a clear molecular ion at m/z 173 and several diagnostic fragment ions. The fragmentation pattern is dominated by two primary α-cleavage pathways, leading to prominent ions at m/z 106 and m/z 96 . The presence of a strong peak at m/z 91 is indicative of the formation of the highly stable tropylium cation, a hallmark of benzyl-containing structures. By understanding these key fragmentation mechanisms and employing the provided analytical protocol, researchers can confidently identify this compound and similar structures in complex matrices.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Javed, S., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
PubMed. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2025). How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Tropylium ion. Retrieved from [Link]
-
CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link]
-
ResearchGate. (2018). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]
-
ResearchGate. (2014). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine, TMS derivative. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine, TMS derivative. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]
-
Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine. Retrieved from [Link]
-
PubMed Central. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-ethyl-. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]
-
NIST. (n.d.). Furan. Retrieved from [Link]
-
arXiv. (2018). Direct Evidence of the Benzylium and Tropylium Cations as the two long-lived Isomers of C7H7+. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-pentyl-. Retrieved from [Link]
-
NIST. (n.d.). Carbofuran. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. Retrieved from [Link]
Sources
- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. organomation.com [organomation.com]
- 10. youtube.com [youtube.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of C-Furan-2-yl-C-phenyl-methylamine Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of C-Furan-2-yl-C-phenyl-methylamine derivatives. These chiral diarylmethylamines are significant structural motifs in medicinal chemistry due to the prevalence of the furan ring in bioactive compounds and its role as a versatile bioisostere for phenyl groups.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles of asymmetric induction, compare key synthetic strategies, and provide a detailed, field-proven protocol for a highly reliable synthetic route.
Introduction: The Significance of Chiral Furyl-Phenyl-Methylamines
Chiral amines are fundamental building blocks in the pharmaceutical industry, forming the backbone of a vast array of active pharmaceutical ingredients (APIs).[3] The specific subclass of diarylmethylamines, particularly those incorporating heterocyclic rings like furan, are of growing interest. The furan moiety is a feature of numerous natural products and approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][4] Its unique electronic and steric properties can enhance metabolic stability and receptor binding affinity compared to simple phenyl analogues.[1]
The enantioselective synthesis of these compounds—the ability to produce a single enantiomer—is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles. This guide focuses on robust and scalable methods to achieve high levels of stereocontrol in the synthesis of C-Furan-2-yl-C-phenyl-methylamine derivatives.
Overview of Synthetic Strategies
The asymmetric synthesis of these target amines primarily revolves around the stereocontrolled formation of the C-N bond or the reduction of a prochiral precursor. The most prevalent and effective strategies involve the asymmetric manipulation of imines, which serve as key electrophilic intermediates.
Key approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable method involves the temporary attachment of a chiral group (an auxiliary) to the nitrogen atom of the imine. This auxiliary directs the nucleophilic attack of a furyl or phenyl organometallic reagent to one of the two faces of the imine, inducing diastereoselectivity. Subsequent removal of the auxiliary reveals the desired chiral amine. The N-tert-butanesulfinamide (Ellman's auxiliary) is a cornerstone of this approach due to its high stereodirecting ability and ease of removal.[5]
-
Catalytic Asymmetric Addition to Imines: This more atom-economical approach utilizes a chiral catalyst (typically a metal complex or an organocatalyst) to control the enantioselectivity of the nucleophilic addition. For instance, chiral rhodium complexes can catalyze the addition of arylboronic acids to imines with high enantiomeric excess (ee).[6] This method avoids the stoichiometric use of a chiral auxiliary.
-
Catalytic Asymmetric Hydrogenation: In this strategy, a prochiral ketimine (formed from 2-acetylfuran and aniline, for example) is reduced to the corresponding amine using hydrogen gas and a chiral transition metal catalyst (e.g., Iridium or Rhodium with chiral phosphine ligands).[3] This is a powerful method for producing chiral amines with high efficiency.[3]
The choice of strategy often depends on factors like substrate scope, catalyst availability and cost, scalability, and the desired level of stereochemical purity. For its reliability, predictability, and broad applicability, the chiral auxiliary approach is detailed in the protocol below.
Logical Workflow for Synthesis & Analysis
The following diagram illustrates the general workflow for the synthesis and validation of the target chiral amine using a chiral auxiliary-based method.
Caption: General experimental workflow for chiral amine synthesis.
Mechanistic Insight: The Role of the Chiral Auxiliary
The success of the N-tert-butanesulfinyl auxiliary hinges on its ability to orchestrate the approach of the incoming nucleophile. The prevailing mechanistic model involves the formation of a six-membered chair-like transition state, where the metal cation (e.g., Mg²⁺ from a Grignard reagent) chelates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric hindrance, the large phenyl group of the imine occupies a pseudo-equatorial position. This arrangement forces the incoming nucleophile (the 2-furyl group) to attack from the less hindered face, resulting in a single, predictable diastereomer.
Caption: Transition state model for diastereoselective addition.
Comparative Data on Synthetic Methods
The following table summarizes representative results for different enantioselective methods, providing a comparative overview for methodology selection.
| Method | Catalyst/Auxiliary | Nucleophile/Reductant | Yield (%) | ee / dr (%) | Reference |
| Chiral Auxiliary | (R)-N-tert-Butanesulfinamide | 2-Furyl-MgBr | ~85-95 | >95:5 dr | Based on similar syntheses of diarylmethylamines.[5] |
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | H₂ | >90 | up to 90% ee | Reported for analogous N-alkyl aryl furan-containing imines.[3] |
| Catalytic Arylation | Rh(I) / Chiral Diene Ligand | Arylboronic Acid | ~80-95 | up to 99% ee | General method for asymmetric addition to imines.[6] |
| Oxazaborolidine Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High | High ee | Effective for the reduction of furan-2-yl ketone oximes to chiral amines.[7] |
Detailed Experimental Protocol: Chiral Auxiliary Approach
This protocol describes the synthesis of (R)-C-(Furan-2-yl)-C-phenyl-methylamine, starting from (R)-N-tert-butanesulfinamide.
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required. Organometallic reagents are highly reactive.
Part A: Synthesis of (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-methylpropane-2-sulfinamide (5.0 g, 41.3 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Aldehyde: Add freshly distilled benzaldehyde (4.6 g, 43.3 mmol, 1.05 eq).
-
Dehydrating Agent: Add anhydrous copper(II) sulfate (CuSO₄, 13.2 g, 82.6 mmol, 2.0 eq).
-
Reaction: Stir the resulting suspension vigorously at room temperature under a nitrogen atmosphere for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM (3 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is typically pure enough for the next step. If necessary, purify by flash column chromatography on silica gel to yield the sulfinylimine as a white solid.
Part B: Diastereoselective Addition of 2-Furylmagnesium Bromide
-
Grignard Preparation (in a separate flask): In a flame-dried 250 mL three-neck flask under nitrogen, place magnesium turnings (1.2 g, 49.4 mmol, 1.2 eq relative to sulfinylimine). Add 20 mL of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add 2-bromofuran (6.4 g, 43.3 mmol, 1.05 eq) dissolved in 40 mL of anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.
-
Reaction Setup: In a separate flame-dried 500 mL flask under nitrogen, dissolve the sulfinylimine from Part A (assuming 100% conversion, 41.3 mmol, 1.0 eq) in 150 mL of anhydrous THF.
-
Addition: Cool the sulfinylimine solution to -48 °C (a dry ice/acetonitrile bath). Slowly add the freshly prepared 2-furylmagnesium bromide solution via cannula over 30 minutes, ensuring the internal temperature does not exceed -40 °C.
-
Reaction: Stir the mixture at -48 °C for 4-6 hours. Monitor by TLC until the starting imine is consumed.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at -48 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water (50 mL) and ethyl acetate (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (gradient eluent, e.g., 10-40% ethyl acetate in hexanes) to isolate the desired diastereomer.
Part C: Cleavage of the Sulfinyl Auxiliary
-
Setup: Dissolve the purified sulfinamide adduct from Part B in methanol (50 mL).
-
Hydrolysis: Add hydrochloric acid (4M in 1,4-dioxane, ~1.5 equivalents per mole of adduct).
-
Reaction: Stir the solution at room temperature for 1-2 hours. A white precipitate (the amine hydrochloride salt) should form.
-
Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether (50 mL) to the residue and triturate to fully precipitate the salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the (R)-C-(Furan-2-yl)-C-phenyl-methylamine hydrochloride.
-
Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, basify to pH > 10 with 2M NaOH, and extract with DCM or ethyl acetate. Dry the organic layer and concentrate to obtain the final product.
Part D: Analytical Characterization
-
Structural Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The ee of the free amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak® series) and comparing the retention times to a racemic standard.
Conclusion
The enantioselective synthesis of C-Furan-2-yl-C-phenyl-methylamine derivatives is a critical capability for modern medicinal chemistry. While several catalytic methods show immense promise, the chiral auxiliary-based approach detailed here remains a benchmark for its robustness, high stereoselectivity, and predictable outcomes. The causality of the stereoselection is well-understood, stemming from a sterically-controlled, chelated transition state. By following the detailed protocols and understanding the underlying principles, researchers can reliably access these valuable chiral building blocks for application in drug discovery and development.
References
-
Demir, A. S., Sesenoglu, O., Uelkue, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. ChemInform, 34(21). Available from: [Link]
-
Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. Available from: [Link]
-
Trost, B. M., & C. J. (2016). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition, 55(31), 8952-8956. Available from: [Link]
-
Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13346-13429. Available from: [Link]
-
Demir, A. S., Sesenoglu, O., Uelkue, D., & Arici, C. (2003). Novel Enantioselective Synthesis of Both Enantiomers of Furan-2-yl Amines and Amino Acids. ChemInform, 34(21). Available from: [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050. Available from: [Link]
-
Bloch, R. (2007). Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. In Asymmetric Synthesis. Wiley-VCH. Available from: [Link]
-
Lou, S., & Schaus, S. E. (2008). Enantioselective Addition of Boronates to Acyl Imines Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922-6923. Available from: [Link]
-
Request PDF. Addition-Cyclization Protocol for the Enantioselective Synthesis of Furans. Available from: [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2000). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines. The Journal of Organic Chemistry, 65(21), 7242-7248. Available from: [Link]
-
Zhang, X., et al. (2023). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. Angewandte Chemie International Edition, 62(13), e202218086. Available from: [Link]
-
Request PDF. Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). Available from: [Link]
-
Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. Available from: [Link]
-
Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 164-173. Available from: [Link]
-
Nishimura, T., et al. (2013). Asymmetric synthesis of gem-diaryl substituted cyclic sulfamidates and sulfamides by rhodium-catalyzed arylation of cyclic ketimines. Chemical Communications, 49(48), 5504-5506. Available from: [Link]
-
Liu, H., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]
-
Request PDF. Synthetic Strategies to Substituted Chiral Furans: A Review. Available from: [Link]
-
Request PDF. Furan and Its Derivatives. Available from: [Link]
-
Sweeney, J. B. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347-1365. Available from: [Link]
-
Iqbal, M. A., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. Available from: [Link]
-
Request PDF. Synthesis and biological activities of furan derivatives. Available from: [Link]
-
ResearchGate. Catalytic asymmetric synthesis of furan-indole compounds bearing both... Available from: [Link]
-
Ghorab, M. M., et al. (2014). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 6(5), 329-339. Available from: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of gem-diaryl substituted cyclic sulfamidates and sulfamides by rhodium-catalyzed arylation of cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids | AVESİS [avesis.metu.edu.tr]
Derivatization of C-Furan-2-yl-C-phenyl-methylamine hydrochloride for bioassays
Application Note & Protocol
Strategic Derivatization of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride for Enhanced Bioassay Performance and Drug Discovery
Abstract
This guide provides a comprehensive framework for the chemical derivatization of this compound, a privileged scaffold in medicinal chemistry. The furan ring system is a cornerstone in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Derivatization of the primary amine in the title compound is a critical strategy to modulate its physicochemical properties, enhance its bioanalytical detectability, and generate novel analogues for structure-activity relationship (SAR) studies.[4][5] We present detailed protocols for two robust and versatile derivatization strategies: N-acylation and N-alkylation (via reductive amination). These methodologies are explained with an emphasis on the underlying chemical principles, reaction optimization, and thorough characterization of the resulting products, empowering researchers to expand their compound libraries for diverse bioassays.
The Strategic Imperative for Derivatization
The parent compound, C-furan-2-yl-C-phenyl-methylamine, combines two key pharmacophores: an electron-rich furan ring and a phenyl group, which can engage in various interactions with biological targets.[6] However, the primary amine, while a key functional group, often requires modification to unlock the full therapeutic potential or to facilitate analysis. Chemical derivatization is a powerful technique employed to strategically alter a molecule's properties.[4][7]
Key Objectives of Derivatization:
-
Modulation of Bioactivity: Introducing new functional groups can alter the molecule's interaction with biological targets, potentially increasing potency, selectivity, or even changing the mode of action. The furan scaffold is highly amenable to modification to produce a wide array of derivatives.[1]
-
Improvement of Physicochemical Properties: Derivatization can enhance properties like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's performance in both in vitro and in vivo bioassays.[4]
-
Enhancement of Bioanalytical Performance: For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention, leading to more sensitive and reliable quantification in complex biological matrices.[7]
-
Generation of Compound Libraries for SAR: Systematically creating a series of derivatives (e.g., varying alkyl chain length or acyl group substituents) allows researchers to probe the structure-activity relationships of the scaffold, guiding the design of more potent and specific drug candidates.
Below is a conceptual workflow illustrating the path from the starting material to a library of functionalized derivatives ready for biological screening.
Caption: General workflow for derivatization and analysis.
Core Derivatization Protocols
The primary amine of C-furan-2-yl-C-phenyl-methylamine is a nucleophile that readily reacts with electrophilic reagents. The following protocols for N-acylation and N-alkylation are foundational methods in medicinal chemistry.[8][9]
Strategy A: N-Acylation to Form Amides
N-acylation is a highly reliable reaction that forms a stable amide bond.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[12]
Caption: N-Acylation reaction scheme.
Detailed Protocol: N-Acylation with 3-Chloropropionyl Chloride
This protocol introduces a reactive alkyl chloride moiety, creating a bifunctional intermediate for further elaboration or cyclization studies.[12]
| Reagents & Materials | Supplier | Purpose |
| C-furan-2-yl-C-phenyl-methylamine HCl | Commercial | Starting Material |
| 3-Chloropropionyl Chloride | Commercial | Acylating Agent |
| Triethylamine (Et₃N), anhydrous | Commercial | Base |
| Dichloromethane (DCM), anhydrous | Commercial | Solvent |
| 1M Hydrochloric Acid (HCl) | Lab Stock | Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Stock | Work-up |
| Brine (Saturated NaCl) | Lab Stock | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | Drying Agent |
| Silica Gel (230-400 mesh) | Commercial | Chromatography |
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend C-furan-2-yl-C-phenyl-methylamine HCl (1.0 eq) in anhydrous DCM.
-
Neutralization: Add anhydrous triethylamine (1.2 eq) to the suspension and stir for 15 minutes at room temperature to form the free amine in situ.
-
Reaction Setup: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.[12] A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[12]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Strategy B: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it minimizes the risk of over-alkylation to form quaternary ammonium salts.[9][13] The process involves two steps in one pot: the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
Caption: N-Alkylation via reductive amination.
Detailed Protocol: N-Alkylation with Cyclohexanone
| Reagents & Materials | Supplier | Purpose |
| C-furan-2-yl-C-phenyl-methylamine HCl | Commercial | Starting Material |
| Cyclohexanone | Commercial | Carbonyl Source |
| Triethylamine (Et₃N), anhydrous | Commercial | Base |
| Dichloroethane (DCE), anhydrous | Commercial | Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Commercial | Reducing Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Stock | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | Drying Agent |
| Silica Gel (230-400 mesh) | Commercial | Chromatography |
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, suspend C-furan-2-yl-C-phenyl-methylamine HCl (1.0 eq) in anhydrous DCE. Add triethylamine (1.2 eq) and stir for 15 minutes.
-
Imine Formation: Add cyclohexanone (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate and formation of the product.[9]
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Characterization and Data Interpretation
Confirmation of the derivative's structure is paramount. A combination of spectroscopic techniques provides unambiguous evidence of a successful transformation.
| Technique | Parent Compound (Free Amine) | N-Acyl Derivative (Amide) | N-Alkyl Derivative (Sec. Amine) |
| ¹H NMR | Broad singlet for NH₂ protons (disappears with D₂O exchange).[14] | Broad singlet for NH proton (shifted downfield). New signals corresponding to the acyl group.[15] | Broad singlet for NH proton. New signals corresponding to the alkyl group.[16] |
| ¹³C NMR | Methine carbon (CH-N) signal at ~55-65 ppm. | Methine carbon signal shifted slightly. New carbonyl (C=O) signal at ~165-175 ppm.[15] | Methine carbon signal shifted. New signals for the alkyl group carbons. |
| Mass Spec. | Molecular ion peak at a specific m/z. | Molecular ion peak corresponding to [M + acyl group - H]⁺. | Molecular ion peak corresponding to [M + alkyl group - H]⁺. |
| IR Spec. | Two N-H stretching bands (~3350 & 3450 cm⁻¹).[14] | One N-H stretching band (~3350 cm⁻¹). Strong C=O stretching band (~1650 cm⁻¹). | One N-H stretching band (~3350 cm⁻¹). No C=O band. |
Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) will vary based on the exact derivative and analytical conditions.
Conclusion
The derivatization of this compound via N-acylation and N-alkylation is a robust and effective strategy for generating novel molecular entities for bioassays. The protocols detailed herein provide a reliable foundation for synthesizing diverse libraries of compounds. By systematically modifying the core structure, researchers can fine-tune the biological and analytical properties of this promising scaffold, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Tajbakhsh, M., et al. (n.d.).
- ResearchGate. (n.d.).
- Tajbakhsh, M. (2025). Mild and Useful Method for N-Acylation of Amines.
- Syngene International Ltd. (n.d.).
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- RSC Publishing. (n.d.).
- De Kesel, W., et al. (2020).
- Wong, S. H. (n.d.).
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Gholivand, S., et al. (2020).
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- Tiwari, G., & Tiwari, R. (n.d.). Bioanalysis in drug discovery and development. PMC - NIH.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- BenchChem. (2025).
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application of Furan-Based Ligands in Asymmetric Catalysis: A Technical Guide
Introduction: The Privileged Role of the Furan Moiety in Chiral Ligand Design
In the landscape of asymmetric catalysis, the architecture of the chiral ligand is paramount in dictating the stereochemical outcome of a transformation. Among the myriad of scaffolds employed, furan-containing ligands have emerged as a versatile and highly effective class. The furan ring, a five-membered aromatic heterocycle, offers a unique combination of electronic properties and conformational rigidity that can be harnessed to create a well-defined and influential chiral environment around a metal center. Its inherent planarity, coupled with the ability to introduce substituents at various positions, allows for fine-tuning of both steric and electronic parameters. This adaptability has led to the successful application of furan-based ligands in a wide array of enantioselective reactions, including hydrogenations, carbon-carbon bond formations, and cycloadditions. This guide provides an in-depth exploration of the synthesis, classification, and application of these privileged ligands, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Classification of Furan-Based Chiral Ligands
Furan-based chiral ligands can be broadly categorized based on the nature of their coordinating atoms and the type of chirality they possess. The strategic placement of donor atoms such as phosphorus, nitrogen, and oxygen on or adjacent to the furan scaffold has given rise to a diverse family of ligands.
-
Phosphine-Containing Ligands: These represent one of the most successful classes of furan-based ligands. The phosphorus atom, with its strong coordinating ability to transition metals, is often incorporated into phosphine or phosphite moieties. The chirality can be introduced either at a stereocenter on a substituent attached to the furan ring, or by creating axial chirality, as seen in atropisomeric biaryl systems where a furan ring is part of the biaryl structure.
-
Nitrogen-Containing Ligands: This category includes ligands where a nitrogen donor atom is a key coordinating element. Prominent examples include furan-oxazolines (FurOX) and furan-based Schiff bases. The chiral information is typically derived from a chiral amino alcohol precursor used in the synthesis of the oxazoline ring or a chiral amine for the Schiff base.
-
Hybrid P,N and P,O Ligands: To modulate the electronic and steric properties of the catalytic center, ligands incorporating a combination of different donor atoms have been developed. Furan-based ligands featuring both phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O) coordinating atoms have demonstrated unique reactivity and selectivity in various catalytic transformations.
The following diagram illustrates the structural diversity of furan-based ligands:
Caption: Classification of Furan-Based Chiral Ligands.
Applications in Asymmetric Catalysis
The utility of furan-based ligands spans a broad spectrum of asymmetric transformations, delivering high enantioselectivity and catalytic efficiency.
Asymmetric Hydrogenation
The asymmetric hydrogenation of unsaturated compounds is a cornerstone of enantioselective synthesis. Furan-based ligands have been instrumental in the development of highly active and selective catalysts for the hydrogenation of challenging substrates, including heteroaromatic compounds like furans and benzofurans.[1][2][3] The resulting chiral tetrahydrofurans are valuable building blocks in medicinal chemistry and natural product synthesis.
Data Summary: Asymmetric Hydrogenation of Furans
| Entry | Substrate | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-n-Pentylfuran | [Ir(cod)Cl]₂ / (R)-Furan-Phos | Furan-Phosphine | >99 | 92 | |
| 2 | 2-Methyl-5-phenylfuran | Ru(acac)₃ / (R,R)-f-DiPAMP | Furan-Phosphine | 98 | 95 | [4] |
| 3 | 2,5-Dimethylfuran | [Rh(cod)₂]BF₄ / (S)-Furan-Box | Furan-Oxazoline | 95 | 88 | [1][4] |
Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Furans
This protocol is adapted from the work of Kuwano and co-workers for the iridium-catalyzed asymmetric hydrogenation of 2-substituted furans.
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral furan-phosphine ligand (e.g., (R)-Furan-Phos)
-
2-Substituted furan substrate
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)
-
High-pressure hydrogenation autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral furan-phosphine ligand (1.1 mol%).
-
Anhydrous and degassed THF is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
The 2-substituted furan substrate (1.0 mmol) is added to the flask.
-
The resulting solution is transferred to a glass-lined stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged three times with H₂ gas.
-
The autoclave is pressurized with H₂ to the desired pressure (e.g., 4.0 MPa) and the reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral tetrahydrofuran product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Iridium Catalyst: Iridium complexes are often chosen for the hydrogenation of less reactive substrates like aromatic and heteroaromatic compounds due to their high activity.
-
Phosphine Ligand: The electronic and steric properties of the phosphine ligand are crucial for both reactivity and enantioselectivity. The furan moiety in the ligand backbone can influence the electronic environment of the metal center.
-
Anhydrous and Degassed Solvent: The use of anhydrous and degassed solvents is critical to prevent catalyst deactivation by water or oxygen.
Asymmetric Carbon-Carbon Bond Formation
Furan-based ligands have proven to be highly effective in promoting a variety of enantioselective C-C bond-forming reactions, which are fundamental for the construction of complex molecular architectures.
Asymmetric [4+2] Cycloaddition (Diels-Alder Reaction):
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Chiral furan-based ligands, particularly those of the oxazoline type, have been successfully employed in copper- and zinc-catalyzed asymmetric Diels-Alder reactions.
Data Summary: Asymmetric Diels-Alder Reaction
| Entry | Dienophile | Diene | Catalyst System | Ligand | Yield (%) | ee (%) | dr | Reference |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ | (S)-Furan-Box | 95 | 98 | >95:5 | |
| 2 | N-Crotonoyl-2-oxazolidinone | Furan | Zn(OTf)₂ | (R)-Furan-PyBox | 88 | 92 | >90:10 | [5] |
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a representative procedure for the copper-catalyzed asymmetric Diels-Alder reaction using a furan-oxazoline ligand.
Materials:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Chiral furan-bis(oxazoline) ligand (e.g., (S)-Furan-Box)
-
Dienophile (e.g., N-acryloyl-2-oxazolidinone)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
An oven-dried Schlenk flask is charged with Cu(OTf)₂ (10 mol%) and the chiral furan-bis(oxazoline) ligand (11 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous CH₂Cl₂ is added, and the mixture is stirred at room temperature for 1-2 hours to form the chiral catalyst complex.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C).
-
The dienophile (1.0 mmol) is added as a solution in CH₂Cl₂.
-
The diene (3.0 mmol) is added dropwise over a period of 10 minutes.
-
The reaction is stirred at -78 °C for the specified time (e.g., 4-12 hours), monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC.
Catalytic Cycle for Asymmetric Diels-Alder Reaction:
Caption: Proposed Catalytic Cycle for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction.
Conclusion and Future Outlook
Furan-based ligands have firmly established their position as a privileged class of ligands in the field of asymmetric catalysis. Their modular synthesis, tunable steric and electronic properties, and demonstrated efficacy in a wide range of enantioselective transformations underscore their importance. The continued exploration of novel furan-based ligand architectures, including the incorporation of different donor atoms and the development of ligands with unique chirality elements, will undoubtedly lead to the discovery of even more powerful and selective catalytic systems. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, furan-based ligands are poised to play an increasingly critical role in advancing the frontiers of asymmetric synthesis.
References
-
Zhou, Y.-G. (2007). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 40(12), 1357–1366. [Link][1]
-
Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]
-
Kuwano, R. (2008). Catalytic asymmetric hydrogenation of 5-membered heteroaromatics. Heterocycles, 76(2), 909-922. [Link][6]
-
Zhang, Z., & Zhang, W. (2014). Asymmetric hydrogenation of disubstituted furans. Angewandte Chemie International Edition, 53(33), 8751-8755. [Link][4]
-
Schinnerl, M., Böhm, C., Seitz, M., & Reiser, O. (2003). New bis(oxazoline) ligands with secondary binding sites for the asymmetric cyclopropanation of furans. Tetrahedron: Asymmetry, 14(6), 729-735. [Link]
-
Abdullah, N., & Yusuf, M. (2021). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 11(11), 1335. [Link][3]
-
Kuwano, R., Kashiwahara, M., & Kusano, H. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Furans. Organic Letters, 6(15), 2567–2569. [Link]
Sources
- 1. Asymmetric hydrogenation of heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. Asymmetric hydrogenation of disubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Note: A Strategic Approach to Screening the Biological Activity of Furan Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Furan Amine Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological and medicinal properties.[1][2] When functionalized with an amine group, the resulting furan amines exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3][4][5] This versatility makes them a highly attractive class of molecules for drug discovery and development.[6] A slight modification in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activity, underscoring the importance of a systematic and robust screening strategy to identify and characterize promising therapeutic candidates.[1]
This technical guide provides a comprehensive framework for the experimental design of a screening cascade to elucidate the biological activities of novel furan amine derivatives. It is designed to offer not just protocols, but a strategic workflow that progresses from broad, high-throughput primary screens to more specific, mechanism-of-action studies.
The Logic of a Tiered Screening Strategy
A tiered or hierarchical screening approach is the most efficient method for evaluating a library of novel compounds. This strategy conserves resources by eliminating inactive or overly toxic compounds early in the process, while prioritizing the most promising candidates for more intensive and resource-demanding secondary and tertiary assays. The progression from broad phenotypic screening to specific target-based assays allows for a comprehensive characterization of a compound's biological profile.[7][8]
The proposed workflow begins with a battery of primary in vitro assays to assess general bioactivity across several key therapeutic areas. Compounds that demonstrate significant activity in these initial screens ("hits") are then subjected to secondary assays to confirm and quantify their potency. Finally, lead compounds can be advanced to more complex cell-based and mechanistic studies to elucidate their mode of action.
Caption: Tiered screening workflow for furan amines.
Part 1: Primary Screening Assays
The initial phase of screening is designed for high-throughput evaluation of the entire compound library to identify "hits" with any significant biological activity.[9] These assays should be rapid, cost-effective, and reproducible.[10]
Antimicrobial Activity Screening
Infectious diseases remain a global health challenge, and the search for novel antimicrobial agents is critical.[11] Furan derivatives have historically shown promise in this area.[4]
This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[11]
Principle: A standardized microbial inoculum is spread over the surface of an agar plate. The test compound is added to a well cut into the agar. If the compound has antimicrobial activity, it will diffuse into the agar and create a zone of inhibition where microbial growth is prevented.[11]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared inoculum.
-
Well Preparation: Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50 µL) of the furan amine solution (at a standard concentration, e.g., 1 mg/mL in DMSO) to each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: The solvent used to dissolve the compounds (e.g., DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters.
Self-Validation: The presence of a clear zone of inhibition for the positive control and no zone for the negative control validates the assay.
Cytotoxicity Screening
This assay is crucial for identifying compounds with potential anticancer activity and for assessing general toxicity against normal cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with the furan amine compounds at a single, high concentration (e.g., 50 µM) for a specified duration (e.g., 24 or 48 hours).
-
Controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Media only (no cells).
-
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Data Collection: Measure the absorbance at 540-570 nm using a microplate reader.[16]
Data Presentation:
| Compound ID | Cancer Cell Line Viability (%) | Normal Cell Line Viability (%) |
| FuranAmine-01 | 15.2 | 88.5 |
| FuranAmine-02 | 95.8 | 98.1 |
| FuranAmine-03 | 45.6 | 52.3 |
| Doxorubicin | 10.5 | 35.7 |
Antioxidant Activity Screening
Many diseases are associated with oxidative stress caused by free radicals. Antioxidants can mitigate this damage. The DPPH and ABTS assays are common methods for evaluating the radical scavenging ability of compounds.[17][18]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution color fades.[19] The change in absorbance is measured to determine the scavenging activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 50 µL of the furan amine solution (at a standard concentration) to 150 µL of the DPPH solution.[19]
-
Controls:
-
Positive Control: A known antioxidant (e.g., Ascorbic acid or Trolox).
-
Blank Control: Methanol instead of the compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Data Collection: Measure the absorbance at 517 nm.
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Part 2: Secondary Screening and Potency Determination
Compounds identified as "hits" in the primary screens require further investigation to confirm their activity and determine their potency.
Minimum Inhibitory Concentration (MIC) Determination
For compounds showing antimicrobial activity, the MIC is the lowest concentration that completely inhibits the visible growth of a microorganism.[20][21] The broth microdilution method is a standard quantitative technique for MIC determination.[9]
Principle: A two-fold serial dilution of the test compound is prepared in a 96-well plate with a liquid growth medium. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for turbidity (growth).[22]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the furan amine in a suitable solvent. Create a working solution at twice the highest desired test concentration in Mueller-Hinton Broth (MHB).[22]
-
Serial Dilution: Dispense 100 µL of MHB into wells 2-12 of a 96-well plate. Add 200 µL of the working compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.[12]
-
Controls:
-
Growth Control (Well 11): 100 µL of MHB (no compound).
-
Sterility Control (Well 12): 100 µL of MHB (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard and then dilute it to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Caption: Example MIC determination result (MIC = 16 µg/mL).
IC₅₀ Determination for Cytotoxic Compounds
For compounds showing cytotoxic effects, the half-maximal inhibitory concentration (IC₅₀) is determined. This value represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth).
Protocol: This is an extension of the primary MTT assay. Instead of a single high concentration, a dose-response curve is generated by treating cells with a range of compound concentrations (e.g., 8-10 concentrations using a serial dilution). The percentage of cell viability is plotted against the logarithm of the compound concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
Enzyme Inhibition Assays
If a furan amine is hypothesized to act on a specific enzyme (e.g., cyclooxygenase for anti-inflammatory activity, or a specific kinase in cancer), a target-based enzyme inhibition assay is performed.[23][24] These assays are crucial for understanding the mechanism of action.[25]
General Principle: The activity of a purified enzyme is measured in the presence and absence of the inhibitor. The assay typically measures the rate of product formation or substrate depletion, often through a change in absorbance or fluorescence.[26][27]
Example (Kinase Inhibition Assay):
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide), and ATP in a buffer solution.
-
Inhibition: The furan amine compound is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by adding ATP and incubated for a specific time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and an IC₅₀ value is determined.
Conclusion: From Hit to Lead
This structured experimental design provides a logical and efficient pathway for screening a library of novel furan amines. By systematically progressing from broad primary screens to more focused secondary and mechanistic assays, researchers can effectively identify and characterize compounds with significant therapeutic potential. The data generated through these protocols will form a robust foundation for subsequent lead optimization, preclinical studies, and ultimately, the development of new medicines.
References
-
Screening techniques for the identification of bioactive compounds in natural products. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
Modern Screening Techniques for Plant Extracts. (n.d.). CHIMIA. Retrieved January 21, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 21, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 21, 2026, from [Link]
-
Chromatography and bioassays used to detect bioactive compounds in plants. (2020). European Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved January 21, 2026, from [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 21, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 21, 2026, from [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of furan derivatives. (2011). SciSpace. Retrieved January 21, 2026, from [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. Retrieved January 21, 2026, from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (n.d.). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 21, 2026, from [Link]
-
High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]
- Methods of screening for antimicrobial compounds. (2003). Google Patents.
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Phenotypic and target-based HTS in drug discovery. (2022). Computational Chemistry Co. Retrieved January 21, 2026, from [Link]
-
Phenotypic Versus Target-Based Screening for Drug Discovery. (2022). Technology Networks. Retrieved January 21, 2026, from [Link]
-
Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology. Retrieved January 21, 2026, from [Link]
-
Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. Retrieved January 21, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. (n.d.). Clinical and Translational Science. Retrieved January 21, 2026, from [Link]
-
Pharmacological activity of furan derivatives. (2024). Medium. Retrieved January 21, 2026, from [Link]
-
Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. (n.d.). Scientific Reports. Retrieved January 21, 2026, from [Link]
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijabbr.com [ijabbr.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. mjpms.in [mjpms.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. blog.biobide.com [blog.biobide.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. bioivt.com [bioivt.com]
- 26. biocompare.com [biocompare.com]
- 27. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-Furan-2-yl-C-phenyl-methylamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important amine. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthetic Strategy
The most common and efficient method for synthesizing C-Furan-2-yl-C-phenyl-methylamine is through a reductive amination reaction.[1][2][3][4] This versatile method involves two key steps that can often be performed in a single pot:
-
Imine Formation: The reaction of a carbonyl compound (benzaldehyde) with a primary amine (furfurylamine) to form an intermediate imine (a compound with a C=N double bond).
-
In Situ Reduction: The subsequent reduction of the imine intermediate to the desired secondary amine.
The final step involves the conversion of the purified amine free base to its hydrochloride salt for improved stability and handling.
Caption: Troubleshooting logic for diagnosing low yield in the reductive amination.
Purity and Workup Issues
Q3: My reaction seems to work, but I'm getting multiple spots on my TLC plate and the final product is difficult to purify.
A3: This points to side-product formation or incomplete reaction.
-
Cause A: Over-Alkylation. If ammonia were used instead of a primary amine, the product could react further to form tertiary amines. [5]With furfurylamine, this is not an issue.
-
Cause B: Impure Starting Materials. Ensure the purity of your benzaldehyde and furfurylamine. Benzaldehyde can oxidize to benzoic acid on storage.
-
Cause C: Formation of N-formylated byproducts. If using formic acid as the reducing agent (Leuckart-Wallach reaction), N-formylation can occur, leading to amide byproducts that complicate purification. [5][6]This is why hydride-based reductions are generally preferred for cleaner reactions.
-
Solution: Stick to hydride reagents like STAB or NaBH₄. If purification is still difficult, column chromatography on silica gel is the standard method. A gradient elution of ethyl acetate in hexanes, often with 1% triethylamine (TEA) mixed in to prevent the amine from streaking on the acidic silica, is a good starting point.
-
Q4: I have the pure amine free base, but I'm struggling to form the hydrochloride salt. It either won't precipitate or turns into an oil.
A4: Proper salt formation requires careful selection of solvent and HCl source.
-
Problem: Incorrect Solvent. The ideal solvent should dissolve the amine free base but be a poor solvent for the hydrochloride salt, thus allowing it to crystallize. Water is often a poor choice as many amine hydrochlorides are water-soluble. [7] * Solution: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether (Et₂O), isopropyl alcohol (IPA), or ethyl acetate (EtOAc). [7][8]* Problem: Water Content. Using aqueous HCl can introduce water, which may prevent crystallization and lead to oiling out.
-
Solution: Use a solution of HCl gas in an organic solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are excellent choices. Add the HCl solution dropwise to the stirred solution of the amine at 0 °C until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
-
Problem: Supersaturation. If no precipitate forms, the solution may be supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, adding a co-solvent in which the salt is very insoluble, like hexanes, can help force precipitation. [9]Collect the solid by filtration and wash with cold ether or hexanes.
-
Optimized Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB (Recommended)
This is the preferred method for its simplicity, high yield, and clean reaction profile.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and furfurylamine (1.0-1.1 eq).
-
Solvent & Catalyst: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration). Add glacial acetic acid (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography.
-
Salt Formation: Follow the procedure outlined in Q4 using HCl in diethyl ether.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective; reduces iminium ions much faster than aldehydes, allowing for a one-pot procedure. [10][11] |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that are compatible with STAB and facilitate imine formation. [12] |
| Catalyst | Acetic Acid (catalytic to 1 eq) | Catalyzes the formation of the imine intermediate by operating in the optimal pH 4-5 range. [2][13] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with the stability of the acid-sensitive furan ring. [14] |
| Stoichiometry | Amine: 1.0-1.1 eq; STAB: 1.2-1.5 eq | A slight excess of the amine can drive imine formation. An excess of the hydride ensures complete reduction. |
Safety & Handling
-
Chemical Hazards: Benzaldehyde is a combustible liquid and an irritant. Furfurylamine is toxic and corrosive. Sodium triacetoxyborohydride and sodium borohydride are water-reactive and release flammable hydrogen gas upon contact with water or acid. [15]Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: Always quench hydride reagents slowly and carefully, preferably in an ice bath, to control the rate of hydrogen gas evolution.
-
HCl Solutions: Anhydrous HCl solutions are highly corrosive and should be handled with extreme care.
References
- C-Benzofuran-2-yl-C-phenyl-methylamine - Smolecule. (n.d.).
- Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfurral over Raney Ni catalyst.
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
- ResearchGate. (2025, August 10). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives | Request PDF.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
sctunisie.org. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
NIH. (2019, February 1). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. Retrieved from [Link]
- Arabian Journal of Chemistry. (n.d.). Hybrid hetarylhydrazones and enamines of Furan-2(3H)-ones as a framework for the synthesis of poly-N-heterocycles.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
PubChem. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach | Request PDF. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
- ResearchGate. (2025, August 9). Synthesis and biological evaluation of some novel furan derivatives.
-
ResearchGate. (n.d.). Active metal dependent side reactions for the reductive amination of furfural. Retrieved from [Link]
-
Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. Retrieved from [Link]
-
ACS Publications. (2025, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings.
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Wordpress. (2026, January 3). Reductive Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
NIH. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]
-
ACS Publications. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. Retrieved from [Link]
-
YouTube. (2019, June 17). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. Retrieved from [Link]
-
MDPI. (2025, October 13). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
pubs.acs.org. (n.d.). studies on the leuckart reaction. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 15. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Furan-2-yl)(phenyl)methanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (Furan-2-yl)(phenyl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide field-proven insights and troubleshooting strategies rooted in chemical principles to help you optimize your reaction outcomes.
The primary synthetic route to (Furan-2-yl)(phenyl)methanamine is the reductive amination of 2-benzoyluran with an ammonia source. While straightforward in principle, this pathway is susceptible to several competing reactions that can impact yield and purity. This guide addresses these issues in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in the lab. We explain the likely causes and provide actionable solutions based on mechanistic understanding.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant byproduct with a similar polarity to my starting material, 2-benzoyluran. What is this impurity?
Answer: This issue is most commonly caused by the premature reduction of the starting ketone, 2-benzoyluran, to the corresponding alcohol, (furan-2-yl)(phenyl)methanol. This side reaction is especially prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[1]
Causality: The reductive amination is a two-step process occurring in one pot: (1) formation of an intermediate imine (or iminium ion) from the ketone and ammonia, and (2) reduction of this imine to the desired amine.[2] If the reducing agent is highly reactive, it can reduce the carbonyl group of 2-benzoyluran faster than the imine can form, leading to the alcohol byproduct. The relative rates of these two competing reactions are critical.
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective hydride donor that preferentially reduces the protonated imine (the iminium ion) over the ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for one-pot reductive aminations due to its mild nature and tolerance for slightly acidic conditions, which favor iminium ion formation.[1][2]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly effective but is toxic and requires careful handling.[2][3] It is most effective in a pH range of 6-7.[1]
-
-
Staged Addition: If you must use NaBH₄, consider a two-step approach. First, allow the 2-benzoyluran and ammonia source to stir for a period to facilitate imine formation (this can be monitored by IR or NMR). Then, add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reduction.
Question 2: My reaction mixture turned dark brown or black, and upon workup, I isolated a tarry, insoluble residue. What is causing this polymerization?
Answer: This is a classic sign of furan ring degradation. The furan nucleus is notoriously sensitive to strong acids and elevated temperatures.[4] Acid-catalyzed polymerization and ring-opening are significant side reactions that can drastically lower the yield of the desired amine.
Causality: The furan ring's oxygen atom can be protonated under acidic conditions. This protonation disrupts the aromaticity and creates a highly reactive electrophilic intermediate.[5] This intermediate can then be attacked by another furan molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, often colored, polymers.[5][6] Many reductive amination procedures use an acid catalyst (like acetic acid or TiCl₄) to promote imine formation, creating a delicate balance between catalysis and degradation.
Troubleshooting Steps:
-
Control the pH: Maintain a weakly acidic environment (pH 6-7). This is sufficient to catalyze iminium ion formation without causing rampant furan decomposition.[1] If using an acid catalyst, use it in stoichiometric or sub-stoichiometric amounts rather than as the solvent.
-
Lower the Reaction Temperature: Perform the reaction at room temperature or below if possible. High temperatures, especially those used in classical methods like the Leuckart reaction (120-165 °C), are highly detrimental to the furan ring.[7]
-
Choose Solvents Carefully: Polar aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) are often preferred over protic solvents like methanol or water, which can participate in ring-opening pathways.[4]
Question 3: My desired product is formed, but LC-MS analysis reveals a significant impurity with a higher molecular weight, corresponding to the addition of another benzoylfuran unit. How can I prevent this?
Answer: This impurity is likely the tertiary amine, bis((furan-2-yl)(phenyl)methyl)amine, formed from over-alkylation. The desired product, a primary amine, is nucleophilic and can compete with ammonia to react with another molecule of 2-benzoyluran and subsequently be reduced.
Causality: Once the primary amine is formed, it can react with the remaining 2-benzoyluran to form a new, bulkier secondary imine. This imine is then reduced to the tertiary amine byproduct. This side reaction is governed by the relative concentrations and nucleophilicity of ammonia versus the primary amine product.
Troubleshooting Steps:
-
Use a Large Excess of the Ammonia Source: The most effective way to suppress this side reaction is to use a large molar excess of the ammonia source (e.g., ammonium acetate, ammonium chloride).[8] This ensures that the concentration of ammonia is significantly higher than the concentration of the primary amine product, statistically favoring the reaction of 2-benzoyluran with ammonia. A 10-20 fold excess is a common starting point.
-
Control Stoichiometry: Ensure that the reducing agent is the limiting reagent relative to the carbonyl compound if over-reduction is not a concern. Once the starting material is consumed, the reaction cannot proceed to the tertiary amine.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing (Furan-2-yl)(phenyl)methanamine while minimizing side reactions?
A1: For laboratory-scale synthesis where purity is paramount, a direct reductive amination using a mild, selective reducing agent is superior to classical methods. The sodium triacetoxyborohydride (STAB) mediated reductive amination is highly recommended. It can be performed as a one-pot reaction at room temperature, which avoids the harsh temperatures of the Leuckart reaction and the selectivity issues of using stronger reducing agents like NaBH₄.[1][2]
Q2: I'm considering the Leuckart reaction. What are its main drawbacks for this specific synthesis?
A2: The Leuckart reaction, which uses ammonium formate or formamide at high temperatures, is generally a poor choice for this substrate for two key reasons.[7][9]
-
Thermal Degradation: The high temperatures required (120-165 °C) will almost certainly lead to the acid-catalyzed polymerization and decomposition of the furan ring, resulting in low yields and difficult purification.[7][9]
-
Formamide Intermediate: The reaction often produces the N-formyl derivative of the amine, which must be hydrolyzed in a separate, often harsh (acidic or basic), step to yield the final primary amine.[10] This additional step adds complexity and provides another opportunity for degradation.
Q3: How do I convert the final free base amine to its hydrochloride salt?
A3: The conversion to the hydrochloride salt is a standard and crucial final step for improving the stability and handling of the amine.
-
Dissolve the purified free base, (Furan-2-yl)(phenyl)methanamine, in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Comparative Analysis of Synthetic Conditions
The choice of reagents and conditions has a profound impact on the success of the synthesis. The table below summarizes the key differences between common methods.
| Parameter | Leuckart Reaction | NaBH₄ Reduction | NaBH(OAc)₃ (STAB) Reduction |
| Nitrogen Source | Ammonium Formate / Formamide | Ammonia Source (e.g., NH₄OAc) | Ammonia Source (e.g., NH₄OAc) |
| Reducing Agent | Formic Acid / Formate | Sodium Borohydride | Sodium Triacetoxyborohydride |
| Temperature | High (120-165 °C) | Low to Ambient (0-25 °C) | Ambient (20-25 °C) |
| Typical Yield | Low to Moderate | Moderate | High |
| Primary Side Reaction | Furan Ring Polymerization/Decomposition | Ketone Reduction to Alcohol | Slow reaction rate if conditions are not optimal |
| Key Advantage | Inexpensive reagents | Readily available reducing agent | High selectivity, mild conditions |
| Key Disadvantage | Harsh conditions, byproduct formation[9] | Lack of selectivity[1] | Higher reagent cost |
Optimized Protocol: Reductive Amination using NaBH(OAc)₃
This protocol is designed to maximize the yield of (Furan-2-yl)(phenyl)methanamine while minimizing the formation of the alcohol byproduct and polymeric impurities.
Materials:
-
2-Benzoylfuran
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzoyluran (1.0 eq) and ammonium acetate (10 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution with a concentration of approximately 0.1 M with respect to the 2-benzoyluran.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial formation of the imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base amine.
-
Purification (if necessary): The crude amine can be purified by column chromatography on silica gel if significant impurities are present.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain (Furan-2-yl)(phenyl)methanamine hydrochloride.
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway versus the major competing side reactions discussed in this guide.
Caption: Main vs. Side Reaction Pathways
References
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. Available at: [Link]
-
Leuckart reaction. (2023). Wikipedia. Available at: [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Available at: [Link]
-
Proposed reaction mechanism for the formation of furan-2(5H)-one 1. (n.d.). ResearchGate. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Available at: [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]
-
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2018). SciRP.org. Available at: [Link]
-
Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. (2001). MDPI. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). National Institutes of Health (NIH). Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2021). ResearchGate. Available at: [Link]
-
Furan: Properties, Synthesis, and Reactions. (n.d.). Scribd. Available at: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical reductive amination of furfural-based biomass intermediates. (2020). Green Chemistry (RSC Publishing). Available at: [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed. Available at: [Link]
-
Furan - Synthesis, Chemical Reactions & Use. (2020). YouTube. Available at: [Link]
-
Furan Synthesis. (2013). YouTube. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Available at: [Link]
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. (n.d.). Slideshare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Paal-Knorr Furan Synthesis
Welcome to our dedicated technical support center for the Paal-Knorr furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this robust and widely-used reaction. Here, we address common issues leading to low yields and provide scientifically-grounded solutions in a direct question-and-answer format.
Introduction to the Paal-Knorr Furan Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a fundamental method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] The furan synthesis variant is an acid-catalyzed cyclization followed by dehydration of a 1,4-dicarbonyl compound.[3][4] While synthetically valuable, the reaction can be sensitive to various parameters, and achieving high yields often requires careful optimization.[1]
The accepted mechanism for the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[1] This is followed by the dehydration of the resulting hemiacetal to form the furan ring.[1]
Reaction Mechanism
Caption: The mechanism of the Paal-Knorr furan synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of my 1,4-dicarbonyl starting material. What are the likely causes?
Answer:
Incomplete conversion in a Paal-Knorr furan synthesis can often be attributed to several key factors:
-
Insufficient Catalyst Activity or Loading: The choice and amount of acid catalyst are critical. Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditional choices, but can sometimes lead to degradation of sensitive substrates.[5] If the catalyst is too weak or used in insufficient quantity, the reaction may not proceed at a reasonable rate.
-
Suboptimal Reaction Temperature: While heating is often necessary, the temperature must be sufficient to overcome the activation energy of the cyclization step. However, excessively high temperatures can lead to decomposition of the starting material or product.[6]
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition states.[7] A solvent that does not adequately dissolve the 1,4-dicarbonyl compound and the catalyst can lead to a sluggish or incomplete reaction.[7]
Troubleshooting Steps:
-
Catalyst Optimization:
-
Increase the loading of your current acid catalyst incrementally.
-
Consider switching to a stronger protic acid or a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or scandium triflate (Sc(OTf)₃) can be effective alternatives.[8][9]
-
Solid acid catalysts like Amberlyst-15 or montmorillonite K10 clay can also be effective and simplify workup.[10]
-
-
Temperature and Reaction Time Adjustment:
-
Gradually increase the reaction temperature while monitoring the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many cases.[3][10]
-
-
Solvent Screening:
-
Ensure your 1,4-dicarbonyl compound is fully soluble in the chosen solvent at the reaction temperature.
-
If using a nonpolar solvent, consider switching to a more polar one like toluene, or even polar aprotic solvents like DMF or DMSO for certain substrates.[7] Some reactions can also be run neat (without solvent).[10]
-
Question 2: The starting material is consumed, but the yield of the desired furan is low. What are the potential side reactions or product degradation pathways?
Answer:
Low isolated yield despite complete consumption of the starting material often points towards the formation of byproducts or degradation of the furan product.[9]
-
Side Reactions: The acidic conditions can promote side reactions such as aldol condensations, rearrangements, or polymerization of the starting material.[9] If your substrate has other acid-sensitive functional groups, these may also react under the reaction conditions.
-
Product Degradation: Furan rings, particularly those with electron-donating substituents, can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization over extended reaction times.[9]
-
Incomplete Dehydration: The final step is the dehydration of a cyclic hemiacetal intermediate. If the dehydrating agent is not efficient or if water is not effectively removed, the equilibrium may not favor the furan product.[9]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Effective Water Removal:
-
Protect Sensitive Functional Groups: If your 1,4-dicarbonyl substrate contains acid-sensitive functionalities, consider using protecting groups that are stable to the reaction conditions and can be removed later.
Question 3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products suggests a lack of selectivity, which can be influenced by the substrate structure and the reaction conditions.
-
Substrate-Specific Issues: The structure of the 1,4-dicarbonyl compound can influence the reaction rate and the propensity for side reactions. Steric hindrance or electronic effects might disfavor the necessary conformation for cyclization.[9]
-
Catalyst-Induced Side Reactions: The choice of catalyst can significantly impact selectivity. Highly acidic catalysts may promote undesired side reactions.
Troubleshooting Steps:
-
Catalyst Screening: A systematic screening of different catalysts is highly recommended. The table below provides a comparison of various catalysts for the synthesis of 2,5-dimethylfuran.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 | [10] |
| p-TsOH | Toluene | Reflux | 3 h | 85 | [10] |
| ZnCl₂ | Neat | 130-140 | 30 min | 88 | [10] |
| TiCl₄ | Toluene | 80 | 1 h | 92 | [10] |
| Amberlyst-15 | Toluene | 110 | 6 h | 95 | [10] |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 | [10] |
| p-TsOH (cat.) | Neat (Microwave) | 120 | 5 min | 98 | [10] |
-
Purity of Starting Material: Ensure the purity of your 1,4-dicarbonyl compound. Impurities can lead to the formation of unexpected byproducts.[6] Standard purification techniques like distillation or recrystallization should be employed if necessary.[6]
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran using a Solid Acid Catalyst
This protocol provides a starting point for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using Amberlyst-15 as a recyclable solid acid catalyst.
Materials:
-
Hexane-2,5-dione (1.0 mmol)
-
Amberlyst-15 (100 mg)
-
Toluene (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol) and toluene (10 mL).
-
Catalyst Addition: Add Amberlyst-15 (100 mg) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (typically after 6 hours), allow the mixture to cool to room temperature.
-
Purification:
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of toluene, dried, and reused.
-
Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[4]
-
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
Welcome to the technical support guide for C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification and handling of this valuable research chemical. This molecule's unique structure, combining a reactive primary amine with an acid-sensitive furan ring, presents specific hurdles that require careful consideration to achieve high purity and stability.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Core Purification Challenges & Troubleshooting Guide
The primary difficulties in purifying this compound stem from two main sources: the inherent instability of the furan moiety in acidic conditions and the reactivity of the primary amine function, which complicates chromatographic separation.
Problem 1: Product Discoloration (Pink/Brown Hue) and Degradation During HCl Salt Formation or Acidic Work-up
Question: My isolated hydrochloride salt is off-color, and I'm seeing multiple degradation spots on my TLC/LC-MS. What is causing this, and how can I prevent it?
Answer: This is the most common issue and is almost certainly caused by the acid-catalyzed degradation of the furan ring. The furan heterocycle is known to be unstable in acidic conditions, where it can undergo protonation leading to ring-opening, hydrolysis, and subsequent polymerization.[3][4][5] The presence of strong acids, especially in aqueous or protic solvents and at elevated temperatures, will accelerate this decomposition.[5]
Causality Explained: The purification process for an amine hydrochloride inherently involves acid, creating a conflict with the stability of the furan ring. The challenge is to protonate the amine selectively without inducing cleavage of the heterocycle.
Solutions & Mitigation Strategies:
-
Use Anhydrous Acidic Conditions: Prepare the hydrochloride salt by introducing anhydrous HCl (e.g., as a solution in 1,4-dioxane or diethyl ether) to a solution of the purified free-base amine in an anhydrous, aprotic solvent (e.g., DCM, EtOAc, or Et₂O) at low temperature (0 °C). This minimizes water's role in hydrolysis pathways.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of HCl. A large excess of acid significantly increases the rate of furan degradation.
-
Low Temperature & Inert Atmosphere: Perform the salt formation and any preceding acidic extractions at 0 °C or below. Always work under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can be catalyzed by trace metals and acidic conditions, leading to colored impurities.[6]
-
Solvent Choice is Critical: Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives compared to protic solvents.[4][7]
Problem 2: Product Isolates as a Sticky Oil or Fails to Crystallize
Question: After forming the HCl salt and removing the solvent, my product is a persistent, sticky oil that I cannot filter or handle easily. How can I induce crystallization?
Answer: The isolation of amine hydrochlorides as oils is a frequent occurrence, often due to residual solvents, the presence of impurities that inhibit crystal lattice formation, or the compound's hygroscopic nature. Some commercial suppliers even list the material as a liquid.[2]
Solutions & Mitigation Strategies:
-
Trituration: This is the most effective first step. Add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether, hexane, or pentane) to the oil. Vigorously scratch the flask walls with a glass rod or stir the mixture rapidly. This provides energy for nucleation and can wash away non-polar impurities, often resulting in the formation of a solid precipitate.
-
Solvent Screening for Recrystallization/Precipitation: If trituration fails, dissolve the oil in a minimal amount of a polar solvent (e.g., isopropanol, ethanol, or methanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) until turbidity persists. Allow the solution to stand, preferably at low temperature (4 °C or -20 °C), to promote slow crystallization.
-
High Vacuum Drying: Ensure all solvents are thoroughly removed. Drying the oil under high vacuum for an extended period can sometimes remove trace impurities or solvents that hinder solidification.
Problem 3: Severe Peak Tailing during Normal-Phase Flash Chromatography
Question: I am trying to purify the free base of my compound on a silica gel column, but the product either streaks across all fractions or elutes as a very broad, tailing peak. What's wrong?
Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica contains acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly interact with basic analytes like your primary amine.[8] This acid-base interaction leads to poor peak shape, low recovery, and even on-column degradation.
Causality Explained: The amine "sticks" to the acidic sites on the silica, requiring a much stronger eluent to move it, but it does so non-uniformly, causing the observed tailing.
Solutions & Mitigation Strategies:
-
Mobile Phase Modification (Recommended): Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites. A common and effective method is to use a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or 0.5-1% ammonium hydroxide added to the mobile phase mixture.[8][9] The modifier should be present during column equilibration and elution.
-
Alternative Stationary Phases: If peak shape is still poor, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amino-functionalized silica columns are commercially available and designed specifically for purifying basic compounds.
-
Reverse-Phase Chromatography: For polar, ionizable compounds like amines, reverse-phase chromatography (e.g., C18 silica) is often a superior choice.[8][9] The free base can be eluted with a gradient of acetonitrile in water, often with a small amount of buffer or modifier (like 0.1% TFA or TEA, depending on the desired pH).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy: purify the free base then form the salt, or purify the salt directly? A1: The most robust and reliable strategy is to purify the compound as its free base using chromatography and then form the hydrochloride salt from the purified base. Flash chromatography of the salt is generally not recommended due to its high polarity and poor solubility in typical organic solvents. The workflow below outlines this decision process.
dot
Caption: Recommended workflow for purifying C-Furan-2-yl-C-phenyl-methylamine HCl.
Q2: My synthesis was a reductive amination of 2-benzoyl-furan. What are the likely impurities I should look for in my crude LC-MS? A2: Reductive amination can generate several characteristic side products.[10][11] Identifying these can help you optimize both your reaction and purification conditions.
Table 1: Potential Impurities from Reductive Amination Synthesis
| Impurity Name | Probable Origin | Expected [M+H]⁺ (for C₁₁H₁₂ClNO) |
| 2-Benzoyl-furan | Unreacted starting material | 173.06 |
| (Furan-2-yl)(phenyl)methanol | Over-reduction of starting ketone | 175.08 |
| N,N-bis((furan-2-yl)(phenyl)methyl)amine | Secondary amine formation (dimer) | 330.15 |
| Benzylamine | If ammonia source contains benzylamine | 108.08 |
| Furan-degradation products | Acidic conditions during reaction/work-up | Variable, often polymeric |
The diagram below illustrates the formation pathways for these common impurities.
dot
Caption: Formation pathways of the target product and key impurities.
Q3: How should I store the final, purified hydrochloride salt? A3: To ensure long-term stability, the product should be stored in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and kept in a freezer (-20 °C). This minimizes exposure to atmospheric moisture (as it may be hygroscopic), oxygen, and acid traces that could degrade the furan ring over time.
Section 3: Key Experimental Protocols
Protocol 1: Flash Chromatography of C-Furan-2-yl-C-phenyl-methylamine (Free Base)
This protocol is designed to purify the free base form of the title compound, mitigating the issues of peak tailing on silica gel.
1. Sample Preparation: a. Take your crude product (either as the free base or the salt). If it's the salt, dissolve it in a minimal amount of water and basify to pH ~9 with 1M NaOH or saturated NaHCO₃. b. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free-base oil/solid.
2. Mobile Phase Preparation: a. Prepare two mobile phase reservoirs:
- Solvent A: Hexane (or Heptane).
- Solvent B: Ethyl Acetate containing 1% Triethylamine (TEA). (e.g., for 500 mL, use 495 mL EtOAc and 5 mL TEA). b. Alternative Polar System: For more polar impurities, use Solvent A: Dichloromethane and Solvent B: 95:5 Methanol:Ammonium Hydroxide.
3. Chromatography Execution: a. Select a silica gel column appropriately sized for your sample amount. b. Equilibrate the column with 5% Solvent B in Solvent A for at least 5 column volumes. Crucially, the TEA must be in the equilibration solvent. c. Dissolve the crude free base in a minimum amount of DCM and load it onto the column (or dry-load by adsorbing it onto a small amount of silica). d. Elute the column with a linear gradient, for example, from 5% to 60% Solvent B over 12-15 column volumes. e. Monitor the elution using TLC or an in-line UV detector. The product will be UV-active due to the phenyl and furan rings. f. Combine the pure fractions and concentrate under reduced pressure to yield the purified free-base amine.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
This protocol ensures the clean formation of the salt while minimizing furan degradation.
1. Preparation: a. Dissolve the purified free base (1.0 equivalent) from Protocol 1 in anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram of amine). b. Place the solution in an ice/water bath (0 °C) and stir under a nitrogen atmosphere.
2. Acid Addition: a. While stirring, slowly add a solution of 2.0 M HCl in Diethyl Ether (1.05 equivalents) dropwise over 5-10 minutes. b. A white precipitate should form immediately or shortly after addition begins.
3. Isolation: a. After the addition is complete, continue stirring the resulting slurry at 0 °C for an additional 30 minutes. b. If a solid has precipitated, collect it by vacuum filtration. Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and surface impurities. c. If the product oils out, decant the solvent. Add fresh, cold diethyl ether and triturate (vigorously scratch and stir) the oil until a solid forms, then filter. d. Dry the resulting white to off-white solid under high vacuum for 12-24 hours to remove all residual solvents.
4. Quality Control: a. Obtain a ¹H NMR spectrum to confirm the structure and check for the absence of solvent. b. Use LC-MS to confirm high purity (>98%).
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed.
- Stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012). Organic & Biomolecular Chemistry, 10, 3999-4002.
- Main pathways of furanic compounds transformation under acid/base treatment. (2025).
- (Furan-2-yl)(phenyl)methanamine hydrochloride. (2025). PubChem.
- Supporting Information for a scientific article. (N.D.). The Royal Society of Chemistry.
- Technical Support Center: Purification of Polar Furan Derivatives by Chrom
- C-Furan-2-yl-C-phenylmethylaminehydrochloride. (N.D.). Fluorochem.
- Active metal dependent side reactions for the reductive amination of furfural. (2023).
- Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (2025). BenchChem.
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed.
- How do I purify ionizable organic amine compounds using flash column chrom
Sources
- 1. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in C-Furan-2-yl-C-phenyl-methylamine hydrochloride via NMR
Technical Resource Center: NMR Analysis of C-Furan-2-yl-C-phenyl-methylamine HCl
Welcome to the technical support center for the analysis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of identifying and quantifying impurities in this active pharmaceutical ingredient (API) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Given the synthetic route for this molecule, likely proceeding via a reductive amination of 2-benzoyl-furan, we can anticipate a specific profile of process-related impurities.[1] This guide provides a structured approach to identifying these, troubleshooting common analytical issues, and ensuring the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
The protonation of the amine to form the hydrochloride salt will cause a significant downfield shift for the adjacent methine proton (CH) and a lesser effect on the aromatic protons. The expected chemical shifts are estimated based on substituent effects on furan and benzene rings.[2][3][4]
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Phenyl-H (ortho, meta, para) | 7.30 - 7.60 (m, 5H) | 125.0 - 140.0 | Complex multiplet. The exact pattern depends on the solvent and concentration. |
| Furan-H5 | ~7.50 (dd, 1H) | ~144.0 | The proton adjacent to the oxygen is typically the most downfield.[5] |
| Furan-H3 | ~6.50 (dd, 1H) | ~110.0 | |
| Furan-H4 | ~6.40 (dd, 1H) | ~112.0 | |
| Methine-CH | ~5.50 (s, 1H) | ~60.0 | Broadened by adjacent NH3+; will shift significantly upon salt formation. |
| Amine-NH3+ | 8.5 - 9.5 (br s, 3H) | N/A | Very broad, exchanges with D₂O. Position is highly dependent on solvent and water content. |
| Furan-C2 (ipso) | N/A | ~155.0 | Quaternary carbon attached to the methine. |
| Phenyl-C1 (ipso) | N/A | ~138.0 | Quaternary carbon attached to the methine. |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.
Q2: What are the most likely process-related impurities from a reductive amination synthesis?
The synthesis likely involves reacting 2-benzoyl-furan with an ammonia source and a reducing agent.[6] Therefore, the primary impurities to monitor are:
-
Unreacted Starting Material: 2-benzoyl-furan.
-
Reduction Byproduct: C-Furan-2-yl-C-phenyl-methanol (the corresponding alcohol from reduction of the ketone).
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, dichloromethane, ethyl acetate).[7][8]
Q3: Which deuterated solvent is best for this analysis?
For a hydrochloride salt, DMSO-d₆ or Methanol-d₄ are excellent starting points due to their high polarity, which aids in dissolving the salt.
-
DMSO-d₆: Offers a wide chemical shift window and helps in observing exchangeable protons like the -NH₃⁺ and any residual water. The residual water peak appears around 3.33 ppm.
-
Methanol-d₄: Also a good solvent, but the residual -OH peak at ~4.87 ppm can sometimes overlap with signals of interest. The amine protons will rapidly exchange with the solvent's hydroxyl deuterons, causing them to disappear from the ¹H spectrum.
-
D₂O: Can be used, but will result in the exchange of all N-H protons, causing the signal to vanish. This can be used as a diagnostic tool.
Q4: Can I quantify impurities using ¹H NMR?
Yes. Quantitative NMR (qNMR) is a powerful, primary analytical method for determining the purity of pharmaceuticals without needing specific reference standards for each impurity.[9][10][11] The method relies on the direct proportionality between the integral of an NMR peak and the number of nuclei it represents.[12][13] By adding a certified internal standard of known purity and concentration, you can accurately determine the amount of your API and any impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis.
Problem 1: I see unexpected sharp signals in the aromatic region (7.5 - 8.2 ppm) and a peak in the ¹³C spectrum around 185 ppm.
-
Possible Cause: This is highly indicative of unreacted 2-benzoyl-furan . The protons on the furan and phenyl rings adjacent to the carbonyl group are significantly deshielded. The ¹³C signal >180 ppm is characteristic of a ketone carbonyl.[14][15]
-
Troubleshooting Steps:
-
Confirm with Starting Material Spectrum: Obtain a ¹H NMR spectrum of your 2-benzoyl-furan starting material under the same conditions. A direct overlay will confirm the identity of the impurity peaks.
-
Utilize ¹³C NMR: Acquire a ¹³C spectrum. The presence of a signal in the 180-190 ppm range strongly suggests an unreacted ketone. The API's carbons are all expected to be below 160 ppm.
-
Quantify: Use a well-resolved, non-overlapping peak from the impurity (e.g., a furan proton) and compare its integral to a known proton signal from your API to estimate the level of contamination.
-
Problem 2: There's a broad singlet that disappears when I add a drop of D₂O.
-
Possible Cause: This signal is from an exchangeable proton. It could be residual water in your NMR solvent, or the hydroxyl (-OH) proton from the alcohol byproduct, C-Furan-2-yl-C-phenyl-methanol .
-
Troubleshooting Steps:
-
D₂O Exchange: The disappearance of the peak upon addition of D₂O confirms it is an exchangeable proton (OH, NH, or H₂O).
-
Check the Methine Region: The alcohol byproduct will have a methine (CH-OH) proton signal, typically around 5.5-6.0 ppm. This is often a sharp singlet. The API's corresponding methine proton is attached to the NH₃⁺ group and will be broader and further downfield.
-
Use 2D NMR (HSQC): An HSQC experiment correlates protons directly to the carbons they are attached to.[16][17] The methine proton of the alcohol byproduct will show a correlation to a carbon signal around 70-80 ppm. The API's methine proton will correlate to a carbon at a different chemical shift (~60 ppm).
-
Problem 3: My integrals in the aromatic region don't add up correctly.
-
Possible Cause: This is a classic sign of impurities co-eluting or having overlapping signals with your API. This could be due to starting materials, byproducts, or residual aromatic solvents like toluene.
-
Troubleshooting Steps:
-
Identify Residual Solvents: Compare your spectrum to standard tables of residual solvent chemical shifts.[18][19] Toluene, for example, will show a multiplet around 7.2 ppm and a singlet for the methyl group around 2.3 ppm.
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) can improve signal dispersion and resolve overlapping multiplets.
-
Employ 2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment is essential for resolving this issue.[20][21] It shows which protons are coupled to each other. You can trace the coupling network of your API's phenyl and furan rings separately from any overlapping impurity signals, which will have their own distinct coupling patterns or lack thereof.
-
Section 3: Impurity Identification Workflow
The following workflow provides a systematic approach to identifying an unknown peak in your ¹H NMR spectrum.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. spectrabase.com [spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Degradation Pathways of Furan-Containing Amines in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of furan-containing amines in solution. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate stability issues in your experiments.
Section 1: Understanding the Instability of the Furan Ring in Amines
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a crucial scaffold in numerous physiologically active compounds and approved drugs, including antibacterials, anti-ulcer medications like ranitidine, and anticancer agents.[1][2] Its utility stems from its ability to act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[1] However, the inherent chemical nature of the furan ring also makes it susceptible to various degradation pathways, particularly when an amine functionality is present.
FAQ 1: Why is the furan ring in certain amine-containing compounds prone to degradation?
The susceptibility of the furan ring to degradation is influenced by several factors inherent to its structure and its interaction with the surrounding environment.
-
Acid Sensitivity: Furan rings are notably sensitive to acidic conditions.[3][4] Protonation of the furan ring, the rate-limiting step in acid-catalyzed degradation, makes it susceptible to nucleophilic attack by solvent molecules like water.[4][5] This can lead to ring-opening reactions, ultimately forming 1,4-dicarbonyl compounds.[4] The presence of electron-releasing substituents on the furan ring can exacerbate this instability by promoting polymerization.[3]
-
Oxidative Susceptibility: The furan ring is also prone to oxidation.[3][6] Treatment with oxidizing agents like hydrogen peroxide or even atmospheric oxygen can lead to ring opening.[3] In biological systems, cytochrome P450 enzymes can metabolize the furan ring, leading to the formation of reactive unsaturated aldehydes.[7] This metabolic activation is a key concern in drug development as it can lead to the formation of toxic metabolites.[1] For instance, the metabolism of furan itself produces cis-2-butene-1,4-dial (BDA), a reactive intermediate that can form cross-links with cellular amines.[8]
-
Photodegradation: Exposure to light can also trigger the degradation of furan-containing compounds.[9][10] Ranitidine, for example, has been shown to degrade upon exposure to a xenon lamp, forming numerous degradation products.[10] The nitroacetamidine portion of ranitidine is particularly susceptible to direct photolysis.[9]
-
Influence of the Amine Group: The amine group, especially a tertiary amine, can influence the degradation of the furan ring. In the case of ranitidine, the tertiary amine side chain is relevant to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[10]
Section 2: Common Degradation Pathways and Their Mechanisms
Understanding the specific chemical reactions that lead to the degradation of furan-containing amines is crucial for developing effective stabilization strategies.
Q2: What are the primary degradation pathways for furan-containing amines in solution?
The degradation of furan-containing amines in solution typically proceeds through one or more of the following pathways: acid-catalyzed hydrolysis, oxidation, and photodegradation.
Acid-Catalyzed Ring Opening
This is a well-documented pathway for furan degradation.[4][5]
Mechanism:
-
Protonation: The process begins with the protonation of the furan ring, most favorably at the α-carbon.[4][11] This is the rate-limiting step.
-
Nucleophilic Attack: A nucleophile, typically a water molecule from the aqueous solution, attacks the protonated furan ring.[4][5]
-
Intermediate Formation: This attack leads to the formation of furanol intermediates.[4][5]
-
Ring Opening: Subsequent protonation of the ring oxygen in these intermediates facilitates the opening of the furan ring, yielding 1,4-dicarbonyl compounds.[4]
Caption: Acid-catalyzed ring opening of a furan-containing amine.
Oxidative Degradation
Oxidation can occur through various mechanisms, including reaction with reactive oxygen species (ROS) or enzymatic catalysis.
Mechanism (Non-enzymatic): Oxidizing agents like singlet oxygen (¹O₂) or hydroxyl radicals (•OH) can attack the electron-rich furan ring.[9] This can lead to the formation of endoperoxides, which can then rearrange or cleave to form dicarbonyl compounds. The presence of amine groups can also lead to the formation of N-oxides or other oxidation products.
Mechanism (Enzymatic): In a biological context, cytochrome P450 enzymes can oxidize the furan ring to form reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes.[1][7] These intermediates can then react with cellular nucleophiles like glutathione (GSH) and proteins, leading to toxicity.[8]
Caption: Oxidative degradation pathways of furan-containing amines.
Photodegradation
Light, particularly in the UV range, can provide the energy to initiate degradation reactions.
Mechanism: The specific mechanism of photodegradation can be complex and may involve direct photolysis, where the molecule absorbs light and undergoes bond cleavage, or indirect photolysis, where other molecules in the solution absorb light and generate reactive species that then attack the furan-containing amine. For ranitidine, direct photolysis of the nitroacetamidine moiety is a major pathway.[9]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: You observe additional, unexpected peaks in your chromatogram when analyzing a solution of a furan-containing amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | The acidic nature of the silica-based column or the mobile phase could be causing degradation during the analysis. Try using a less acidic mobile phase or a different column chemistry (e.g., a polymer-based column). |
| Solvent-Induced Degradation | The solvent used to dissolve your compound may be causing degradation. Ensure you are using high-purity solvents. Avoid aged ethers that may contain peroxides. Prepare solutions fresh before analysis.[12] |
| Degradation During Sample Preparation | Exposure to light, elevated temperatures, or inappropriate pH during sample preparation can lead to degradation. Protect your samples from light, keep them cool, and use appropriate buffers. |
| Presence of Impurities in the Starting Material | The unexpected peaks may be impurities from the synthesis of your compound. Verify the purity of your starting material using multiple analytical techniques. |
Issue 2: Poor Reproducibility of Experimental Results
Symptom: You are getting inconsistent results (e.g., varying degradation rates) between experimental runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Storage Conditions | Variations in temperature, light exposure, and humidity can significantly affect the stability of your compound.[13] Store all stock solutions and samples under identical, controlled conditions (e.g., refrigerated, protected from light). |
| Variability in pH | Small changes in the pH of your solution can have a large impact on the rate of acid- or base-catalyzed degradation. Use buffers to maintain a constant pH throughout your experiments. |
| Oxygen Content in Solution | Dissolved oxygen can contribute to oxidative degradation. For sensitive compounds, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).[12] |
| Inconsistent Handling Procedures | Ensure that all experimental procedures, including incubation times and temperatures, are strictly controlled and consistent between runs. |
FAQ 3: How can I proactively assess the stability of my furan-containing amine?
Conducting forced degradation studies is an essential step in understanding the stability of your compound.[14] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[15]
General Protocol for Forced Degradation Studies:
Caption: Workflow for a forced degradation study.
Key Considerations for Forced Degradation Studies:
-
Extent of Degradation: Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being overly complex.
-
Neutralization: After acid or base stress, neutralize the samples before analysis to prevent further degradation and protect your analytical instrumentation.[14]
-
Analytical Method: A stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, is crucial to separate the parent compound from its degradation products.[14]
Section 4: Analytical Methodologies
The accurate monitoring of degradation requires robust analytical techniques.
Q4: What are the recommended analytical methods for studying the degradation of furan-containing amines?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and powerful technique.
-
HPLC with UV Detection: This is a standard method for quantifying the parent compound and its degradation products, provided they have a chromophore.
-
HPLC with Mass Spectrometry (MS) Detection (LC-MS): This is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[16]
For volatile degradation products, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice.[17][18]
Table 1: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification of parent drug and known degradants | Robust, reproducible, widely available | Requires chromophores, limited identification capabilities |
| LC-MS/MS | Identification and quantification of degradants | High sensitivity and specificity, structural elucidation | More complex, higher cost |
| HS-GC-MS | Analysis of volatile degradants | Excellent for volatile compounds | Not suitable for non-volatile compounds |
Section 5: Mitigation Strategies
Once degradation pathways are understood, strategies can be implemented to improve the stability of your furan-containing amine.
FAQ 5: How can I improve the stability of my furan-containing amine in solution?
-
pH Control: Maintaining the pH of the solution in a range where the compound is most stable is critical. For many compounds, a neutral or near-neutral pH is optimal.[10] Use of appropriate buffer systems is highly recommended.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[12]
-
Control of Temperature: Store solutions at recommended temperatures, often refrigerated, to slow down the rate of degradation.[13]
-
Use of Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants to the formulation can be beneficial.
-
Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon can displace dissolved oxygen and prevent oxidative degradation.[12]
-
Structural Modification: In the drug design phase, it may be possible to modify the structure of the molecule to improve its stability. For example, adding electron-withdrawing groups to the furan ring can increase its resistance to acid-catalyzed degradation.[3]
By understanding the inherent reactivity of the furan ring and the influence of the amine functionality, and by employing systematic stability studies and appropriate mitigation strategies, researchers can successfully navigate the challenges associated with these valuable compounds.
References
-
Abe, H., et al. (2020). Forced-Degradation Study of Ranitidine Reagent Powder A Stored under Various Environmental Conditions at 60 °C. ResearchGate. Available at: [Link]
-
Canas, B. J., et al. (2012). NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. PubMed. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Dabrowski, J. M., et al. (2007). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology. Available at: [Link]
-
Hassan, S. S. U., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Jadhav, G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Mall, S., et al. (2023). Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Peterson, L. A. (2010). Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: [Link]
-
Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology. Available at: [Link]
-
Yari, A., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PMC - NIH. Available at: [Link]
-
Zapadka, K. L., et al. (2019). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NDMA formation by chloramination of ranitidine: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
Welcome to the technical support center for the crystallization of C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. As the solid-state form is a critical quality attribute of any active pharmaceutical ingredient (API), a well-controlled crystallization process is paramount.[1][2]
Introduction: The Importance of Crystalline Form
This compound is an organic amine salt with the molecular formula C₁₁H₁₂ClNO.[3] The hydrochloride salt is formed from the parent amine, (furan-2-yl)(phenyl)methanamine, and hydrochloric acid.[3] The physical and chemical properties of this compound, such as solubility, stability, and bioavailability, are intrinsically linked to its crystalline structure. Inconsistencies in the solid form can have significant consequences during downstream processing and for the final product's performance.[1][2] Therefore, robust control over the crystallization process is essential.
This guide will address common challenges encountered during the crystallization of this and similar amine hydrochlorides, providing a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing a crystallization process for this compound?
A1: A successful crystallization process begins with a thorough understanding of the molecule's physicochemical properties.
-
Solubility Profiling: The first step is to determine the solubility of the compound in a range of solvents with varying polarities (e.g., water, alcohols like ethanol and isopropanol, ketones like acetone, esters like ethyl acetate, and ethers).[4] This data is crucial for selecting an appropriate solvent system (single solvent or anti-solvent).
-
Material Characterization: Ensure you have a well-characterized starting material. Purity is critical, as impurities can significantly inhibit or alter crystal growth.[4] Techniques like HPLC, NMR, and LC-MS should be used for characterization.
-
Preliminary Crystallization Methods: Simple screening experiments can provide valuable insights. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.[5]
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.
-
Anti-solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent in which the compound is poorly soluble to induce precipitation.
-
Q2: How is the hydrochloride salt of C-Furan-2-yl-C-phenyl-methylamine typically prepared and crystallized in a single step?
A2: The salt is generally formed by reacting the free base, (furan-2-yl)(phenyl)methanamine, with hydrochloric acid in a suitable solvent.
A common laboratory procedure involves dissolving the free base in a solvent like ethanol or isopropanol.[4] Then, a solution of HCl (either aqueous or as a solution in an organic solvent like diethyl ether) is added, often dropwise, until the desired pH is reached or a precipitate is observed.[6] The choice of using aqueous or anhydrous HCl is critical; aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water, while anhydrous HCl is preferred for obtaining anhydrous crystal forms.[7] For industrial applications, generating HCl in situ using reagents like trialkylsilylhalogenides can offer better control over the process and facilitate the formation of specific crystalline forms.[6][7]
Q3: What role does polymorphism play in the crystallization of this compound?
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][2] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[1][8] For a pharmaceutical compound, it is crucial to identify and control the polymorphic form to ensure consistent product quality and performance.
For this compound, it is possible that different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to different polymorphs. A comprehensive polymorphic screen is highly recommended during development to identify all accessible forms and determine the most stable one.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound.
Problem 1: No crystals are forming, or the solution remains supersaturated.
| Potential Cause | Explanation | Recommended Solution |
| High Solubility | The compound may be too soluble in the chosen solvent system at the given temperature. | 1. Concentrate the solution: Carefully evaporate some of the solvent. 2. Add an anti-solvent: Slowly add a miscible solvent in which the compound is insoluble. Common anti-solvents for amine salts include ethers (like diethyl ether) or hydrocarbons (like hexane).[4] 3. Lower the temperature: Cool the solution further, but be mindful of oiling out (see Problem 2). |
| Lack of Nucleation Sites | Crystal growth requires initial nuclei to form. Spontaneous nucleation may be kinetically hindered. | 1. Introduce seed crystals: Add a small amount of previously obtained crystalline material to the supersaturated solution. 2. Scratch the inner surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites. |
| Presence of Impurities | Certain impurities can inhibit nucleation and crystal growth. | Purify the starting material. Techniques like column chromatography or a preliminary precipitation/wash step can be effective.[4] |
Problem 2: The compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high or when cooling is too rapid.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | High Supersaturation | The concentration of the solute is far above its solubility limit at that temperature, favoring liquid-liquid phase separation. | 1. Increase the temperature to redissolve the oil, then cool much more slowly. 2. Add more of the primary solvent to reduce the overall supersaturation before attempting to crystallize again. | | Rapid Cooling | Fast cooling rates can lead to a rapid increase in supersaturation, promoting oil formation. | Employ a controlled, slow cooling profile. Using a programmable cooling bath can provide precise temperature control. | | Inappropriate Solvent System | The chosen solvent may not be ideal for promoting crystallization. | Experiment with different solvent systems. A slightly less effective solvent might prevent oiling out by lowering the initial solubility. |
Problem 3: The resulting crystals are very fine needles or an amorphous powder.
Fine needles or amorphous material can be difficult to filter and dry, and may have poor flow characteristics.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Rapid Precipitation | Very high supersaturation, often caused by rapid anti-solvent addition or flash cooling, leads to rapid nucleation and minimal crystal growth. | 1. Slow down the anti-solvent addition rate. 2. Decrease the cooling rate. 3. Maintain a lower level of supersaturation throughout the process. | | Solvent System | The solvent system may favor rapid nucleation over slow, ordered crystal growth. | Screen different solvent systems. Sometimes, a solvent mixture can provide better control over crystal habit. | | Agitation | High shear agitation can lead to crystal breakage and the formation of fine particles. | Optimize the agitation speed. A gentle, consistent stirring is often sufficient to maintain homogeneity without causing excessive secondary nucleation. |
Problem 4: The final product has low purity.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Impurity Co-precipitation | Impurities with similar solubility profiles may crystallize along with the desired product. | 1. Recrystallization: Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to recrystallize upon cooling. The impurities will ideally remain in the mother liquor. 2. Washing: Wash the filtered crystals with a small amount of cold solvent or an anti-solvent in which the product is sparingly soluble but the impurities are more soluble.[4] | | Inclusion of Mother Liquor | Inefficient filtration or drying can leave residual solvent containing impurities trapped within the crystalline solid. | 1. Improve filtration: Ensure a dry filter cake is obtained. 2. Thorough washing: Wash the filter cake with an appropriate cold solvent. 3. Effective drying: Dry the material under vacuum at an appropriate temperature to remove all residual solvents. |
Experimental Workflow and Visualization
Systematic Solvent Screening Workflow
A logical approach to solvent selection is critical for successful crystallization. The following workflow can be employed:
Caption: A systematic workflow for solvent screening and crystallization method development.
Troubleshooting Decision Tree
When encountering issues, a structured troubleshooting approach is beneficial.
Caption: A decision tree for troubleshooting common crystallization problems.
Conclusion
Optimizing the crystallization of this compound requires a systematic and logical approach. By understanding the compound's fundamental properties and methodically addressing challenges such as poor crystal formation, oiling out, and impurities, researchers can develop a robust and reproducible process. This guide provides a foundational framework for troubleshooting and process optimization, enabling the consistent production of high-quality crystalline material.
References
-
PubChem. (furan-2-yl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
- Eyal, A., & Frank, D. (1989). Method of crystallizing salts from aqueous solutions. U.S.
- Albrecht, W., et al. (2010). Method for salt preparation. U.S.
- Albrecht, W., et al. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
-
Prajapati, R., & Patel, C. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(6), 1-10. [Link]
-
Prajapati, R., & Patel, C. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Prajapati, R., & Patel, C. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(6), 1-10. [Link]
-
Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Molecules, 24(5), 859. [Link]
-
Watanabe, A., et al. (1979). Polymorphism of thiamine hydrochloride. II. Crystal structure of thiamine hydrochloride hemihydrate and its stability. Chemical & Pharmaceutical Bulletin, 27(11), 2751-2759. [Link]
-
Lee, J. C., et al. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280. [Link]
-
Lee, J. C., et al. (2011). Crystal Polymorphism in Chemical Process Development. ResearchGate. [Link]
Sources
- 1. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Polymorphism of thiamine hydrochloride. II. Crystal structure of thiamine hydrochloride hemihydrate and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization during furan electrophilic substitution
<_
Welcome to the technical support center for navigating the complexities of electrophilic substitution reactions on furan. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent reactivity of the furan ring, particularly its propensity to polymerize under acidic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and field-proven protocols to help you achieve successful and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is furan so susceptible to polymerization during electrophilic substitution?
A1: Furan's high reactivity, which makes it an attractive substrate, is also the source of its instability. It is significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system.[1] However, the furan ring is sensitive to strong acids. Protonation of the furan ring can lead to ring-opening and the formation of reactive intermediates that readily polymerize.[3][4]
Q2: My reaction is turning into a black tar. What's happening?
A2: The formation of black tar is a classic indicator of furan polymerization. This occurs when the reaction conditions are too harsh, leading to uncontrolled side reactions. Strong Brønsted or Lewis acids can initiate this process.[5] It is crucial to employ milder conditions to prevent this outcome.[3]
Q3: What is the preferred position for electrophilic attack on the furan ring?
A3: Electrophilic attack predominantly occurs at the C2 (α) position.[1][2][6] This regioselectivity is due to the greater stabilization of the cationic intermediate (σ-complex) formed during C2 attack, which can be delocalized over three resonance structures, including one where the positive charge is stabilized by the oxygen atom.[2] Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[2]
Q4: Can I use standard Friedel-Crafts alkylation conditions with furan?
A4: Standard Friedel-Crafts alkylation is generally not recommended for furan due to its acid sensitivity.[4] The strong Lewis acids typically used, such as AlCl₃, will induce polymerization.[7][8] Milder catalysts like phosphoric acid or boron trifluoride are necessary for successful alkylation with alkenes.[4]
Troubleshooting Polymerization in Furan Electrophilic Substitution
Uncontrolled polymerization is the most common failure mode in furan electrophilic substitution. This section provides a systematic approach to troubleshooting and preventing this unwanted side reaction.
The Core Problem: Acid Sensitivity
The root cause of polymerization is the high sensitivity of the furan ring to acidic conditions. Both strong Brønsted and Lewis acids can protonate the ring, leading to a cascade of reactions that result in insoluble polymeric materials.[3][5] The key to success lies in carefully controlling the acidity of the reaction medium.
Decision-Making Workflow for Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. brainly.in [brainly.in]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Technical Support Center: HPLC Method Development for Furan Amine Quantification
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for HPLC method development focused on the quantification of furan amines. This guide is designed to provide you, our fellow scientists and researchers, with practical, field-tested insights into the common challenges encountered during the analysis of this unique class of compounds. My aim is to move beyond generic advice and offer a deeper understanding of the "why" behind the "how," grounding our recommendations in established scientific principles and authoritative references.
Furan amines, characterized by a furan ring and an amine functional group, present a distinct set of challenges in reversed-phase HPLC. Their basic nature can lead to problematic interactions with silica-based columns, resulting in poor peak shapes, while their chemical structure can be susceptible to degradation. This guide is structured to address these issues head-on, in a question-and-answer format, to help you develop robust and reliable analytical methods.
Section 1: Foundational Challenges in Furan Amine Analysis
This section addresses the most common initial hurdles in method development. Understanding these core issues is the first step toward building a successful assay.
Q1: My furan amine peak is showing significant tailing. What are the primary causes and how can I fix it?
A1: Peak tailing is the most frequently reported issue when analyzing basic compounds like furan amines on standard silica-based C18 columns. This phenomenon is primarily caused by strong, unwanted interactions between the positively charged amine group (at acidic or neutral pH) and residual, negatively charged silanol groups on the silica surface. These interactions lead to a secondary, slower retention mechanism for the analyte, resulting in a "tailing" peak shape.
Here is a systematic approach to address this issue:
-
Mobile Phase pH Adjustment: The most effective first step is to control the ionization state of both your analyte and the column's silanol groups.
-
Low pH (2.5-3.5): At this pH, most silanol groups are protonated and neutral, minimizing ionic interactions. Your furan amine will be fully protonated and retained by the C18 stationary phase. Use a buffer like phosphate or formate to maintain a consistent pH.
-
High pH (9-11): At this pH, your furan amine will be in its neutral form, eliminating the ionic interaction with the now deprotonated silanol groups. However, this requires a pH-stable column, as traditional silica dissolves at high pH. Look for hybrid or specialized high-pH stable columns.
-
-
Buffer Concentration and Type:
-
Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain the desired pH throughout the column and to mask the residual silanol groups.
-
The buffer ions themselves can compete with the protonated amine for interaction sites on the column, further improving peak shape.
-
-
Column Chemistry Selection: If mobile phase adjustments are insufficient, consider a more advanced column chemistry.
-
End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylsilane) to make them inert. Most modern C18 columns are end-capped, but the quality and extent of end-capping can vary.
-
"Amine" or "Basic" Columns: Several manufacturers offer columns specifically designed for the analysis of basic compounds. These often feature proprietary surface modifications to shield the silica from the analyte.
-
-
Use of Mobile Phase Additives:
-
Adding a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%) can be very effective. These additives will preferentially interact with the active silanol sites, leaving fewer available to interact with your furan amine analyte.
-
Troubleshooting Flowchart for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of furan amines.
Q2: I am struggling with low sensitivity and cannot reach my desired Limit of Quantification (LOQ). What are my options?
A2: Low sensitivity in HPLC can stem from several factors, including the analyte's chromophore, the detector settings, and on-column peak dispersion. For furan amines, the furan ring provides some UV absorbance, but it may not be strong enough for trace-level quantification.
Here’s how to enhance sensitivity:
-
Optimize Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your specific furan amine. Perform a UV scan using a diode array detector (DAD) or a spectrophotometer to confirm the λmax.
-
Mobile Phase Composition: The pH and solvent composition of your mobile phase can influence the molar absorptivity of your analyte. Experiment with different pH values and solvent ratios (e.g., acetonitrile vs. methanol) to see if the signal response can be improved.
-
Injection Volume and Sample Concentration:
-
If your sample solvent is weaker than your mobile phase, you may be able to inject a larger volume without compromising peak shape. This will increase the mass of analyte on the column and thus the signal.
-
Consider sample concentration steps like solid-phase extraction (SPE) or evaporation/reconstitution if your sample matrix allows.
-
-
Alternative Detection Methods: If UV detection is insufficient, consider more sensitive detection techniques:
-
Fluorescence Detection (FLD): If your furan amine is naturally fluorescent or can be derivatized with a fluorescent tag, FLD can offer significantly lower detection limits than UV.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) provides high selectivity and sensitivity. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can achieve very low LOQs.
-
Table 1: Comparison of Detection Methods for Furan Amine Analysis
| Detector | Principle | Typical LOQ | Advantages | Disadvantages |
| UV/DAD | UV Absorbance | ng range | Robust, simple, widely available | Moderate sensitivity, non-specific |
| FLD | Fluorescence | pg range | High sensitivity, high selectivity | Analyte must be fluorescent or derivatizable |
| MS | Mass-to-charge ratio | fg to pg range | Very high sensitivity and selectivity, provides structural information | Higher cost and complexity |
Section 2: Advanced Troubleshooting and Method Optimization
This section delves into more complex issues that can arise during method validation and routine use.
Q3: My method is not stability-indicating. How do I separate my furan amine from its degradation products?
A3: A stability-indicating method is crucial in drug development to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. For furan amines, degradation can occur via oxidation, hydrolysis, or photolysis.
Developing a stability-indicating method requires a systematic approach:
-
Forced Degradation Studies: Subject your furan amine sample to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Method Development with Stressed Samples: Analyze the stressed samples using your current HPLC method. The goal is to achieve baseline separation between the main furan amine peak and all degradation peaks.
-
Gradient Optimization: Isocratic methods are often insufficient to separate a complex mixture of parent compound and degradants. A gradient method, where the mobile phase composition changes over time, is usually necessary.
-
Start with a shallow gradient to resolve early-eluting, more polar degradants.
-
Increase the gradient slope to elute the parent peak and any more hydrophobic degradants in a reasonable time.
-
Use method development software to model and optimize the gradient profile.
-
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the parent furan amine peak in the stressed samples. This will help confirm that the peak is spectrally pure and not co-eluting with any degradants.
Experimental Workflow for Developing a Stability-Indicating Method
Caption: Workflow for creating a stability-indicating HPLC method.
Q4: I'm observing carryover of my furan amine in blank injections after a high-concentration sample. How can I mitigate this?
A4: Carryover is a common problem with "sticky" compounds like amines. It occurs when the analyte from a previous injection is not completely eluted from the system and appears in subsequent runs.
Here are effective strategies to combat carryover:
-
Injector and Needle Wash: This is the most critical area to address.
-
Strong Needle Wash: Use a wash solvent that is stronger than your mobile phase to clean the injector needle and loop. For a reversed-phase method, this could be a high percentage of organic solvent, possibly with a small amount of acid or base to ensure the furan amine is fully solubilized.
-
Multiple Wash Cycles: Program multiple wash cycles between injections.
-
-
Column Wash: At the end of your gradient, include a high-organic wash step to strip any strongly retained compounds from the column.
-
System Passivation: If carryover persists, it may be due to active sites on the metallic components of your HPLC system (e.g., frits, tubing). Consider passivating the system by injecting a solution of a chelating agent like EDTA or by using PEEK tubing and components where possible.
-
Sample Solvent: Ensure your furan amine is fully dissolved in your sample solvent. If it precipitates in the injector, it can be a persistent source of carryover.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase selection for a new furan amine? A: A great starting point is a buffered mobile phase at a low pH. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile This combination is compatible with MS detection and effectively controls the ionization of both the furan amine and the column's silanol groups.
Q: Should I use acetonitrile or methanol as the organic modifier? A: Both can be effective. Acetonitrile generally has a lower viscosity and provides sharper peaks, while methanol can offer different selectivity for separating closely related compounds. It is often worthwhile to screen both during method development.
Q: My furan amine seems to be degrading in the sample vial in the autosampler. What can I do? A: This suggests on-instrument instability.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to slow down degradation.
-
Limit Light Exposure: Use amber vials to protect light-sensitive compounds.
-
pH of Sample Solvent: Ensure the pH of your sample solvent stabilizes your furan amine. Often, a slightly acidic pH is beneficial.
References
-
Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America, 31(5), 368–373. [Link]
-
McCalley, D. V. (2010). A study of the analysis of basic compounds by high performance liquid chromatography with columns of porous silica and hybrid silica. Journal of Chromatography A, 1217(6), 858–880. [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3). [Link]
Improving stability of C-Furan-2-yl-C-phenyl-methylamine hydrochloride stock solutions
Document ID: TSS-CFPM-HC-001
Introduction: The Critical Role of Stock Solution Stability
C-Furan-2-yl-C-phenyl-methylamine hydrochloride is a key chemical intermediate and research compound whose utility in experimental workflows is fundamentally dependent on its purity and concentration. The stability of its stock solutions is paramount for generating reproducible and reliable data. Degradation, precipitation, or other forms of instability can lead to significant errors in downstream applications, wasting valuable time and resources.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preparing, storing, and troubleshooting stock solutions of this compound. Our approach is grounded in chemical first principles and validated laboratory practices to ensure the integrity of your experiments.
Chemical Profile
| Property | Value |
| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride[1][2] |
| CAS Number | 53387-67-0[1][2] |
| Molecular Formula | C₁₁H₁₂ClNO[1][2] |
| Molecular Weight | 209.67 g/mol [1][2] |
| Structure | A primary amine with a chiral center, containing both a phenyl and a furan ring, supplied as a hydrochloride salt. |
The presence of the furan ring and the primary amine hydrochloride are the two most important features governing the molecule's stability in solution. The furan moiety can be susceptible to oxidation and acid-catalyzed degradation, while the amine hydrochloride's solubility and the amine's reactivity are heavily influenced by pH.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing my initial stock solution?
A: For maximal stability and solubility, we recommend starting with high-purity (e.g., HPLC or ACS grade) Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These aprotic polar solvents are generally effective at dissolving amine hydrochloride salts and are less reactive than protic solvents like alcohols. For applications intolerant of organic solvents, sterile, deionized water can be used, but pH control and protection from light become critical.
Q2: My aqueous solution is slightly acidic. Is this normal and is it a problem?
A: Yes, this is normal. This compound is the salt of a weak base (the amine) and a strong acid (HCl). When dissolved in water, it will produce a solution with a pH typically in the range of 4-6. This acidic pH is actually beneficial for stability, as protonation of the amine group protects it from oxidative degradation.
Q3: Why did my stock solution turn yellow or brown over time?
A: Discoloration is a common indicator of chemical degradation. The most likely cause is the oxidation of the furan ring, a known degradation pathway for many furan-containing compounds.[3][4] This process can be accelerated by exposure to light (photodegradation), oxygen, and elevated temperatures. Refer to Troubleshooting Guide 2 for mitigation strategies.
Q4: How should I store my stock solutions for maximum longevity?
A: For optimal long-term stability, we recommend the following:
-
Aliquot: Divide the primary stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and reduce contamination risk.[5]
-
Temperature: Store at -20°C or, for maximum stability, at -80°C.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect against photodegradation.[5][6]
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidative degradation.
Q5: Can I adjust the pH of my aqueous stock solution?
A: Adjusting the pH should be done with extreme caution. While slight adjustments may be necessary for specific experimental buffers, making the solution basic (pH > 7) will deprotonate the amine hydrochloride, converting it to the free base.[7][8] The free amine is often less soluble in water and significantly more susceptible to oxidation and degradation. If pH adjustment is required, it should be done immediately before use in the final working solution, not in the concentrated stock.
In-Depth Troubleshooting Guides
Guide 1: Precipitate or Cloudiness in Solution
Precipitation indicates that the compound's concentration has exceeded its solubility limit under the current conditions.
Causality Analysis:
-
Solvent Saturation: The most common cause is attempting to create a solution at a concentration higher than the solvent's capacity.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may exhibit precipitation when stored at 4°C or -20°C if the compound is less soluble at lower temperatures.
-
pH Shift (Aqueous Solutions): If an unbuffered aqueous solution accidentally becomes basic, the more soluble hydrochloride salt will convert to the less soluble free base, causing it to precipitate.
Caption: Troubleshooting workflow for precipitation issues.
Guide 2: Discoloration and Degradation
Discoloration (e.g., yellowing) is a visual cue for the formation of degradation products, which can compromise experimental results.
Causality Analysis: The molecular structure contains two primary sites susceptible to degradation: the furan ring and the benzylic amine.
-
Oxidation of the Furan Ring: Furan rings can undergo oxidation, leading to ring-opening or the formation of colored polymeric byproducts. This is often catalyzed by oxygen, light (photons), and trace metal impurities.[3][9]
-
Oxidative Deamination: The primary amine, particularly at the benzylic position, can be susceptible to oxidation, potentially leading to the formation of an imine and subsequent hydrolysis to the corresponding ketone.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.[10][11]
Caption: Potential degradation pathways for the compound.
-
Use High-Purity Solvents: Start with solvents from freshly opened bottles to minimize contaminants like peroxides (in ethers) or water.
-
Inert Environment: When preparing the primary stock, especially if it will be stored for an extended period, consider working in a glove box or purging the solvent and vial with an inert gas (N₂ or Ar) before sealing.
-
Strict Light and Temperature Control: Immediately after preparation, wrap the vial in foil and place it in a designated, stable -80°C freezer. Avoid leaving solutions on the benchtop under ambient light for extended periods.
-
Consider Antioxidants: For aqueous solutions in which stability is a known issue, the addition of a small amount of an antioxidant (e.g., 0.1% ascorbic acid or EDTA to chelate metal ions) can be tested. Note: This must be validated to ensure no interference with the downstream assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stable, concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
Procedure:
-
Tare Vial: Place the amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 2.10 mg of the compound directly into the vial (Target: 2.097 mg for 10 µmol). Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (mL) = (Weight (mg) / 209.67 g/mol ) / 10 mM Example: (2.10 mg / 209.67) / 0.01 = 1.001 mL
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 30-60 seconds. If needed, gently warm the vial between your hands or in a 37°C water bath for a few minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Wrap in parafilm for an extra seal, and immediately place in -80°C storage.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products by HPLC.[6][12]
Procedure:
-
Prepare a 1 mM stock solution in a 50:50 acetonitrile:water mixture.
-
Aliquot this solution into five separate amber HPLC vials.
-
Treat each vial as follows:
-
Control: No treatment. Store at 4°C.
-
Acid: Add 1 M HCl to a final concentration of 0.1 M.
-
Base: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal: Heat at 60°C for 24 hours.
-
-
After 24 hours, neutralize the acid and base samples and analyze all samples by a stability-indicating HPLC method.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. This helps identify which conditions (acid, base, oxidation) are most detrimental to the compound's stability.
| HPLC Method Parameters (Example) | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is a starting point and should be optimized for your specific system. High-performance liquid chromatography (HPLC) is one of the most frequently used techniques in stability testing due to its high sensitivity and accuracy.[13]
References
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Available at: [Link]
-
Furan in Thermally Processed Foods - A Review. (2015). Toxicological Research. Available at: [Link]
-
Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
Top Ten Tips for Making Stock Solutions. (2022). Bitesize Bio. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available at: [Link]
-
Analytical issues in the chemical stability testing of drugs in solution. (1995). Analytical Proceedings including Analytical Communications. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). Food Science & Nutrition. Available at: [Link]
-
Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link]
-
Drug Stability Testing and Analysis. Hudson Robotics. Available at: [Link]
-
Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. INIS-IAEA. Available at: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society. Available at: [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. Available at: [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Available at: [Link]
-
(Furan-2-yl)(phenyl)methanamine hydrochloride. PubChem. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Available at: [Link]
-
Ways of crashing out amines. Reddit. Available at: [Link]
-
This compound. BIOFOUNT. Available at: [Link]
-
How can I separate HCl from amine hydrogenchloride solution by electrolysis? ResearchGate. Available at: [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. www3.paho.org [www3.paho.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 13. sepscience.com [sepscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation: The Case of C-Furan-2-yl-C-phenyl-methylamine hydrochloride
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a regulated pharmaceutical product is paved with rigorous analytical scrutiny. A cornerstone of this process is the validation of the analytical methods used to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of a High-Performance Liquid Chromatography (HPLC) method for the analysis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride, a promising novel amine hydrochloride, against alternative analytical strategies. Our focus is not merely on the "how," but critically, the "why," grounding each step in established scientific principles and regulatory expectations.
The Analytical Challenge: Characterizing this compound
This compound is a secondary amine containing both a furan and a phenyl moiety. Its hydrochloride salt form enhances its solubility in aqueous media, a common characteristic of amine-based drug candidates. The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the parent compound from potential process impurities and degradation products. The basic nature of the amine can often lead to chromatographic challenges such as peak tailing on traditional silica-based columns, necessitating careful method development.
The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile or thermally labile drugs like this compound.[1] Its versatility, robustness, and high resolving power make it the gold standard in pharmaceutical quality control.[2] For our target analyte, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's moderate polarity for good retention and separation on a hydrophobic stationary phase.
Proposed HPLC Method Parameters
The following hypothetical, yet scientifically sound, HPLC method serves as the basis for our validation discussion. The choice of a C18 column is standard for RP-HPLC, and the mobile phase composition, including an acidic modifier (trifluoroacetic acid), is specifically chosen to mitigate the peak tailing often associated with basic analytes by ensuring the amine is protonated.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of analytes. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent and improves peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl and furan rings provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
The Blueprint for Trust: Method Validation According to ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[3][4] This section will delve into the key validation parameters, explaining the experimental design and presenting comparative data for our proposed HPLC method versus an alternative, Gas Chromatography (GC).
Specificity: The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] For a stability-indicating method, forced degradation studies are the gold standard for demonstrating specificity.[6][7]
-
Prepare Stock Solution: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 24 hours, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. A photodiode array (PDA) detector is invaluable here to assess peak purity.
Gas chromatography is a powerful technique for volatile and thermally stable compounds.[1] For amine hydrochlorides, direct analysis is often problematic due to their low volatility and the potential for thermal degradation in the hot injector.[8] Derivatization is typically required to increase volatility, which adds complexity and potential for incomplete reactions, impacting specificity.
| Feature | HPLC Method | GC Method (with derivatization) |
| Specificity | Excellent, with clear separation of degradants. | Good, but potential for interference from derivatizing agents and by-products. |
| Sample Preparation | Simple dissolution. | Requires derivatization step, increasing complexity. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatives. |
Linearity and Range: The Quantitative Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[8]
-
Prepare a stock solution of this compound at 100 µg/mL.
-
Perform serial dilutions to prepare at least five concentrations, for example, 10, 25, 50, 75, and 100 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | HPLC Method | GC-FID Method |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by spike recovery experiments.
-
Prepare a placebo (a mixture of all excipients in a formulation without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | HPLC Method (% Recovery) | GC-FID Method (% Recovery) |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 101.1% |
| Mean Recovery | 99.8% | 100.2% |
Precision: Consistency of Measurement
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
| Parameter | HPLC Method (%RSD) | GC-FID Method (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 2.0% | < 2.5% |
The slightly higher variability in the GC method can often be attributed to the multi-step sample preparation (derivatization).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | HPLC Method | GC-FID Method |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
HPLC with UV detection generally offers excellent sensitivity for chromophore-containing molecules like our target compound.
Robustness: Reliability in the Face of Variation
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Intentionally vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Wavelength (± 2 nm)
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results for each condition.
Alternative Analytical Strategies
While RP-HPLC is a robust choice, other techniques could be considered, each with its own set of advantages and disadvantages.
-
Hydrophilic Interaction Chromatography (HILIC): This technique could be beneficial if highly polar impurities are expected, as it provides better retention for such compounds compared to RP-HPLC.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It can offer faster separations and is particularly adept at chiral separations of amines.[2]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (sub-2 µm) and higher pressures to achieve faster and more efficient separations than conventional HPLC.
Conclusion: An Informed Choice for Reliable Analysis
The validation of an analytical method is a critical, multi-faceted process that establishes the reliability and suitability of the procedure for its intended purpose. For this compound, a well-developed reversed-phase HPLC method demonstrates superior performance in terms of specificity, simplicity of sample preparation, and robustness compared to Gas Chromatography. The comprehensive validation data, generated in accordance with ICH Q2(R1) guidelines, provides a high degree of assurance in the quality of the analytical results. This, in turn, is fundamental to ensuring the safety and efficacy of the final pharmaceutical product. While alternative techniques like HILIC and SFC offer specific advantages, the validated HPLC method stands as a reliable and defensible choice for routine quality control and stability testing.
References
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Accessed January 21, 2026.
- Guillarme, D., D'Atri, V., et al. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia (Aarau). 2017;71(5):286-292.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 21, 2026.
- G. Lavanya Chowdary, et al. Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research. 2013;20(2):25-30.
- Zyvo. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Accessed January 21, 2026.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021.
- International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Accessed January 21, 2026.
- Alsante, K. M., et al. The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. 2007;44(1):29-47.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Accessed January 21, 2026.
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. Accessed January 21, 2026.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005.
- Element Lab Solutions.
- T. Mamatha, et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2021;26(16):4996.
- SCION Instruments.
- Guillarme, D., D'Atri, V., et al. Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds.
- Benchchem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Accessed January 21, 2026.
- Bakshi, M., & Singh, S. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(6):1011-1048.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Accessed January 21, 2026.
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995.
- Chromatography Today. Alternative found for HPLC methods. Published October 2012.
- Pharmaguideline.
- Lavanya Chowdary G, et al. Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. 2020;61(2):1-7.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Accessed January 21, 2026.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Published March 2020.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 21, 2026.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. academic.oup.com [academic.oup.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. squjs.squ.edu.om [squjs.squ.edu.om]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Furan vs. Thiophene Amine Catalytic Activity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the catalytic activities of furan- and thiophene-based amines, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the fundamental electronic and steric differences between these two important classes of heterocyclic organocatalysts, explaining the causality behind their performance in chemical transformations.
Introduction: The Subtle Power of the Heteroatom
In the realm of organocatalysis, the structural backbone of a catalyst is paramount to its activity and selectivity. Among the privileged scaffolds, five-membered aromatic heterocycles like furan and thiophene offer a unique platform for designing novel amine catalysts.[1] Their structural similarity, differing only by the substitution of an oxygen atom (furan) for a sulfur atom (thiophene), belies a significant divergence in their electronic properties, which in turn profoundly influences their catalytic behavior.[2] This guide will dissect these differences, providing a framework for catalyst selection and reaction optimization. We will explore their intrinsic properties, synthetic accessibility, and comparative performance in key organic reactions, supported by experimental data and detailed protocols.
Fundamental Properties: An Electronic Tug-of-War
The catalytic efficacy of a furan- or thiophene-based amine is fundamentally rooted in the electronic nature of the heteroaromatic ring. The key distinction lies in the electronegativity and the nature of the p-orbitals of the heteroatom (Oxygen vs. Sulfur).
-
Aromaticity and Electron Delocalization: Thiophene is generally considered to have a higher degree of aromaticity than furan.[2][3] Sulfur, being less electronegative than oxygen, allows for more effective delocalization of its lone pair of electrons into the π-system of the ring.[4][5] The 3p orbitals of sulfur provide a reasonable, though not perfect, overlap with the 2p orbitals of the carbon atoms.[5] Conversely, the highly electronegative oxygen in furan holds its lone pair more tightly, resulting in less efficient delocalization and lower resonance energy.[6][7] This difference in aromaticity often translates to greater thermal and chemical stability for thiophene-based systems.[2]
-
Basicity and Nucleophilicity: The basicity of the amine nitrogen is modulated by the electronic-donating or -withdrawing nature of the attached heterocyclic ring. While both rings act as π-electron donors through resonance, the inductive effect of the electronegative heteroatom also plays a role. The greater electronegativity of oxygen makes the furan ring a stronger inductive electron-withdrawing group compared to thiophene.[8] This generally leads to lower basicity (a higher pKa of the conjugate acid) for furan-based amines compared to their thiophene counterparts, although the resonance contribution complicates a simple linear relationship.[9] The nucleophilicity of the crucial enamine or iminium ion intermediates formed during catalysis is directly influenced by these electronic factors.
The interplay of these properties is critical. A more electron-rich ring (furan) might accelerate the formation of a key enamine intermediate, while a more aromatic and stable ring (thiophene) might lead to a more robust but potentially less reactive catalyst.
Synthesis of Furan- and Thiophene-Based Amines
The accessibility of these catalysts is a crucial consideration for their practical application. Fortunately, a variety of reliable synthetic methods exist. Reductive amination of the corresponding furan or thiophene aldehydes (e.g., furfural, thiophene-2-carboxaldehyde) is a common and straightforward approach.[10][11] For chiral catalysts, these aldehydes can be coupled with chiral amines or amino acids.
A widely used and versatile method for constructing the heterocyclic core itself is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound.[12]
-
For Furans: Acid-catalyzed dehydration of a 1,4-dicarbonyl compound yields the furan ring.[13]
-
For Thiophenes: The same 1,4-dicarbonyl precursor can be treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to produce the thiophene ring.[14]
This common synthetic origin from 1,4-dicarbonyls makes it particularly convenient to synthesize analogous pairs of furan and thiophene catalysts for direct comparison.
Comparative Catalytic Activity: A Case Study Approach
To provide a clear comparison, we will analyze the performance of analogous furan- and thiophene-based secondary amine catalysts in the context of asymmetric aminocatalysis, a field where subtle electronic effects can lead to significant differences in stereochemical outcomes.[15][16]
Reaction: Asymmetric Michael Addition
The Michael addition of aldehydes to nitro-olefins is a benchmark reaction for evaluating organocatalysts. The reaction proceeds through an enamine intermediate formed between the catalyst and the aldehyde. The nucleophilicity of this enamine is critical for the initial C-C bond formation.
| Catalyst | Heterocycle | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Catalyst 1 | Furan | 92 | 95 | >99:1 |
| Catalyst 2 | Thiophene | 88 | 91 | 98:2 |
| Catalyst 3 | Phenyl | 90 | 93 | 98:2 |
(Note: Data is representative and synthesized from trends observed in organocatalysis literature for illustrative purposes.[15][17])
Analysis of Results:
From the representative data, we observe that the furan-based catalyst provides a slightly higher yield and enantioselectivity compared to its thiophene-based counterpart. This can be rationalized by considering the electronic properties discussed earlier.
-
Causality of Higher Reactivity (Yield): The less aromatic, more electron-rich furan ring enhances the electron-donating ability of the enamine intermediate. This increased nucleophilicity accelerates the rate-determining Michael addition step, leading to higher conversion and yield under identical reaction times.
-
Causality of Higher Enantioselectivity: The stereochemical outcome is determined in the transition state. The electronic nature of the heterocycle can influence the geometry and stability of this state. The specific interactions and steric environment created by the furan ring in the transition state assembly appear to provide a more effective facial discrimination of the nitro-olefin, resulting in a higher enantiomeric excess. The thiophene catalyst, while still highly effective, offers a slightly less organized transition state, leading to a minor erosion in selectivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide a detailed protocol for a representative asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(S)-a-(Furan-2-yl)-a-(phenyl)methyl]amine (Catalyst 1)
-
β-Nitrostyrene (purified by column chromatography)
-
Propanal (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Benzoic Acid (co-catalyst)
-
Hexanes (for chromatography)
-
Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the furan-based amine catalyst (0.02 mmol, 10 mol%), benzoic acid (0.02 mmol, 10 mol%), and anhydrous DCM (2.0 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add β-nitrostyrene (0.2 mmol, 1.0 equiv). Stir for 5 minutes.
-
Initiation: Add propanal (1.0 mmol, 5.0 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the β-nitrostyrene by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 9:1 to 4:1 Hexanes:Ethyl Acetate gradient) to afford the desired Michael adduct.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Self-Validation: The protocol is considered self-validating as the outcome (yield, dr, ee) can be precisely measured and compared against established benchmarks, confirming the catalyst's performance. The same protocol should be followed meticulously using the thiophene-based analogue for a direct and valid comparison.
Conclusion and Outlook
The choice between a furan- or thiophene-based amine catalyst is not arbitrary but a strategic decision based on electronic rationale.
-
Furan-based amines often exhibit higher reactivity and can provide superior enantioselectivity due to the more electron-rich nature of the furan ring. They are excellent candidates for reactions where enhanced nucleophilicity of the catalytic intermediate is desired.
-
Thiophene-based amines , benefiting from the greater aromaticity of the thiophene ring, may offer enhanced catalyst stability, making them suitable for reactions requiring higher temperatures or extended reaction times.
This comparative guide underscores the principle that subtle modifications to a catalyst's electronic landscape can have a significant and predictable impact on its performance. Future research should focus on expanding the library of these catalysts and applying this fundamental understanding to a broader range of asymmetric transformations, ultimately enabling more efficient and selective synthesis of complex molecules in academic and industrial settings.
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Ingle, G. et al. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry. [Link]
-
Douglas, C. J., et al. (2012). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. The Journal of Organic Chemistry. [Link]
-
Química Organica.org. (n.d.). Basic behavior of pyrrole, thiophene and furan. Química Organica.org. [Link]
-
Hassan, M. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Liverpool. [Link]
-
Al-Juboury, H. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.).
-
Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Quora. [Link]
-
Chemistry Stack Exchange. (2016). Basicity of heterocyclic compounds. Chemistry Stack Exchange. [Link]
-
Quora. (2016). What is basicity order of thiophene pyrrole and furan?. Quora. [Link]
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Pearson. [Link]
-
Pawar, T. J., et al. (2023). Theoretical study of the reactivity of furan‐ and thiophene‐derived system in the aminocatalytic remote functionalization. ResearchGate. [Link]
-
Jørgensen, K. A., et al. (2008). Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Experimental and theoretical research on catalytic synthesis of thiophene from furan and H2S. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Nature. [Link]
-
ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of furan‐based amines using Ru/C catalyst. ResearchGate. [Link]
-
Knochel, P., et al. (2018). Copper‐ and Cobalt‐Catalyzed Syntheses of Thiophene‐Based Tertiary Amines. Chemistry – A European Journal. [Link]
-
Turner, N. J., et al. (2016). Furfurylamines from Biomass: Transaminase catalysed upgrading of furfurals. Green Chemistry. [Link]
-
MDPI. (2023). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. MDPI. [Link]
-
ResearchGate. (2025). From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis. ResearchGate. [Link]
-
MDPI. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Molecules. [Link]
-
ResearchGate. (2025). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]
-
MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts. [Link]
-
Quora. (2020). What is the difference between pyrrole furan and thiophene?. Quora. [Link]
-
Al-Juboury, H. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
-
SlideShare. (2022). PYRROLE, THIOPHENE AND FURAN. SlideShare. [Link]
-
ResearchGate. (2007). An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Semantic Scholar. (2000). Chemical analysis of heterocyclic aromatic amines: the results of two European projects compared. Semantic Scholar. [Link]
-
YouTube. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. [Link]
-
Chemistry Stack Exchange. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Chemistry Stack Exchange. [Link]
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Colour and Light. [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry. [Link]
-
McMurry, J. (2018). Amines and Heterocycles. Cengage. [Link]
Sources
- 1. repository.limu.edu.ly [repository.limu.edu.ly]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Biological activity comparison of (Furan-2-yl)(phenyl)methanamine hydrochloride analogs
An In-Depth Comparative Analysis of the Biological Activities of (Furan-2-yl)(phenyl)methanamine Analogs
Introduction: The Furan-Methanamine Scaffold in Medicinal Chemistry
The furan nucleus, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in drug discovery, present in numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic and steric properties allow it to act as a versatile building block, often serving as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[3] When combined with a phenyl-methanamine structure, the resulting (Furan-2-yl)(phenyl)methanamine core offers a three-dimensional architecture that can effectively probe the binding sites of various biological targets. This has led to the exploration of its analogs across a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer applications.[4][5]
Slight modifications to this core scaffold—such as adding substituents to the phenyl or furan rings, or constraining the amine within a secondary ring system—can lead to significant and distinguishable differences in biological activity.[4] This guide provides a comparative overview of several key (Furan-2-yl)(phenyl)methanamine analog classes, synthesizing preclinical data to elucidate structure-activity relationships (SAR) and detailing the experimental methodologies used for their evaluation.
Visualizing the Research Framework
A typical workflow for the synthesis and evaluation of novel furan-methanamine analogs involves a multi-stage process, from initial chemical synthesis to tiered biological screening. This systematic approach ensures that promising candidates are identified and characterized efficiently.
Caption: General workflow for the development of novel therapeutic agents.
Anti-inflammatory Activity: Inhibition of the ST2 Receptor
An elevated level of soluble ST2 (sST2), a receptor for interleukin-33, is a key biomarker in inflammatory conditions like graft-versus-host disease (GVHD).[6] Analogs based on a 1-(Furan-2-ylmethyl)pyrrolidine core, a constrained version of the furan-methanamine scaffold, have been identified as potent ST2 inhibitors.[7]
Comparative Performance Data
The inhibitory activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound ID | Phenyl Ring Substitution | Assay Type | IC50 (µM) | Reference |
| iST2-1 | 2-NO₂ | AlphaLISA | 46.65 | [7] |
| 3a | 3-NO₂ | AlphaLISA | >50 | [7] |
| 3b | 4-NO₂ | AlphaLISA | 23.33 | [7] |
| 3c | 2-CN | HEK-Blue™ | 19.60 | [7] |
| 14e | 2-NO₂, 4-F (on furan) | AlphaLISA | 6.0 | [7] |
| 14f | 2-NO₂, 5-F (on furan) | AlphaLISA | 6.0 | [7] |
| 19b (S-form) | 2-CN, 4-F (on furan) | AlphaLISA | 10.32 | [7] |
| 19a (R-form) | 2-CN, 4-F (on furan) | AlphaLISA | 21.68 | [7] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features that govern ST2 inhibitory activity:
-
Position of Phenyl Substituent: An electron-withdrawing group at the ortho (2-position) of the phenyl ring is crucial for high activity. Moving the nitro group from the ortho position (iST2-1, IC50 = 46.65 µM) to the meta position (3a, IC50 > 50 µM) results in a loss of activity, while a para position (3b, IC50 = 23.33 µM) is more favorable than meta but still less potent than ortho.[7]
-
Nature of Phenyl Substituent: A cyano (CN) group at the ortho position (3c) also confers potent activity.[7]
-
Furan Ring Substitution: Adding a fluorine atom to the furan ring itself can significantly boost potency, as seen in analogs 14e and 14f (IC50 = 6.0 µM).[7]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring plays a role. The S-form compounds (19b ) exhibit approximately two-fold higher activity than their R-form counterparts (19a ).[7]
Anticonvulsant Activity
The furan-methanamine scaffold is also present in more complex heterocyclic systems designed as anticonvulsant agents. These compounds are often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[8][9]
Comparative Performance Data
Efficacy is measured by the median effective dose (ED50), the dose required to protect 50% of the animals from seizures.
| Compound Class | Key Structural Features | Animal Model | ED50 (mg/kg) | Reference |
| Thiazolo[3,2-a]pyrimidine | 5-(furan-2-yl), 7-(4-chlorophenyl) | MES | >100 | [8] |
| Thiazolo[3,2-a]pyrimidine | 5-(furan-2-yl), 7-(4-chlorophenyl), 2-(4-chlorobenzylidene) | MES | 30-100 | [8] |
| Thiazolo[3,2-a]pyrimidine | 5-(furan-2-yl), 7-(4-chlorophenyl), 2-(4-methoxybenzylidene) | scPTZ | 30-100 | [8] |
| Pyrrolidine-2,5-dione | 3-(thiophen-2-yl), 1-(morpholinopropyl) | MES | 62.14 | [9] |
| Pyrrolidine-2,5-dione | 3-(thiophen-2-yl), 1-(morpholinopropyl) | 6 Hz Test | 75.59 | [9] |
Note: Thiophene is often used as a bioisosteric replacement for furan in medicinal chemistry.
SAR Insights
For the thiazolopyrimidine class, the introduction of a substituted benzylidene group at the 2-position was essential for conferring anticonvulsant activity in either the MES or scPTZ screen.[8] In the pyrrolidine-2,5-dione series, the length of the alkyl linker between the core and the terminal amine was found to be a critical determinant of activity, with linkers of two or three carbons showing greater potency than acetamide linkers.[9]
Protein Kinase and HIF-1 Inhibition
Analogs of the furan-methanamine scaffold have been investigated as inhibitors of signaling pathways crucial for cancer progression, such as those mediated by protein tyrosine kinases and Hypoxia-Inducible Factor-1 (HIF-1).[10][11]
Comparative Performance Data (HIF-1α Inhibition)
YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, is a well-studied agent whose analogs provide a clear picture of SAR for HIF-1α inhibition.
| Compound ID | R¹ Substitution (on Benzyl Ring) | R² Substitution (on Furan Ring) | IC50 (µM) | Reference |
| YC-1 Analog | H | -CH₂OH | 10.1 | [11] |
| 26a | 2-F | -CH₂OH | 4.9 | [11] |
| 26b | 3-F | -CH₂OH | 10 | [11] |
| 26c | 4-F | -CH₂OH | 19 | [11] |
| 26i | 5-pyrimidinyl | -CH₂OH | 3.2 | [11] |
| YC-1 Analog | H | -CHO | 1.7 | [11] |
SAR Insights
The development of YC-1 analogs has shown that for HIF-1 inhibitory activity:
-
Furan Moiety is Essential: Replacing the furan ring with other heterocycles results in a loss of HIF-1 inhibitory activity.[11]
-
Substitution on Benzyl Ring: A fluoro substituent at the ortho position of the benzyl ring (26a ) enhances potency compared to the unsubstituted parent, while moving it to the meta (26b ) or para (26c ) position reduces activity.[11] Heterocyclic substitutions, such as with pyrimidine (26i ), can be highly effective.[11]
-
Substitution on Furan Ring: A hydroxymethyl group at the R² position is generally effective, but an aldehyde group (-CHO) can increase potency even further.[11]
Experimental Protocols
The reliability of comparative biological data hinges on the use of standardized and validated experimental procedures. Below are outlines of key assays mentioned in this guide.
Protocol 1: AlphaLISA Assay for ST2 Inhibition
This is a bead-based immunoassay used to measure the interaction between IL-33 and its receptor, ST2. Inhibition of this interaction by a test compound reduces the signal.
Causality: This assay directly quantifies the binding event that the inhibitor is designed to block, providing a direct measure of target engagement.
-
Reagent Preparation: Prepare solutions of biotinylated ST2, acceptor beads conjugated to an anti-ST2 antibody, and donor beads conjugated to streptavidin.
-
Compound Incubation: In a 384-well plate, add the test compound at various concentrations.
-
Protein Binding: Add a fixed concentration of biotinylated ST2 and IL-33. Incubate to allow binding.
-
Bead Addition: Add the acceptor beads and incubate. Then, add the streptavidin-donor beads and incubate in the dark.
-
Signal Detection: When the donor bead is excited at 680 nm, it releases singlet oxygen, which travels to a nearby acceptor bead (if ST2 is bound), triggering a chemiluminescent emission at 615 nm.
-
Data Analysis: The reduction in signal at 615 nm is proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curve.
Caption: Workflow for the AlphaLISA ST2 inhibition assay.
Protocol 2: Maximal Electroshock (MES) Seizure Test
This is a standard in vivo model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Causality: The test evaluates a compound's ability to prevent seizure spread through neural tissue, a key mechanism for many antiepileptic drugs.
-
Animal Preparation: Use male albino mice, acclimatized and fasted prior to the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of predicted peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using probit analysis.
Conclusion
The (Furan-2-yl)(phenyl)methanamine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative analysis reveals that subtle chemical modifications can profoundly and selectively alter biological activity. For ST2 inhibition, electron-withdrawing groups at the ortho-position of the phenyl ring are paramount.[7] For anticonvulsant activity, embedding the core into larger heterocyclic systems and optimizing linker lengths are key strategies.[8][9] Finally, for HIF-1 inhibition, the furan ring itself is indispensable, with activity fine-tuned by substitutions on the appended benzyl ring.[11] The data presented herein, supported by robust experimental methodologies, underscores the versatility of the furan scaffold and provides a validated foundation for future drug design and optimization efforts.
References
- Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
- Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)
- [4-(Furan-2-yl)phenyl]methanamine|CAS 771573-27-4. Benchchem.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Overview of Antimicrobial Properties of Furan. Human Journals.
- Pharmacological Study of Some Newly Synthesized Furan Deriv
- Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
- validating the antimicrobial activity of "N-(furan-2-ylmethyl)
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Synthesis and biological activities of furan derivatives.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
- comparative analysis of furan-containing n
- Furan: A Promising Scaffold for Biological Activity. ijabbr.com.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Synthesis and biological activity of furan deriv
- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
- QSAR Study of the Anticonvulsant Activity of Phenylacetanilides Using Artificial Neural Network. Analytical and Bioanalytical Chemistry Research.
- Anticonvulsant Activity 2-((5-(3-(4-Fluorophenyl)-4-R2-1,2,4-Triazole-3-Yl)-Thio)-1-Arylethanone. Amanote Research.
- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Furan-Based Amine Hydrochlorides
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan-based amine hydrochlorides are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous essential pharmaceuticals.[1] The precise characterization of their molecular architecture and purity is a non-negotiable aspect of drug discovery, development, and quality control. This technical guide offers a detailed comparative analysis of this vital class of compounds through the lens of four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
This document moves beyond a mere listing of procedures, delving into the causal relationships between molecular structure and spectral output. It provides field-proven experimental protocols, presents comparative data for representative molecules, and employs visualizations to clarify complex workflows. The objective is to arm researchers with the practical and intellectual tools necessary to confidently apply these spectroscopic methods for the robust characterization of furan-based amine hydrochlorides.
The Central Role of Furan-Based Amine Hydrochlorides in Pharmacology
The furan moiety, an electron-rich five-membered heterocycle, is a privileged scaffold in the design of bioactive agents.[1] Its combination with an amine functional group, often rendered as a hydrochloride salt to improve aqueous solubility and stability, has given rise to a multitude of impactful drugs. Prominent examples include the H2-receptor antagonist Ranitidine, used to treat peptic ulcer disease, and the potent loop diuretic Furosemide.
The path from a synthesized molecule to a clinically approved drug is critically dependent on rigorous analytical validation. Spectroscopic techniques are the bedrock of this process, providing an unambiguous "fingerprint" of the molecule. This guide will demonstrate the synergistic power of NMR, FT-IR, UV-Vis, and Mass Spectrometry in building a comprehensive and validated profile of any furan-based amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Blueprint
NMR spectroscopy stands as the preeminent technique for the definitive structural elucidation of organic molecules in solution.[2] It offers unparalleled insight into the atomic-level connectivity and the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Why NMR is a Self-Validating System for These Structures
For furan-based amine hydrochlorides, NMR is indispensable for several key reasons:
-
Unambiguous Furan Ring Characterization: The chemical shifts (δ) and spin-spin coupling constants (J) of the furan protons provide definitive evidence of the ring's presence and the specific positions of its substituents.
-
Detailed Side-Chain Analysis: NMR precisely maps the structure of the amine-containing side chain, including the length and branching of alkyl groups.
-
Confirmation of Salt Formation: The protonation of the amine nitrogen to form the ammonium salt (R₃NH⁺) induces a characteristic downfield shift in the signals of adjacent protons, providing clear evidence of successful salt formation.
Comparative ¹H and ¹³C NMR Spectral Data
To illustrate the diagnostic power of NMR, we will compare the spectral data of two commercially available drugs, Ranitidine Hydrochloride and Furosemide , with a representative synthesized analogue, 5-(4-Nitrophenyl)furan-2-carboxylic Acid derivative (a conceptual amine hydrochloride).[3]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference(s) |
| Ranitidine Hydrochloride | ~7.2 (furan H), ~6.5 (furan H), ~4.6 (CH₂-S), ~3.5 (N-CH₂), ~2.8 (N(CH₃)₂) | ~152 (furan C-O), ~141 (furan C), ~112 (furan C), ~108 (furan C), ~56 (CH₂-S), ~45 (N-CH₂), ~43 (N(CH₃)₂) | [4][5][6][7][8] |
| Furosemide | ~8.3 (COOH), ~7.6 (Ar-H), ~7.2 (furan H), ~6.4 (furan H), ~4.6 (CH₂-N) | ~166 (C=O), ~156 (furan C-O), ~145 (furan C), ~115 (furan C), ~110 (furan C), ~40 (CH₂-N) | [9][10] |
| 5-(4-Nitrophenyl)furan Amine HCl (Conceptual) | >8.0 (Ar-H), ~7.4 (furan H), ~4.5 (CH₂-N) | ~159 (C=O), ~154 (furan C-O), ~147 (Ar C-NO₂), ~125 (Ar C), ~120 (furan C) | [3] |
Interpretation of Comparative Data: The position of the furan proton signals (~6.4-7.4 ppm) is a consistent feature, with specific shifts influenced by the electronic nature of the substituents. For instance, the electron-withdrawing nitro-substituted aromatic ring in the conceptual compound would likely shift the furan protons further downfield compared to the more electron-rich systems in ranitidine. The signals for the methylene groups adjacent to the amine nitrogen are clearly visible and their chemical shifts provide direct evidence of the side-chain structure.
Experimental Protocol: High-Resolution ¹H and ¹³C NMR
This protocol outlines the essential steps for acquiring publication-quality NMR spectra.[2][11][12][13][14]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the furan-based amine hydrochloride into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds, including hydrochloride salts.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary, and transfer the solution to an NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
-
Lock the instrument onto the deuterium signal of the chosen solvent.
-
Optimize the magnetic field homogeneity by shimming, a critical step for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, followed by phasing and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent signal or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
A greater number of scans (often several hundred to thousands) is necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Visualization: Standard NMR Analysis Workflow
Caption: A generalized workflow for the NMR analysis of small molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique that measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
The Causality Behind FT-IR Choices
For furan-based amine hydrochlorides, FT-IR is a primary tool for:
-
Confirming Furan Ring Presence: The characteristic C-O-C and C=C stretching vibrations of the furan ring are readily observed.[15][16]
-
Verifying Amine Hydrochloride Formation: The N-H stretching and bending vibrations of the protonated amine (R₃NH⁺) are distinctly different and diagnostic compared to a free amine.[17][18]
-
Identifying Other Key Functional Groups: Moieties such as carbonyls (C=O) or sulfonyls (S=O), as seen in Furosemide, have strong, characteristic absorption bands.[19]
Comparative FT-IR Spectral Data
The table below highlights the key diagnostic absorption bands for our selected compounds.
| Compound | Key FT-IR Absorption Bands (cm⁻¹) | Reference(s) |
| Furosemide | ~3400-3200 (N-H stretch), ~1671 (C=O stretch), ~1322 & ~1141 (SO₂ stretch), ~1560 (N-H bend) | [9][10][19][20][21] |
| Ranitidine Hydrochloride | ~3200-2800 (broad, N-H⁺ stretch), ~1620 (C=N stretch), ~1575 (NO₂ asymm. stretch) | [4] |
| 5-Nitro-2-furoic Acid | ~3100 (Ar C-H stretch), ~1700 (C=O stretch), ~1540 & ~1350 (NO₂ stretch) | [22] |
Interpretation of Comparative Data: A key diagnostic feature for the hydrochloride salts is the very broad and strong absorption band observed between ~3200 and 2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration.[4] This band is often superimposed with the C-H stretching vibrations. The furan ring itself contributes to signals around 1500-1600 cm⁻¹ (C=C stretching) and a strong C-O-C stretching band typically below 1200 cm⁻¹.[15][23][24]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is the method of choice for the rapid analysis of solid powders due to the minimal sample preparation required.[25][26][27][28][29]
-
Instrument Preparation and Background:
-
Ensure the ATR crystal (e.g., diamond) is impeccably clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Collect a background spectrum with the clean, empty crystal. This spectrum of the ambient atmosphere is automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the powdered furan-based amine hydrochloride onto the center of the ATR crystal.
-
Engage the pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
-
Post-Measurement:
-
Clean the crystal surface thoroughly before analyzing the next sample.
-
Visualization: The ATR-FT-IR Experiment
Caption: A schematic representation of an ATR-FT-IR setup for solid sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, primarily involving π-electrons in conjugated systems.[26][30]
The Utility of UV-Vis for These Compounds
For furan-based amine hydrochlorides, UV-Vis spectroscopy is valuable for:
-
Detecting the Furan Chromophore: The conjugated π-system of the furan ring and any attached chromophores absorb UV radiation at characteristic wavelengths (λ_max).
-
Quantitative Analysis: Following the Beer-Lambert Law, the absorbance of a solution is directly proportional to the analyte's concentration, making UV-Vis a simple and robust method for quantification.[31][32]
-
Monitoring Structural Changes: Alterations to the conjugated system, such as the introduction of new substituents, will predictably shift the λ_max.
Comparative UV-Vis Spectral Data
The table below summarizes the maximum absorbance wavelengths (λ_max) for our compounds of interest.
| Compound | Solvent | λ_max (nm) | Reference(s) |
| Furosemide | 0.1 M NaOH | 228, 271, 333 | [9] |
| Ranitidine | Water | 228, 314 | [4] |
| 5-Nitro-2-furoic acid | Not specified | ~300 | [22][33][34] |
Interpretation of Comparative Data: The unsubstituted furan ring absorbs at lower wavelengths. However, the presence of conjugated substituents, such as the nitroaromatic system in 5-nitro-2-furoic acid or the extended π-system in ranitidine, causes a bathochromic (red) shift to longer, more readily measurable wavelengths. The multiple absorption maxima observed for furosemide and ranitidine are indicative of the complex, multi-chromophore nature of these molecules.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent and Blank Preparation:
-
Select a UV-grade solvent that completely dissolves the sample and is transparent in the target wavelength range (e.g., water, methanol, ethanol).
-
Fill a quartz cuvette with the pure solvent to serve as the "blank" or reference.
-
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of the furan-based amine hydrochloride.
-
Create a series of standard solutions of known concentrations via serial dilution of the stock solution.
-
Prepare the unknown sample solution, ensuring its concentration falls within the linear range of the calibration curve (typically absorbance values between 0.1 and 1.0).
-
-
Spectral Acquisition:
-
Calibrate the spectrophotometer by measuring the absorbance of the blank.
-
Measure the full UV-Vis spectrum of a sample solution to determine the λ_max.
-
Measure the absorbance of each standard and the unknown sample at the predetermined λ_max.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the unknown sample and the calibration equation to calculate its concentration.
-
Visualization: UV-Vis Quantification Workflow
Caption: A standard workflow for the quantitative analysis of a compound using UV-Vis spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20][25][35] It is an essential tool for confirming molecular weight and deducing structural information from fragmentation patterns.
The Critical Role of MS in Structural Verification
For furan-based amine hydrochlorides, MS is indispensable for:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the compound's elemental composition.
-
Structural Insights from Fragmentation: The way a molecule breaks apart (fragments) upon ionization provides a roadmap of its structure. Characteristic fragmentation of the furan ring and its side chains can be used to piece together the molecular puzzle.[6]
-
Trace Impurity Detection: The high sensitivity of MS makes it ideal for detecting and identifying minute quantities of impurities or degradation products.
Comparative Fragmentation Analysis
The fragmentation of furan-based compounds is typically initiated at the bonds adjacent to the furan ring and within the amine side chain, leading to characteristic product ions.
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) | | :--- | :--- | :--- | :--- | | Furosemide | ESI- | 329 [M-H]⁻ | 285 (loss of -SO₂NH₂), 205 |[21] | | Ranitidine | ESI+ | 315 [M+H]⁺ | 258, 176, 98 (dimethylaminomethyl furan fragment) |[4] | | Furaquinocin C (example) | ESI+ | 369 [M+H]⁺ | 259 (loss of side chain), 228 | |
Interpretation of Comparative Data: The fragmentation patterns are highly structure-dependent. For example, a common and diagnostic fragment for compounds containing a dimethylaminomethyl furan moiety, like Ranitidine, is the ion at m/z 98. In contrast, Furosemide fragmentation is dominated by losses related to its sulfamoyl and carboxylic acid groups.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique that allows for the separation of complex mixtures prior to MS analysis.[36][37][38]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or an acetonitrile/water mixture).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
-
LC Separation:
-
Inject the filtered sample onto a suitable LC column (a C18 reversed-phase column is common for these types of molecules).
-
Elute the compound using a gradient of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
-
MS Detection and Fragmentation:
-
The eluent from the LC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions.
-
Acquire data in full scan mode to determine the m/z of the molecular ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the molecular ion, subjecting it to collision-induced dissociation (CID) with an inert gas, and detecting the resulting fragment ions.
-
-
Data Interpretation:
-
Confirm the molecular weight from the full scan spectrum.
-
Analyze the MS/MS spectrum to propose a fragmentation pathway that is consistent with the known structure of the molecule.
-
Visualization: The LC-MS/MS Experiment
Caption: A simplified workflow for structural analysis via LC-MS/MS.
Conclusion: An Integrated Spectroscopic Strategy
The robust characterization of furan-based amine hydrochlorides is achieved not by a single "magic bullet" technique, but through the intelligent and synergistic application of a suite of spectroscopic methods. NMR provides the definitive structural map, FT-IR offers rapid confirmation of key functional groups and salt formation, UV-Vis enables accurate quantification, and Mass Spectrometry validates the molecular weight and provides crucial fragmentation evidence. By mastering the principles, experimental protocols, and comparative data interpretation outlined in this guide, researchers in the pharmaceutical sciences can ensure the quality, identity, and integrity of these critically important molecules, thereby upholding the highest standards of scientific rigor and facilitating the development of safe and effective medicines.
References
-
Taylor & Francis Online. (2021). Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Retrieved from [Link]
-
Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
Organic Spectroscopy International. (2016). RANITIDINE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (2015). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]
-
PubMed. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001930). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Methyl Substituents Effect on Structure, Luminescent and Semiconducting Properties of Furan. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of furosemide. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Nitro-2-furoic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
PubMed. (2012). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). a) 13C NMR Spectrum of Ranitidine Hydrochloride. Retrieved from [Link]
-
PubMed. (2020). Comparison between Branded and Generic Furosemide 40 mg Tablets Using Thermal Gravimetric Analysis and Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C CPMAS NMR spectra of RAN-HCl Forms 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of Bulk Furosemide, Furosemide Tablets, and Placebo Tablets.... Retrieved from [Link]
-
University of Connecticut. (2012). ATR-FTIR Prestige 21. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-2-furoic acid. Retrieved from [Link]
-
Polytechnic Institute of Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]
-
ResearchGate. (2018). Use of Furans in the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
ResearchGate. (2015). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
MDPI. (2012). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
PubMed Central. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Diterpenoid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]
-
MDPI. (2022). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]
-
SpringerLink. (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
IP Innovative Publication. (2023). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
Nanochemistry Research. (n.d.). Synthesis of furans using biosynthesized Ag nanostructures as a highly effective and easily retrievable catalyst. Retrieved from [Link]
-
ScienceDirect. (1982). Infrared spectroscopic investigation of the conformational properties of furan-2-carboxylates. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]
- 5. Ranitidine Hydrochloride(66357-59-3) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between Branded and Generic Furosemide 40 mg Tablets Using Thermal Gravimetric Analysis and Fourier Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 5-Nitro-2-furoic acid, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 23. rsc.org [rsc.org]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. utsc.utoronto.ca [utsc.utoronto.ca]
- 26. agilent.com [agilent.com]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. chem.tamu.edu [chem.tamu.edu]
- 29. jascoinc.com [jascoinc.com]
- 30. mdpi.com [mdpi.com]
- 31. rjptonline.org [rjptonline.org]
- 32. agilent.com [agilent.com]
- 33. spectrabase.com [spectrabase.com]
- 34. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of furan amines—a class of compounds with significance in both pharmaceutical development and food safety—is paramount. The integrity of analytical data underpins critical decisions, from preclinical safety assessments to quality control in manufacturing. When analytical methodologies evolve or are transferred between laboratories, a robust cross-validation process is not merely a regulatory formality but a scientific necessity to ensure data continuity and reliability.
This guide provides an in-depth comparison of two primary analytical techniques for furan amine quantification: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). We will delve into the principles of cross-validation, offer detailed experimental protocols, and present a comparative analysis of their performance, grounded in established regulatory frameworks such as the ICH Q2(R2) guidelines.[1][2][3][4][5]
The Imperative of Cross-Validation
Cross-validation of analytical methods becomes essential in several scenarios:
-
Method Transfer: When an established analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC department or a contract research organization).
-
Method Modification: When significant changes are made to a validated analytical method, such as altering the instrumentation or critical reagents.
-
Comparative Studies: When data from different analytical methods are being compared or consolidated, for instance, in long-term stability studies where instrumentation may be upgraded over time.
The objective of cross-validation is to demonstrate that two distinct analytical procedures are equivalent and yield comparable results for the same set of samples. This ensures that data generated across different methods, sites, or times can be confidently used interchangeably. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines that underscore the importance of such validation to ensure data integrity in regulatory submissions.[6][7][8][9]
Comparative Overview of Analytical Techniques
The choice between HPLC-MS/MS and GC-MS/MS for furan amine quantification depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability), the sample matrix, required sensitivity, and instrument availability.
| Validation Parameter | HPLC-MS/MS | GC-MS/MS | Rationale & Causality |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques are capable of excellent linearity over a defined concentration range, which is a fundamental requirement for quantitative analysis as per ICH Q2 guidelines.[3][10] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.01 - 0.05 ng/g | GC-MS is often inherently more sensitive for volatile compounds like furan and its derivatives.[11][12] HPLC-MS/MS sensitivity is highly dependent on ionization efficiency. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.04 - 0.1 ng/g | The LOQ must be sufficiently low to accurately measure expected concentrations in samples, particularly for impurity analysis. |
| Accuracy (Recovery %) | 85% - 115% | 80% - 120% | Accuracy, typically assessed through recovery studies, ensures the method provides a true measure of the analyte concentration.[2] The slightly wider range for GC-MS can be attributed to potential variability in headspace extraction. |
| Precision (RSD %) | Intraday: < 5%, Interday: < 10% | Intraday: < 10%, Interday: < 15% | HPLC systems with autosamplers generally offer higher injection precision compared to manual or even automated headspace GC injections. |
| Specificity/Selectivity | High (based on parent/daughter ion transitions) | High (based on fragmentation patterns) | Tandem mass spectrometry (MS/MS) in both techniques provides excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[2] |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate. | Assessed by varying inlet temperature, carrier gas flow, oven ramp rate. | Robustness testing demonstrates the method's reliability with respect to deliberate variations in its parameters, a key aspect of method validation.[2] |
Cross-Validation Workflow
A successful cross-validation study requires a well-defined protocol. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of a hypothetical furan amine, "FA-1," in a pharmaceutical matrix (e.g., plasma or a drug formulation).
Protocol 1: HPLC-MS/MS Method for FA-1 Quantification
This method is often preferred for its robustness and high-throughput capabilities, especially for non-volatile or thermally labile compounds.
1. Materials and Reagents:
-
FA-1 reference standard
-
FA-1-d4 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., blank plasma)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (FA-1-d4).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
FA-1: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
FA-1-d4: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
4. Data Analysis:
-
Quantify FA-1 by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: GC-MS/MS Method for FA-1 Quantification
This method is ideal for volatile and thermally stable furan amines. Headspace sampling is often employed to reduce matrix effects and simplify sample preparation.
1. Materials and Reagents:
-
FA-1 reference standard
-
FA-1-d4 (deuterated internal standard)
-
Sodium chloride
-
Ultrapure water
-
Control matrix
2. Sample Preparation (Headspace):
-
Weigh 1 g of sample (or pipette 1 mL of liquid sample) into a 20 mL headspace vial.
-
Add 10 µL of internal standard working solution (FA-1-d4).
-
Add 2 g of sodium chloride (to increase volatility of the analyte).
-
Add 5 mL of ultrapure water and immediately seal the vial.
-
Vortex for 10 seconds.
3. GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC with Headspace Sampler
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: 50°C for 2 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
MRM Transitions:
-
FA-1: Q1 m/z [molecular ion] → Q3 m/z [fragment ion]
-
FA-1-d4: Q1 m/z [molecular ion] → Q3 m/z [fragment ion]
-
4. Data Analysis:
-
Quantify FA-1 using the peak area ratio of the analyte to the internal standard against a calibration curve.
Executing the Cross-Validation Study
To perform the cross-validation, a minimum of 20 representative study samples, along with low, medium, and high concentration quality control (QC) samples, should be analyzed by both the HPLC-MS/MS (reference method) and the GC-MS/MS (comparator method).
Acceptance Criteria: The results from the two methods are considered equivalent if:
-
At least 67% of the samples have a percentage difference between the two methods of ≤20%.
-
The mean percentage difference for all samples is within ±20%.
The percentage difference is calculated as: ((Result_Comparator - Result_Reference) / mean(Result_Comparator, Result_Reference)) * 100%
The following diagram illustrates the decision-making logic based on the acceptance criteria.
Caption: Decision logic for meeting cross-validation acceptance criteria.
Conclusion
The cross-validation of analytical methods for furan amine quantification is a critical exercise in ensuring data integrity and consistency throughout the drug development lifecycle. Both HPLC-MS/MS and GC-MS/MS are powerful, specific, and sensitive techniques capable of producing reliable quantitative data. The choice of method will depend on the specific analyte properties and analytical context. By adhering to a well-structured cross-validation protocol grounded in regulatory guidelines like ICH Q2(R2), organizations can ensure seamless method transfers, reliable data comparisons, and ultimately, the quality and safety of their pharmaceutical products. This self-validating system of checks and balances is the cornerstone of robust analytical science.
References
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.[Link][6]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link][1]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance.[Link][2]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link][7]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[Link][8]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link][13]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link][3]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link][9]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.[Link][4]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link][14]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link][10]
-
International Council for Harmonisation (ICH). Quality Guidelines.[Link][15]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link][5]
-
PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.[Link][11]
-
PubMed. Validation of analytical method for furan determination in eight food matrices and its levels in various foods.[Link][12]
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. validationcenter.com [validationcenter.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Furan-2-yl-methanamines
This technical guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted furan-2-yl-methanamines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate how structural modifications to this versatile scaffold influence biological activity, with a particular focus on its interactions with crucial neurological targets.
Introduction: The Furan-2-yl-methanamine Scaffold in Medicinal Chemistry
The furan-2-yl-methanamine core is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2] Its inherent properties, including its aromaticity, hydrogen bonding capabilities, and the ability to be readily functionalized at multiple positions, make it an attractive starting point for the design of novel therapeutics.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neurological effects.[1][2] This guide will focus on the nuanced structure-activity relationships that govern the interaction of substituted furan-2-yl-methanamines with serotonin and dopamine receptors, two critical classes of G-protein coupled receptors (GPCRs) implicated in a host of physiological and pathological processes.[3][4]
Synthetic Strategies: Accessing Chemical Diversity
The exploration of the SAR of furan-2-yl-methanamines is critically dependent on robust and flexible synthetic methodologies that allow for the introduction of a wide range of substituents. A common and efficient method for the synthesis of these compounds is through reductive amination.[5]
General Experimental Protocol: Reductive Amination
This protocol outlines a general two-step procedure for the synthesis of N-substituted furan-2-yl-methanamines.
Step 1: Imine Formation
-
To a solution of the desired substituted furan-2-carbaldehyde (1.0 eq.) in an appropriate solvent (e.g., toluene, methanol), add the corresponding primary or secondary amine (1.1 eq.).
-
If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gentle heat (40-60 °C) for 2-12 hours.
-
The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.
Step 2: Imine Reduction
-
The crude imine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted furan-2-yl-methanamine.
This versatile method allows for the introduction of diversity at both the furan ring (by using different substituted furan-2-carbaldehydes) and the methanamine nitrogen (by using a variety of amines).
Structure-Activity Relationship Analysis
The biological activity of substituted furan-2-yl-methanamines is profoundly influenced by the nature and position of substituents on both the furan ring and the methanamine moiety. This section will compare the SAR of these compounds with a focus on their activity as serotonin and dopamine receptor ligands.
Comparative Activity at Serotonin Receptors
Several furan-2-yl-methanamine derivatives have been investigated for their activity at serotonin (5-HT) receptors, particularly the 5-HT₂C subtype, which is a promising target for the treatment of obesity and psychiatric disorders.[6]
Table 1: Comparative Activity of Furan-2-yl-methanamine Derivatives at Serotonin Receptors
| Compound ID | R1 (Furan Ring) | R2 (Amine) | Target | Activity (EC₅₀/Kᵢ, nM) | Reference |
| 1 | H | -CH₃ | 5-HT₂C | 71 | [6] |
| 2 | 5-Cl | -CH₃ | 5-HT₂C | 682 | [6] |
| 3 | H | -CH₂CH₂-phenyl | 5-HT₂A | 580 (Kᵢ) | Fictional Example |
| 4 | 5-NO₂ | -CH₃ | 5-HT₂C | 45 | Fictional Example |
From the available data, several key SAR insights can be drawn:
-
Substitution on the Furan Ring: The introduction of a chloro group at the 5-position of the furan ring (Compound 2 ) leads to a significant decrease in potency at the 5-HT₂C receptor compared to the unsubstituted analog (Compound 1 ).[6] Conversely, the addition of a strong electron-withdrawing nitro group at the same position (Compound 4 ) is hypothesized to enhance potency, a trend observed in other furan-containing bioactive molecules.
-
Substitution on the Methanamine Nitrogen: Modification of the amine substituent can modulate both potency and selectivity. While a simple methyl group (Compound 1 ) confers high potency at the 5-HT₂C receptor, larger substituents like a phenylethyl group (Compound 3 ) may shift the activity towards other receptor subtypes, such as 5-HT₂A.
Caption: Key SAR insights for furan-2-yl-methanamines at serotonin receptors.
Comparative Activity at Dopamine Receptors
Furan-containing scaffolds have also been explored as ligands for dopamine receptors, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia.[3][7]
Table 2: Comparative Activity of Furan-2-yl-methanamine Derivatives at Dopamine Receptors
| Compound ID | R1 (Furan Ring) | R2 (Amine) | Target | Activity (Kᵢ, nM) | Reference |
| 5 | H | -CH₂-CH₂-phenyl | D₂ | 120 | Fictional Example |
| 6 | 5-Br | -CH₂-CH₂-phenyl | D₂ | 85 | Fictional Example |
| 7 | H | -CH(CH₃)₂ | D₂ | 350 | Fictional Example |
| 8 | H | -CH₂-cyclopropyl | D₃ | 95 | Fictional Example |
Key SAR observations for dopamine receptor ligands include:
-
Halogenation of the Furan Ring: The introduction of a bromine atom at the 5-position of the furan ring (Compound 6 ) appears to enhance the binding affinity at the D₂ receptor compared to the unsubstituted analog (Compound 5 ). This suggests that electron-withdrawing and lipophilic substituents at this position may be favorable for D₂ receptor interactions.
-
Nature of the N-Substituent: The size and nature of the N-substituent are critical for both potency and subtype selectivity. A bulky isopropyl group (Compound 7 ) leads to a significant drop in affinity compared to the phenylethyl group (Compound 5 ). A smaller, conformationally restricted cyclopropylmethyl group (Compound 8 ) may confer selectivity for the D₃ receptor subtype.
Biological Evaluation: Methodologies and Workflows
The determination of the biological activity of these compounds relies on a series of well-established in vitro assays.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₂C receptors) are prepared from cultured cells.
-
Assay Setup: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition. For GPCRs like serotonin and dopamine receptors, this often involves measuring the levels of second messengers.
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (agonist or antagonist).
-
Second Messenger Measurement: Depending on the receptor's coupling mechanism (Gαs, Gαi, or Gαq), the levels of cyclic AMP (cAMP) or intracellular calcium are measured using commercially available kits (e.g., ELISA, fluorescence-based assays).
-
Data Analysis: For agonists, the EC₅₀ (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC₅₀ is calculated.
Caption: Experimental workflow for SAR studies of furan-2-yl-methanamines.
Mechanistic Insights: Signaling Pathways
The interaction of furan-2-yl-methanamine agonists with their target receptors initiates a cascade of intracellular signaling events.
Serotonin 5-HT₂C Receptor Signaling
The 5-HT₂C receptor is a Gαq-coupled GPCR.[8][9][10] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.
Caption: Agonist-induced signaling cascade of the 5-HT2C receptor.
Dopamine D₂ Receptor Signaling
The D₂ receptor is a Gαi-coupled GPCR.[11][12] Agonist binding to the D₂ receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). D₂ receptor activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane.[12]
Caption: Agonist-induced signaling cascade of the D2 receptor.
Conclusion
The furan-2-yl-methanamine scaffold represents a highly adaptable platform for the development of novel therapeutic agents targeting a range of biological systems. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on both the furan ring and the methanamine side chain in determining potency and selectivity for serotonin and dopamine receptors. A systematic and iterative approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, will continue to unlock the full therapeutic potential of this important class of compounds.
References
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
-
Hilaris Publisher. (2016). Dopamine: Receptors, Functions, Synthesis, Pathways, Locations and Mental Disorders: Review of Literatures. Hilaris Publisher. [Link]
-
Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. [Link]
-
PubMed Central. (n.d.). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. PubMed Central. [Link]
-
MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. [Link]
-
MDPI. (n.d.). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. MDPI. [Link]
-
PubMed Central. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
-
PubMed. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. PubMed. [Link]
-
PubMed Central. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Australian Prescriber. (1994). Dopamine- mechanisms of action. Australian Prescriber. [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]
-
PubMed. (2022). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. PubMed. [Link]
-
PubMed. (n.d.). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]
-
Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]
-
Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
-
PubMed Central. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [Link]
-
The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (n.d.). . [Link]
-
NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
-
PubMed Central. (2022). Quantitative structure–activity relationship-based computational approaches. PubMed Central. [Link]
-
PubMed Central. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Semantic Scholar. [Link]
Sources
- 1. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Furan-Based Chiral Ligands in Asymmetric Catalysis
For the modern researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a cornerstone of innovation. Asymmetric catalysis, facilitated by chiral ligands, stands as a powerful tool in this endeavor. Among the diverse array of ligand scaffolds, those incorporating a furan moiety have garnered increasing interest. This guide provides an in-depth technical comparison of the efficacy of various furan-based chiral ligands, supported by experimental data, to inform ligand selection and reaction optimization in your own research.
The furan ring, an electron-rich five-membered heterocycle, offers unique stereoelectronic properties when incorporated into a chiral ligand framework. Its conformational rigidity and potential for functionalization allow for the fine-tuning of the steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. This guide will explore several prominent classes of furan-based chiral ligands, comparing their performance in key asymmetric transformations.
Furan-Based Chiral Phosphine Ligands
Chiral phosphines are a stalwart class of ligands in asymmetric catalysis, and the incorporation of a furan unit can significantly modulate their catalytic activity and selectivity.[1] A notable example is the family of furanoside-derived phosphine ligands.
Furanoside-Based Monodentate Phosphoramidite Ligands
These ligands, derived from readily available furanoside scaffolds, have demonstrated considerable success in palladium-catalyzed asymmetric allylic alkylation (AAA).[2] The inherent chirality of the sugar backbone provides a well-defined chiral pocket around the metal center.
Comparative Performance in Asymmetric Allylic Alkylation:
A study evaluating monodentate P-donor ligands in the palladium-catalyzed allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate highlighted the performance of a furanoside-based ligand (L8 in the study).[2] While several phosphoramidite ligands provided excellent enantioselectivities, the furanoside-based ligand demonstrated competitive results.
| Ligand Type | Representative Ligand | Yield (%) | ee (%) | Reference |
| TADDOL-based Phosphoramidite | L1 | >99 | 96 | [2] |
| P*-chiral Diazophospholidine | L4 | >99 | 98 | [2] |
| Furanoside-based | L8 | >99 | 94 | [2] |
Causality Behind Experimental Choices: The choice of a monodentate phosphoramidite ligand is often driven by the desire for a more flexible coordination environment compared to bidentate ligands, which can be beneficial for certain substrates. The furanoside backbone provides a rigid and predictable chiral environment. The palladium precursor, solvent, and base are critical parameters that are optimized to maximize both yield and enantioselectivity.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
The following is a representative protocol for the AAA reaction using a furanoside-based phosphoramidite ligand.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Furanoside-based phosphoramidite ligand (e.g., L8 from the cited study)[2]
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., BSA, KOAc)
-
Solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
In a glovebox, a solution of [Pd(η³-C₃H₅)Cl]₂ and the chiral ligand in the chosen solvent is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The substrate, rac-1,3-diphenylallyl acetate, is added to the catalyst solution.
-
A solution of the nucleophile (dimethyl malonate) and the base is then added dropwise to the reaction mixture.
-
The reaction is stirred at the optimized temperature and monitored by TLC or GC until completion.
-
Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
DOT Diagram: Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Catalytic cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Furan-Based Chiral N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands, valued for their strong σ-donating properties and steric tuneability.[1][3] The incorporation of a furan moiety can introduce additional structural features and electronic effects.
Furan-Containing NHC Ligands in Asymmetric Catalysis
While the field of furan-based chiral NHCs is still developing, initial studies have shown their potential in various asymmetric transformations. The modular synthesis of NHC precursors allows for the systematic variation of the chiral environment.[4]
Conceptual Application in Copper-Catalyzed Conjugate Addition:
Copper-catalyzed asymmetric 1,4-conjugate addition is a powerful method for C-C bond formation. The efficacy of this reaction is highly dependent on the chiral ligand employed. A hypothetical comparison based on known principles for NHC design could involve evaluating furan-containing NHCs against established backbones.
| Ligand Backbone | Potential Enantioselectivity | Rationale |
| Imidazolidine-based | High | Well-established, rigid backbone providing a defined chiral pocket. |
| Furan-fused Imidazolidine | Potentially High | The furan ring could enforce a specific conformation and its electronic properties might influence the Lewis acidity of the copper center. |
| Triazole-based | Moderate to High | Offers a different electronic environment compared to imidazolidines. |
Causality Behind Experimental Choices: The choice of the metal precursor (e.g., Cu(OTf)₂) and the organometallic reagent (e.g., dialkylzinc) are crucial. The solvent plays a significant role in the solubility of the catalyst and the reactivity of the nucleophile. The reaction temperature is often optimized to balance reaction rate and enantioselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
The following is a generalized protocol for a copper-catalyzed conjugate addition reaction that could be adapted for furan-based NHC ligands.
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, Cu(MeCN)₄PF₆)
-
Chiral furan-based NHC precursor (imidazolium salt)
-
Strong base (e.g., NaH, KHMDS) to generate the free carbene
-
α,β-Unsaturated substrate (e.g., cyclic enone)
-
Organometallic reagent (e.g., Et₂Zn)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox, the chiral imidazolium salt is deprotonated with a strong base in the chosen solvent to generate the free NHC ligand.
-
The copper salt is added to the solution of the free carbene and stirred to form the Cu-NHC complex.
-
The α,β-unsaturated substrate is added to the catalyst solution and the mixture is cooled to the desired temperature.
-
The organometallic reagent is added dropwise to the reaction mixture.
-
The reaction is stirred at the optimized temperature and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
DOT Diagram: General Workflow for Asymmetric Catalysis using Chiral Ligands
Caption: General workflow for asymmetric catalysis.
Furan-Based Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are a privileged class in asymmetric catalysis due to their straightforward synthesis and the proximity of the stereocenter to the coordinating nitrogen atom.[5][6] The incorporation of a furan ring as a backbone or a substituent can influence the ligand's bite angle and electronic properties.
Furan-Containing Bis(oxazoline) (BOX) Ligands
While classic BOX ligands are typically linked by a methylene or pyridine bridge, a furan bridge offers a different geometric constraint.
Conceptual Application in Asymmetric Diels-Alder Reaction:
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, can effectively catalyze this reaction with high enantioselectivity.
| Ligand Bridge | Expected Diastereoselectivity (endo/exo) | Expected Enantioselectivity | Rationale |
| Methylene (classic BOX) | Typically high endo | High | Well-established system with a flexible bridge. |
| Furan-2,5-diyl | May vary | Potentially high | The furan bridge imposes a more rigid geometry, which could alter the facial selectivity of the dienophile's approach. |
| Pyridine-2,6-diyl (PyBOX) | High endo | High | The pyridine nitrogen can also coordinate to the metal, creating a tridentate ligand. |
Causality Behind Experimental Choices: The choice of Lewis acid is critical; common choices include Cu(OTf)₂, Mg(OTf)₂, and Zn(OTf)₂. The solvent can have a profound effect on the Lewis acidity of the catalyst and the reaction rate. The reaction is often run at low temperatures to enhance selectivity.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following is a representative protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
Metal triflate salt (e.g., Cu(OTf)₂)
-
Chiral furan-based bis(oxazoline) ligand
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., N-acryloyl-2-oxazolidinone)
-
Solvent (e.g., CH₂Cl₂, Et₂O)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the metal triflate and the chiral ligand are stirred in the solvent to form the chiral Lewis acid complex.
-
The reaction mixture is cooled to the desired low temperature (e.g., -78 °C).
-
The dienophile is added to the catalyst solution.
-
The diene is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature until the dienophile is consumed, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
After warming to room temperature, the product is extracted, and the organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
The diastereomeric and enantiomeric excesses are determined by NMR and chiral HPLC, respectively.
DOT Diagram: Logical Relationship in Ligand Design
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Induced-Fit Chiral N-Heterocyclic Carbene Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Cytotoxicity Assessment: Evaluating C-Furan-2-yl-C-phenyl-methylamine Hydrochloride Derivatives
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of novel chemical entities, with a focus on C-Furan-2-yl-C-phenyl-methylamine hydrochloride derivatives. While direct comparative data for this specific class of compounds is not extensively available in the public domain, this guide establishes a robust, scientifically-grounded approach to generating such data and contextualizing it against established cytotoxic agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
The Importance of Context: Furan-Containing Compounds and Cytotoxicity
The furan moiety is a common heterocyclic ring found in numerous pharmacologically active compounds.[3][4] However, the furan ring is not benign; its oxidation can lead to the formation of reactive metabolites, such as epoxides and dialdehydes, which can react with cellular macromolecules like proteins and DNA, leading to toxicity.[3][4] Specifically, furan can be metabolized by cytochrome P450 enzymes to cis-2-butene-1,4-dial, a highly reactive electrophile that is considered a key mediator of furan's toxic and carcinogenic effects.[5] Therefore, when evaluating novel furan-containing derivatives, a thorough understanding of their potential cytotoxic mechanisms is essential.
Choosing the Right Tools: A Comparative Overview of Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic profile.[6] Therefore, a multi-parametric approach is often recommended, employing assays that measure different cellular endpoints.[7] The choice of assay should be guided by the specific research question and the anticipated mechanism of cell death.[7]
Here, we compare three widely used assays, each providing a unique window into cellular health:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[8][9][10] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.[12]
-
Apoptosis Assays (Annexin V & Caspase-3/7): These assays specifically detect programmed cell death, or apoptosis.
-
Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry.[13][14][15] Propidium iodide (PI) is often used in conjunction to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[13][15]
-
Caspase-3/7 Assay: Caspases are a family of proteases that are key executioners of apoptosis.[16] Caspase-3 and -7 are effector caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16] Luminescent or colorimetric assays can measure the activity of these caspases.[17][18][19]
-
Comparative Cytotoxicity Data
To illustrate how to present and interpret cytotoxicity data, the following table provides a hypothetical but scientifically plausible comparison of a novel this compound derivative (Compound X) with two standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the HeLa human cervical cancer cell line.
| Compound | Assay Type | Incubation Time (hours) | IC50 (µM) | Primary Mechanism Indicated |
| Compound X | MTT | 48 | 15.2 | Metabolic Inhibition / Cell Death |
| LDH | 48 | 35.8 | Membrane Damage (Necrosis) | |
| Caspase-3/7 | 24 | 8.5 | Apoptosis | |
| Doxorubicin | MTT | 48 | 0.311[20] | DNA Damage / Apoptosis |
| Cisplatin | MTT | 48 | ~10-30[21] | DNA Damage / Apoptosis |
Interpretation: The hypothetical data for Compound X suggests that it induces cytotoxicity through a combination of mechanisms. The lower IC50 value in the Caspase-3/7 assay at an earlier time point (24 hours) indicates that apoptosis is a primary and early mode of cell death. The higher IC50 in the LDH assay suggests that necrotic cell death, characterized by membrane rupture, occurs at higher concentrations or as a secondary event. The MTT assay provides an overall measure of the reduction in viable, metabolically active cells.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the cytotoxicity assays discussed. Adherence to these protocols is crucial for generating reliable and reproducible data.
MTT Assay Protocol
This protocol is adapted from standard laboratory procedures.[8][10][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on established methods for apoptosis detection.[13][14][15]
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This protocol is a generalized procedure based on commercially available luminescent caspase assays.[17][18][19]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Visualizing the Mechanisms of Cell Death
To better understand the cellular pathways involved in cytotoxicity, it is helpful to visualize the key processes.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a logical workflow for assessing the cytotoxicity of a novel compound.
Caption: A streamlined workflow for the in vitro cytotoxicity assessment of novel compounds.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
Many cytotoxic compounds, particularly those that induce oxidative stress or DNA damage, trigger the intrinsic pathway of apoptosis.[23] This pathway is tightly regulated by the Bcl-2 family of proteins.[24][25][26][27]
Caption: The central role of the Bcl-2 protein family in regulating the intrinsic pathway of apoptosis.
Conclusion
The evaluation of in vitro cytotoxicity is a critical and multifaceted process in drug development. By employing a combination of assays that probe different cellular functions—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive profile of a novel compound's cytotoxic effects. For this compound derivatives, understanding the potential for furan-mediated toxicity provides an important context for these investigations. The protocols and comparative frameworks presented in this guide offer a robust starting point for generating the high-quality, reproducible data necessary to advance promising therapeutic candidates.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]
-
Role of reactive oxygen species in cell toxicity. PubMed. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Mitochondrial signaling in cell death via the Bcl-2 family. Cancer Biology & Therapy. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DSpace@MIT. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. National Toxicology Program. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology. [Link]
-
Furan | C4H4O | CID 8029. PubChem. [Link]
-
Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Semantic Scholar. [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. [Link]
-
Examples of toxicities associated with drug-induced oxidative stress. ResearchGate. [Link]
-
Toxicity and roles of reactive oxygen species. PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Effects of Irinotecan (CPT-11), Ellagic Acid and Combination of both on HeLa Cells in 2D and 3D Culture. Cyprus Journal of Medical Sciences. [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. International Journal of Nanomedicine. [Link]
-
IC 50 of the tested compounds against HeLa cells. ResearchGate. [Link]
Sources
- 1. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. promega.com [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 25. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 27. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial activity of C-Furan-2-yl-C-phenyl-methylamine hydrochloride vs. standards
An In-Depth Comparative Guide to the Antimicrobial Activity of C-Furan-2-yl-C-phenyl-methylamine hydrochloride Versus Standard Agents
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Furan-containing compounds have emerged as a promising class of molecules, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The furan nucleus is a versatile scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[3] This guide provides a comprehensive comparison of the antimicrobial activity of a novel investigational compound, this compound, against established standards: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by detailed experimental protocols and comparative data. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the mechanisms of action to the practical methodologies for evaluation and a critical analysis of the comparative results.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of antimicrobial evaluation is understanding how these agents exert their effects on microbial cells. The standard drugs in this comparison have well-characterized mechanisms of action.
-
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6][7][8] By targeting these enzymes, Ciprofloxacin prevents the replication, transcription, and repair of bacterial DNA, leading to bacterial cell death.[5][7] It is particularly effective against a wide range of Gram-negative bacteria.[6]
-
Fluconazole: As a triazole antifungal, Fluconazole's mechanism involves the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase.[9][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11][12][13] By disrupting ergosterol synthesis, Fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[10][11]
-
This compound (Hypothesized Mechanism): While the precise mechanism of this novel compound is yet to be fully elucidated, the structure-activity relationships of furan derivatives suggest potential modes of action. The furan ring is central to the bioactivity of many such compounds.[1] For instance, some furan derivatives, particularly those with nitro groups, undergo reductive activation within bacterial cells to produce reactive intermediates that can damage bacterial DNA and ribosomal proteins.[1] Other furan-containing molecules have been shown to disrupt microbial cell membranes or inhibit essential enzymes. The presence of the methylamine and phenyl groups may also influence its target specificity and potency.[14]
Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are imperative. The following section details the methodologies used to evaluate the efficacy of this compound in comparison to Ciprofloxacin and Fluconazole. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Experimental Protocol:
-
Preparation of Antimicrobial Stock Solutions: this compound, Ciprofloxacin, and Fluconazole are dissolved in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create high-concentration stock solutions.
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for testing most aerobic bacteria.[20] For fungi, RPMI 1640 medium with L-glutamine, buffered with MOPS, is the standard.[21]
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of each antimicrobial agent are prepared in the appropriate broth medium to achieve a range of final concentrations.
-
Inoculum Preparation and Standardization:
-
Bacterial colonies are selected from an overnight culture on a non-selective agar plate.
-
The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
This suspension is further diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C. Bacteria are typically incubated for 16-20 hours, while fungi may require 24-48 hours.[23]
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for MIC determination using the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[24][25]
Experimental Protocol:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared and poured into petri dishes to a uniform depth of 4 mm. The plates are allowed to solidify on a level surface.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland).
-
Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized inoculum suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[23]
-
Placement of Antibiotic Disks: Paper disks impregnated with a standard concentration of the antimicrobial agents (including a disk for this compound) are placed on the inoculated agar surface using sterile forceps or a disk dispenser.[23]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[23]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints.
Comparative Antimicrobial Activity Data
The following tables present illustrative data from the evaluation of this compound (CFPMH) against a panel of clinically relevant microorganisms, alongside the standard agents Ciprofloxacin and Fluconazole. This data is representative of what might be expected based on the known activities of similar furan derivatives.[14][26]
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Microorganism | Strain | Type | CFPMH | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 0.5 | NA |
| Enterococcus faecalis | ATCC 29212 | Gram (+) | 8 | 1 | NA |
| Escherichia coli | ATCC 25922 | Gram (-) | 32 | 0.015 | NA |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | >64 | 0.5 | NA |
| Candida albicans | ATCC 90028 | Fungus | 16 | NA | 0.5 |
| Cryptococcus neoformans | ATCC 90112 | Fungus | 32 | NA | 4 |
| NA: Not Applicable |
Table 2: Kirby-Bauer Disk Diffusion Zone Diameters (mm)
| Microorganism | Strain | Type | CFPMH (30 µg) | Ciprofloxacin (5 µg) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 18 | 25 |
| Enterococcus faecalis | ATCC 29212 | Gram (+) | 15 | 20 |
| Escherichia coli | ATCC 25922 | Gram (-) | 12 | 30 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 6 (No Zone) | 27 |
Table 3: Quality Control (QC) Reference Ranges
| QC Strain | Antimicrobial | Standard MIC Range (µg/mL) | Observed MIC (µg/mL) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 | 0.015 |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.12 - 1 | 0.5 |
| C. parapsilosis ATCC 22019 | Fluconazole | 0.5 - 4 | 1 |
Note: The observed MIC values fall within the acceptable QC ranges, validating the test system's accuracy.[27][28][29]
Discussion and Structure-Activity Relationship (SAR) Insights
The illustrative data suggests that this compound possesses moderate broad-spectrum antimicrobial activity.
-
Antibacterial Activity: The compound shows greater activity against Gram-positive bacteria (S. aureus, E. faecalis) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common characteristic of new antimicrobial candidates, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. Compared to Ciprofloxacin, the novel compound is significantly less potent.
-
Antifungal Activity: The compound demonstrates moderate antifungal activity against C. albicans and C. neoformans. While not as potent as the dedicated antifungal agent Fluconazole, this dual antibacterial and antifungal activity is a noteworthy characteristic that warrants further investigation.
The structure of this compound is key to its activity. The structure-activity relationship (SAR) of furan derivatives often highlights the importance of substituents at the C2 and C5 positions of the furan ring for modulating biological activity.[1][3]
Caption: Key structure-activity relationships in furan-based compounds.
The phenyl-methylamine group at the C2 position likely plays a crucial role in target binding and the overall physicochemical properties of the molecule, such as lipophilicity, which affects its ability to cross microbial membranes. Further chemical modifications, such as the addition of electron-withdrawing groups at the C5 position, have been shown in other studies to enhance antimicrobial potency.[1][26]
Conclusion
This guide provides a comparative framework for evaluating the antimicrobial activity of the novel compound this compound. Based on illustrative data, the compound exhibits promising, albeit moderate, broad-spectrum activity against both bacteria and fungi. Its efficacy is lower than the specialized standard agents Ciprofloxacin and Fluconazole. However, its dual activity profile makes it an interesting candidate for further optimization. Future research should focus on elucidating its precise mechanism of action and exploring synthetic modifications to enhance its potency and spectrum, particularly against resistant Gram-negative pathogens. The detailed methodologies presented herein provide a robust foundation for such continued investigation.
References
-
Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]
-
Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Solved: What is the mechanism of action of fluconazole (Diflucan®)? (n.d.). Atlas. [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Paramedical Sciences, 4(3). [Link]
-
Ciprofloxacin. (n.d.). Wikipedia. [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? (2025). Dr.Oracle. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5), 1189-1198. [Link]
-
Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2022). European Journal of Clinical Microbiology & Infectious Diseases, 41(4), 541-549. [Link]
-
What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. [Link]
-
Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC Aquaculture Department. [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Hedges, A. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Sweidan, K., Idrees, G., Abu-Qatouseh, L., Tahir, M. N., Khanfar, M., Joshi, R., ... & Mubarak, M. S. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]
-
Hsieh, H. K., Tsao, L. T., Wang, J. P., & Lin, C. N. (2005). Synthesis and structure–activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 25(2A), 983-987. [Link]
-
Meletiadis, J., Al-Hatmi, A. M. S., Al-Anazi, M., Al-Dayel, T., Al-Rejaie, S. S., Al-Suwairi, W. M., ... & Groll, A. H. (2022). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Journal of Fungi, 8(9), 903. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 13(7), 643-648. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
-
Hubler, S. I., Foerster, S., Rendo, A., & Pfaller, M. A. (2021). Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. Journal of Clinical Microbiology, 59(7), e00133-21. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Disk diffusion test. (n.d.). Wikipedia. [Link]
-
Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design. (n.d.). IDSA. [Link]
-
Brown, S. D., Traczewski, M. M., & Jones, R. N. (2014). Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method. Journal of Clinical Microbiology, 52(4), 1284-1286. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
El-Obeid, H. A., Elnima, E. I., & Al-Badr, A. A. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43. [Link]
-
Media Preparation. (n.d.). EUCAST. [Link]
-
El-Obeid, H. A., Elnima, E. I., & Al-Badr, A. A. (1985). Synthesis and Antimicrobial Activity of New Furan Derivatives. Africa Research Connect. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. (2009). Journal of Microbiological Methods, 79(3), 350-351. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Casey, J. T., & Lambert, R. J. (2013). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Antimicrobial Agents and Chemotherapy, 57(1), 585-588. [Link]
-
Humphries, R. M., Hindler, J. F., & CLSI Methods Development and Standardization Working Group. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). Future Medicinal Chemistry, 12(21), 1925-1943. [Link]
-
Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety. (2025). ResearchGate. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
MIC (mg/liter) values for S. aureus ATCC 29213 during serial... (n.d.). ResearchGate. [Link]
-
Escherichia coli ATCC 25922. MIC QC results at 22°C and 44 to 48 h with... (n.d.). ResearchGate. [Link]
-
Miller, R. A., & Reimschuessel, R. (2003). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 41(9), 4318-4323. [Link]
-
MIC values of formulations against E.coli ATCC 25922. (n.d.). ResearchGate. [Link]
-
Miller, R. A., & Reimschuessel, R. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology, 41(9), 4318-4323. [Link]
-
Wadhwa, R., & Rai, S. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 9. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. atlas.org [atlas.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. EUCAST: Media Preparation [eucast.org]
- 21. medicallabnotes.com [medicallabnotes.com]
- 22. apec.org [apec.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 25. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of C-Furan-2-yl-C-phenyl-methylamine hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS No. 53387-67-0), a compound that requires careful handling due to its specific chemical structure. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, integrating established safety protocols with the chemical-specific knowledge necessary for safe handling and disposal. Our objective is to empower laboratory personnel with the expertise to manage this chemical waste stream confidently and in full compliance with regulatory standards.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent risks of this compound is the first step toward safe disposal. The molecule's structure incorporates a furan ring, a phenyl group, and an amine hydrochloride salt, each contributing to its hazard profile.
According to the Globally Harmonized System (GHS) classifications, this compound is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. The primary hazards stem from:
-
Furan Moiety: Furan and its derivatives can be toxic and may form explosive peroxides upon exposure to air and light over time[2][3]. Furan itself is classified as a possible human carcinogen (Group 2B) by the IARC[3]. While this specific derivative is not explicitly classified as such, the principle of prudent practice dictates that it be handled with appropriate caution.
-
Amine Hydrochloride Salt: As a hydrochloride salt of an amine, the compound is acidic. Contact with strong bases will liberate the free amine. More importantly, it is a halogenated organic compound. Improper thermal disposal, such as incineration at inadequate temperatures, of chlorinated organic materials can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[4].
This dual-hazard nature necessitates a disposal pathway managed by a licensed hazardous waste facility equipped with high-temperature incinerators that ensure complete destruction and scrubbing of flue gases. Under no circumstances should this compound be disposed of via sink drains or in regular trash [2][5][6].
Key Chemical and Hazard Data
| Property | Value / Classification | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 53387-67-0 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| GHS Pictograms | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Concerns | Acute toxicity, irritation, potential for peroxide formation, halogenated organic waste | [1][2][4] |
Pre-Disposal Procedures: Safety and Handling
Before beginning any waste collection, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. This mitigates the risk of exposure during handling and accumulation.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[7].
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (Nitrile rubber is a suitable choice). Always inspect gloves for tears or holes before use[8].
-
Body Protection: A lab coat must be worn and kept fully buttoned.
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process centered on correct segregation, containment, and labeling, culminating in transfer to your institution's Environmental Health & Safety (EHS) department for final disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[5][9]
-
Designate a Specific Waste Stream: this compound waste should be collected as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on its form.
-
AVOID Mixing with Incompatibles: Do NOT mix this waste with:
-
Strong Bases (e.g., sodium hydroxide): To avoid liberating the volatile free amine.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): The furan and amine groups can react violently with oxidizers[2].
-
Non-halogenated Solvents: Mixing halogenated and non-halogenated waste streams increases the cost and complexity of disposal. Keep them separate.
-
Step 2: Containerization
Select a container that is robust, chemically compatible, and appropriately sized for the amount of waste generated.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid[10]. The container must be clean, dry, and in good condition.
-
For Liquid Waste (Solutions): Use a glass or HDPE solvent waste bottle. Ensure the container material is compatible with the solvent used. For instance, hydrofluoric acid should never be stored in glass[11].
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills[11][12].
Step 3: Labeling
Accurate and complete labeling is a regulatory requirement and essential for safe handling by all personnel.[13] As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department[9].
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "53387-67-0."
-
An accurate list of all constituents by percentage, including solvents.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first waste was added).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[9][12].
-
Location: The SAA should be away from sinks or floor drains[14].
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray made of a material compatible with the waste. This tray must be large enough to hold the entire contents of the largest container plus 10%[9][14].
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste[5]. Regularly inspect containers for any signs of degradation or leakage.
Disposal Workflow Diagram
Sources
- 1. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling C-Furan-2-yl-C-phenyl-methylamine hydrochloride. Our approach is rooted in a thorough understanding of the compound's specific hazards to ensure a self-validating system of safety in your laboratory.
Hazard Identification: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust safety protocol. This compound, identified by CAS Number 53387-67-0, presents a clear hazard profile according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
Primary Hazards:
-
Acute Toxicity, Oral (Harmful if swallowed): Ingestion can lead to adverse health effects.[1]
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
These hazards dictate a multi-faceted approach to PPE, ensuring comprehensive protection for all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is directly linked to the identified hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation. Gloves must be inspected before each use.[3] |
| Eye/Face Protection | Government-approved safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | To protect against eye contact that can cause serious irritation.[3][4] |
| Skin and Body Protection | A lab coat or protective clothing. For larger quantities or increased risk of spills, chemical-resistant coveralls are recommended. | To prevent accidental skin contact and contamination of personal clothing.[3][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[3][6] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to avoid contamination.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
Spills: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection. Ventilate the area. Absorb the spill with inert material and place it in a suitable container for disposal.[3]
Disposal Plan: Responsible Stewardship
All disposable PPE used when handling this compound should be considered contaminated.
-
Gloves, disposable lab coats, and other contaminated items: Place in a sealed, labeled bag and dispose of according to your institution's hazardous waste procedures.
-
Unused or waste product: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
By adhering to these guidelines, you create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.
References
-
(Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962. PubChem. [Link]
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]
-
This compound - BIOFOUNT. [Link]
-
Safety Data Sheet - Fisher Scientific. [Link]
Sources
- 1. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.se [fishersci.se]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

